molecular formula C12H20O6 B4791553 Diacetone-D-glucose

Diacetone-D-glucose

Cat. No.: B4791553
M. Wt: 260.28 g/mol
InChI Key: KEJGAYKWRDILTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diacetone-D-glucose is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol is 260.12598835 g/mol and the complexity rating of the compound is 342. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is ['401819', '229362', '1223']. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10,13H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEJGAYKWRDILTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White powder; [Alfa Aesar MSDS]
Record name Diacetoneglucose
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20550
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

582-52-5
Record name Diacetoneglucose
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1223
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name .alpha.-D-Glucofuranose, 1,2:5,6-bis-O-(1-methylethylidene)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.625
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Cornerstone of Carbohydrate Chemistry: An In-depth Technical Guide to Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Diacetone-D-glucose, formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, stands as a pivotal molecule in the realm of carbohydrate chemistry and drug development. First synthesized in the late 19th century, this protected derivative of D-glucose has become an indispensable chiral building block for the synthesis of a vast array of complex organic molecules, including modified nucleosides, anti-inflammatory agents, and inhibitors of glycolysis.[1][2][3] Its unique structural feature—a free hydroxyl group at the C-3 position while other hydroxyls are masked by isopropylidene groups—allows for precise chemical modifications, making it a versatile precursor in multi-step syntheses.[1] This technical guide delves into the history of its discovery, detailed experimental protocols for its synthesis, and its crucial role as a precursor in the development of pharmacologically active compounds.

History and Discovery

The journey into the protection of sugar hydroxyls began with the pioneering work of German chemist Emil Fischer , who was awarded the Nobel Prize in Chemistry in 1902 for his groundbreaking research on sugar and purine (B94841) syntheses.[4] In 1895, Fischer published a seminal paper in the Berichte der deutschen chemischen Gesellschaft detailing the reaction of monosaccharides with aldehydes and ketones in the presence of acid catalysts to form acetals.[5] This work laid the fundamental groundwork for the synthesis of this compound from D-glucose and acetone (B3395972). Fischer's method demonstrated that the sterically adjacent cis-hydroxyl groups of glucose could be selectively protected, a concept that would become central to carbohydrate chemistry.[5]

The reaction, in essence, involves the acid-catalyzed formation of two isopropylidene ketals: one across the 1,2-hydroxyls and the other across the 5,6-hydroxyls of D-glucose, which concurrently promotes the formation of the furanose ring structure. This selective protection leaves the C-3 hydroxyl group accessible for further chemical transformations, a feature that has been exploited in countless synthetic strategies.

Experimental Protocols for Synthesis

The synthesis of this compound has been optimized over the decades, moving from laboratory-scale preparations to industrial production. Below are detailed methodologies for both a classic laboratory preparation and a more contemporary, catalyzed approach.

Classical Synthesis with Sulfuric Acid Catalyst

This method is a standard laboratory procedure adapted from the foundational principles of Fischer's work.

Materials:

  • D-glucose (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Carbonate (anhydrous)

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Hexane

  • Chloroform (B151607)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend D-glucose in anhydrous acetone.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • After the addition of the catalyst, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete (typically after 12-24 hours), neutralize the excess acid by slowly adding anhydrous sodium carbonate until effervescence ceases.

  • Filter the mixture to remove the salts and unreacted glucose.

  • Evaporate the acetone from the filtrate under reduced pressure to obtain a syrupy residue.

  • Dissolve the residue in a suitable solvent like chloroform and wash it with a saturated aqueous solution of sodium bicarbonate and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from a mixture of chloroform and n-hexane to yield pure 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose.[6]

Modern Synthesis with Antimony Pentachloride Catalyst

This protocol offers a more efficient synthesis with a higher yield.

Materials:

  • D-glucose

  • Acetone

  • Antimony Pentachloride (SbCl₅)

  • Molecular Sieves 3A

  • Pyridine (B92270)

  • Benzene (B151609)

  • Aqueous Sodium Bicarbonate

  • Anhydrous Magnesium Sulfate

  • Chloroform

  • n-Hexane

Procedure:

  • To 200 ml of acetone, add 10.0 g of D-glucose and 149.5 mg of antimony pentachloride.

  • The mixture is refluxed with stirring in a water bath at 60°C for 8 hours. To ensure anhydrous conditions, 20 g of Molecular Sieves 3A are placed between the reaction vessel and the condenser to dry the refluxing solvent.

  • After the reaction, any unreacted starting sugar is recovered by filtration.

  • A small amount of pyridine is added to the filtrate to neutralize the catalyst, and the acetone is distilled off under reduced pressure.

  • The residue is dissolved in benzene, washed with aqueous sodium bicarbonate and water, and then dried over anhydrous magnesium sulfate.

  • The benzene is removed by distillation under reduced pressure to give the crude product.

  • Recrystallization from a chloroform-n-hexane mixture (1:2) yields pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Quantitative Data

The following table summarizes key quantitative data for this compound and a representative synthesis protocol.

Property / ParameterValueReference(s)
Chemical Formula C₁₂H₂₀O₆[7][8]
Molar Mass 260.28 g/mol [7][8]
Appearance White to off-white crystalline solid[8]
Melting Point 107-113 °C[9]
Solubility Soluble in acetone, ethanol, and chloroform[8]
Specific Rotation [α]D -17° to -19° (c=2 in H₂O)[9]
Yield (SbCl₅ method) 72.4%
Purity (Typical) ≥98%[9]

Role in Drug Development and as a Synthetic Precursor

This compound is not typically a pharmacologically active agent itself but serves as a crucial chiral precursor for the synthesis of a wide range of biologically active molecules.[2][10] Its utility stems from the selective protection of four of the five hydroxyl groups of glucose, leaving the C-3 hydroxyl available for targeted chemical modifications such as alkylation, acylation, or stereochemical inversion.[1]

Synthesis of Glycolysis Inhibitors

Derivatives of this compound have been synthesized to create fluorinated hexopyranose compounds that act as glycolysis inhibitors, which have potential applications in the treatment of brain tumors.[1]

Precursor for Anti-Inflammatory Agents

A series of 3-O-derivatives of this compound have been prepared and shown to exhibit notable anti-inflammatory and antipyretic activities, with some compounds also decreasing venous wall permeability.[3]

Chiral Pool Synthesis

As a readily available and inexpensive chiral molecule, this compound is a cornerstone of chiral pool synthesis. This strategy leverages the inherent stereochemistry of natural products to construct complex, enantiomerically pure target molecules, which is of paramount importance in modern drug development where the stereoisomer of a drug can have vastly different efficacy and safety profiles.[2]

Visualizations

Synthetic Workflow of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

G D_Glucose D-Glucose Reaction Ketalization Reaction D_Glucose->Reaction Acetone Acetone Acetone->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄, SbCl₅) Catalyst->Reaction Neutralization Neutralization Reaction->Neutralization Purification Purification (Filtration, Evaporation, Recrystallization) Neutralization->Purification DAG This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) Purification->DAG

Caption: Synthetic workflow for this compound.

Role as a Versatile Precursor in Drug Development

The diagram below outlines the logical relationship of how this compound is utilized as a versatile precursor for synthesizing various classes of biologically active compounds.

G DAG This compound (Free C-3 OH) Modification Chemical Modification at C-3 Position (Alkylation, Acylation, etc.) DAG->Modification Versatile Precursor Intermediates Diverse 3-O-Substituted Derivatives Modification->Intermediates Glycolysis_Inhibitors Glycolysis Inhibitors (e.g., Fluorinated Hexopyranoses) Intermediates->Glycolysis_Inhibitors Leads to Anti_Inflammatory Anti-Inflammatory Agents Intermediates->Anti_Inflammatory Leads to Nucleoside_Analogs Modified Nucleoside Analogs Intermediates->Nucleoside_Analogs Leads to Other_Bioactive Other Bioactive Molecules Intermediates->Other_Bioactive Leads to

References

The Genesis of a Versatile Chiral Pool Precursor: Early Synthesis Methods of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG), stands as a cornerstone in carbohydrate chemistry and a pivotal intermediate in the synthesis of a myriad of bioactive molecules and chiral auxiliaries. Its strategic importance lies in the protection of four of the five hydroxyl groups of D-glucose, leaving a single hydroxyl group at the C-3 position available for selective modification. This unique structural feature has rendered it an invaluable starting material for the synthesis of rare sugars, modified nucleosides, and various pharmaceuticals. The genesis of its synthesis dates back to the pioneering work of Emil Fischer in 1895, who first demonstrated the acid-catalyzed reaction of monosaccharides with ketones to form acetals.[1][2][3] This guide delves into the early, foundational methods for the preparation of this compound, providing a detailed look at the experimental protocols and quantitative data that laid the groundwork for its widespread use.

Core Synthesis Strategy: The Acetonation of D-Glucose

The classical and most direct approach to the synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[1][2][3] The reaction proceeds via the formation of a five-membered furanose ring from the pyranose form of glucose, followed by the protection of the 1,2- and 5,6-hydroxyl groups with isopropylidene groups derived from acetone. A critical aspect of this equilibrium reaction is the removal or sequestration of the water generated during the ketalization process to drive the reaction towards the formation of the desired product and achieve high yields.[1][2]

Key Reaction Parameters

The efficiency of this compound synthesis is influenced by several key parameters:

  • Catalyst: A variety of acid catalysts have been employed, with concentrated sulfuric acid being the most traditional and widely used.[2][3][4] Other effective catalysts include Lewis acids such as zinc chloride, phosphorus(V) oxide, and boron trifluoride etherate.[1][2][3]

  • Solvent and Reagent: Acetone serves as both the solvent and one of the primary reactants. The molar ratio of acetone to glucose is a crucial factor, with a large excess of acetone typically used to drive the reaction forward.

  • Temperature: The reaction is generally conducted at or below room temperature, with some protocols employing cooling to control the exothermic nature of the reaction and minimize side product formation.[4]

  • Reaction Time: The duration of the reaction can vary from a few hours to overnight, depending on the specific conditions and scale.[4][5]

  • Water Removal: Early methods often relied on the dehydrating properties of the concentrated acid catalyst itself. Later refinements introduced the use of drying agents to improve yields.

Quantitative Data Summary

The following table summarizes quantitative data from various early synthesis methods, providing a comparative overview of the reaction conditions and reported yields.

CatalystMolar Ratio (Glucose:Acetone)Temperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Sulfuric Acid1 : 9-80 (initial) then 200.75~70 (first crop)[5]
Sulfuric Acid1 : 73.5251275.6[6]
Sulfuric AcidNot specifiedRoom TemperatureOvernightNot specified[4]
Boron Trifluoride Etherate1 : ~20904.558[1]

Detailed Experimental Protocol: A Classical Approach

The following protocol represents a generalized, classical method for the synthesis of this compound based on early literature. This procedure is intended for informational purposes and should be adapted and optimized based on laboratory safety standards and specific experimental goals.

Materials:

Procedure:

  • Reaction Setup: In a flask equipped with a mechanical stirrer and a dropping funnel, suspend anhydrous D-glucose in a significant excess of anhydrous acetone. Cool the mixture in an ice bath.

  • Catalyst Addition: Slowly add concentrated sulfuric acid dropwise to the stirred suspension while maintaining the temperature below 10°C.

  • Reaction: After the addition of the catalyst, allow the reaction mixture to stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 4 to 24 hours.

  • Neutralization: Cool the reaction mixture again in an ice bath. Carefully neutralize the sulfuric acid by the slow addition of a base. This can be achieved by bubbling ammonia gas through the mixture or by the dropwise addition of a sodium hydroxide solution until the pH is neutral.[4][5] This step will precipitate ammonium (B1175870) sulfate or sodium sulfate.

  • Filtration: Filter the reaction mixture to remove the precipitated inorganic salts.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the excess acetone.

  • Extraction: To the resulting syrup, add water and extract the product into an organic solvent such as dichloromethane or chloroform.[4] Perform multiple extractions to ensure complete recovery of the product.

  • Washing and Drying: Combine the organic extracts and wash them with water to remove any remaining water-soluble impurities. Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

  • Final Product Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound as a white solid.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as cyclohexane or petroleum ether, to yield pure, crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Experimental Workflow Diagram

Diacetone_D_Glucose_Synthesis Start Anhydrous D-Glucose + Anhydrous Acetone Reaction Acid-Catalyzed Acetonation Start->Reaction Catalyst Concentrated Sulfuric Acid Catalyst->Reaction Neutralization Neutralization (e.g., NH3 or NaOH) Reaction->Neutralization Filtration Filtration Neutralization->Filtration Evaporation1 Solvent Evaporation (Acetone Removal) Filtration->Evaporation1 Extraction Liquid-Liquid Extraction Evaporation1->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation2 Final Solvent Evaporation Drying->Evaporation2 Recrystallization Recrystallization Evaporation2->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Workflow for the classical synthesis of this compound.

Conclusion

The early methods for the synthesis of this compound, born from the foundational principles of carbohydrate chemistry established by pioneers like Emil Fischer, provided a robust and accessible route to this invaluable chiral building block. While modern methodologies have introduced milder catalysts and more efficient water removal techniques, the fundamental acid-catalyzed acetonation of D-glucose remains a testament to the enduring legacy of these early discoveries. Understanding these historical methods provides a strong foundation for researchers and professionals in the field, offering insights into the evolution of synthetic organic chemistry and the enduring importance of this compound in drug development and beyond.

References

The Fischer Synthesis of Diacetone-D-Glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fischer synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This versatile carbohydrate derivative serves as a crucial chiral building block in the synthesis of numerous biologically active molecules and complex carbohydrates.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key physicochemical data to facilitate its application in research and development.

Introduction

This compound is a protected form of D-glucose where two pairs of hydroxyl groups (at the C1-C2 and C5-C6 positions) are converted into isopropylidene acetals. This protection strategy allows for selective reactions at the remaining free hydroxyl group on C3, making it an invaluable intermediate in organic synthesis.[3][4][5] The synthesis, first reported by Emil Fischer in 1895, involves the acid-catalyzed reaction of D-glucose with acetone (B3395972).[6][7] Over the years, various modifications to the original procedure have been developed to improve yield and purity.

Reaction Mechanism and Workflow

The Fischer synthesis of this compound proceeds via an acid-catalyzed acetalization reaction. The overall workflow involves the reaction, neutralization, extraction, and purification of the final product.

Reaction Mechanism

The formation of this compound involves a two-step acetalization. First, the more reactive 1,2- and 5,6-hydroxyl groups of the furanose form of glucose react with acetone in the presence of an acid catalyst to form the corresponding isopropylidene acetals. The reaction is reversible and requires the removal of water to drive the equilibrium towards the product.

reaction_mechanism glucose α-D-Glucopyranose furanose α-D-Glucofuranose glucose->furanose Tautomerization monoacetone 1,2-O-Isopropylidene- α-D-glucofuranose furanose->monoacetone diacetone 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (this compound) monoacetone->diacetone h2o_out1 - H₂O monoacetone->h2o_out1 h2o_out2 - H₂O diacetone->h2o_out2 acetone1 Acetone + H+ acetone1->monoacetone acetone2 Acetone + H+ acetone2->diacetone

Figure 1: Reaction mechanism for the formation of this compound.
Experimental Workflow

The general experimental workflow for the synthesis of this compound is outlined below. The process begins with the reaction of D-glucose and acetone with an acid catalyst, followed by neutralization, extraction, and purification to yield the final crystalline product.

experimental_workflow start Start Materials: α-D-Glucose, Acetone, Acid Catalyst reaction Reaction: Stirring at controlled temperature start->reaction neutralization Neutralization: Addition of base (e.g., NaOH solution) reaction->neutralization distillation Solvent Removal: Distillation of acetone in vacuo neutralization->distillation extraction Extraction: With an organic solvent (e.g., Dichloromethane) distillation->extraction evaporation Evaporation: Removal of extraction solvent extraction->evaporation recrystallization Purification: Recrystallization from a suitable solvent (e.g., Cyclohexane) evaporation->recrystallization product Final Product: Crystalline this compound recrystallization->product

Figure 2: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Several protocols for the synthesis of this compound have been reported, with variations in catalysts, reaction conditions, and purification methods. A representative procedure is detailed below.

Synthesis using Boron Trifluoride Etherate Catalyst

This method utilizes a Lewis acid catalyst for the acetalization reaction.[6][7]

Materials:

Procedure:

  • In a stirred autoclave, dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose in 1.1 liters of acetone.

  • Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.

  • Heat the reaction mixture to 90°C and maintain this temperature for approximately 4.5 hours with stirring.

  • After the reaction is complete, cool the solution to ambient temperature.

  • Filter the reaction solution and then mix it with 350 ml of 1% sodium hydroxide solution to neutralize the catalyst.

  • Distill off the acetone under vacuum.

  • Extract the remaining aqueous residue three times with dichloromethane.

  • Combine the organic extracts and evaporate the solvent under vacuum.

  • Recrystallize the resulting solid residue from cyclohexane to obtain colorless crystals of 1,2:5,6-diacetone-D-glucose.

Synthesis using Sulfuric Acid Catalyst

This is a more traditional method using a Brønsted acid catalyst.[8][9]

Materials:

  • D-glucose

  • Dry acetone

  • Concentrated sulfuric acid (H₂SO₄)

  • Anhydrous copper(II) sulfate (B86663) (optional, as a dehydrating agent)

  • Sodium bicarbonate solution

Procedure:

  • To a flask containing 250 mL of dry acetone, add 5 g (27.78 mmol) of D-glucose and stir vigorously at room temperature.[9]

  • Carefully add 1.2 mL of concentrated sulfuric acid to the suspension.[9]

  • Continue stirring at room temperature for 6-12 hours.[8][9] The progress of the reaction can be monitored by TLC.

  • (Optional) Add a dehydrating agent like anhydrous copper(II) sulfate to remove the water formed during the reaction and drive the equilibrium towards the product.[9]

  • Once the reaction is complete, neutralize the mixture by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent like cyclohexane or diethyl ether.[6][10]

Data Presentation

The following tables summarize the quantitative data reported for the synthesis and characterization of this compound.

Table 1: Reaction Conditions and Yields
CatalystReactantsTemperature (°C)Time (h)Yield (%)Reference
Boron trifluoride-diethyletherα-D-glucose, Acetone, Diketene904.563[6]
Boron trifluoride-diethyletherα-D-glucose, Acetone, Diketene-acetone adduct904.558[6]
Concentrated Sulfuric AcidD-glucose-¹³C₆, Acetone251275.6[8]
Table 2: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₂₀O₆[1][11][12]
Molecular Weight260.28 g/mol [12]
AppearanceWhite to light yellow crystalline solid/powder[6][11]
Melting Point107-111 °C[10][13]
Optical Rotation [α]-11° ± 1° (c=5 in Ethanol)[14]
SolubilitySoluble in water, slightly soluble in petroleum ether. Crystallizes from diethyl ether or cyclohexane.[10][11]
Table 3: Spectroscopic Data (¹H NMR)
Chemical Shift (ppm)MultiplicityAssignment
5.85dH-1
4.50dH-2
5.24dH-3
4.06mH-4, H-6a, H-6b
5.11mH-5
1.25, 1.48sIsopropylidene CH₃

Note: ¹H NMR data is based on a representative spectrum and may vary slightly depending on the solvent and instrument used.[9] A more detailed spectrum can be found in specialized databases.[15]

Applications in Drug Development and Research

This compound is a cornerstone in the synthesis of a wide array of complex molecules due to its unique structural features:

  • Chiral Pool Starting Material: As a readily available and inexpensive chiral molecule, it is an excellent starting point for the enantioselective synthesis of various natural products and pharmaceuticals.[1]

  • Intermediate for Modified Sugars: It serves as a precursor for the synthesis of rare sugars, aza- and thiosugars, and various sugar derivatives with potential applications as anti-cancer and anti-HIV agents.[1][2][4][5]

  • Ligand in Organometallic Chemistry: this compound can act as a chelating ligand in the formation of metal complexes, some of which exhibit interesting magnetic properties.[1]

Conclusion

The Fischer synthesis of this compound remains a fundamental and highly relevant transformation in carbohydrate chemistry. Its efficiency, coupled with the versatility of the product, ensures its continued importance in both academic research and industrial applications, particularly in the field of drug discovery and development. This guide provides the essential technical details to enable researchers to effectively synthesize and utilize this valuable chemical intermediate.

References

Spectroscopic Characterization of Diacetone-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details the key spectroscopic data and experimental methodologies essential for the unambiguous identification and quality control of this versatile compound.

Introduction

This compound is a protected derivative of D-glucose, widely utilized as a starting material in the synthesis of various biologically active molecules, including pharmaceuticals and fine chemicals.[1][2] Its rigid furanose structure and the presence of a free hydroxyl group at the C-3 position make it a valuable chiral building block.[2] Accurate and thorough spectroscopic characterization is paramount to ensure its purity and structural integrity for subsequent synthetic transformations. This guide covers the fundamental spectroscopic techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Optical Rotation.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound, providing detailed information about the carbon and proton framework. Spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃) [3]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
5.92d3.6H-1
4.51d3.6H-2
4.31dd6.0, 2.8H-4
4.15mH-5
4.08dd8.4, 6.0H-6a
3.98dd8.4, 4.8H-6b
3.10d2.8OH-3
1.50sCH₃ (isopropylidene)
1.42sCH₃ (isopropylidene)
1.34sCH₃ (isopropylidene)
1.26sCH₃ (isopropylidene)

Table 2: ¹³C NMR Spectroscopic Data for this compound [4][5]

Chemical Shift (δ) ppmAssignment
111.9C (isopropylidene)
109.0C (isopropylidene)
105.1C-1
83.6C-2
81.2C-4
72.5C-5
70.9C-3
67.3C-6
26.9CH₃ (isopropylidene)
26.8CH₃ (isopropylidene)
26.3CH₃ (isopropylidene)
25.5CH₃ (isopropylidene)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is typically acquired using a potassium bromide (KBr) disc.[6]

Table 3: Key IR Absorption Bands for this compound (KBr Disc) [7][8]

Wavenumber (cm⁻¹)IntensityAssignment
3400-3600BroadO-H stretching (hydroxyl group)
2850-3000Medium-StrongC-H stretching (alkane)
1370-1385StrongC-H bending (gem-dimethyl of isopropylidene)
1000-1200StrongC-O stretching (ether and alcohol)
Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is commonly used to determine the molecular weight and fragmentation pattern of this compound.

Table 4: Key Mass Spectrometry Data (EI-MS) for this compound [9][10]

m/zRelative IntensityAssignment
260Low[M]⁺ (Molecular Ion)
245High[M - CH₃]⁺
101Base Peak[C₅H₉O₂]⁺ (2,2-dimethyl-1,3-dioxolanyl cation)
Optical Rotation

The specific rotation of this compound is a measure of its optical activity and is a critical parameter for confirming its enantiomeric purity.

Table 5: Optical Rotation Data for this compound [11][12][13]

ParameterValueConditions
Specific Rotation [α]-17° to -19°c = 2 in H₂O
Specific Rotation [α]-11° ± 1°c = 5 in Ethanol

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

¹H and ¹³C NMR

  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in about 0.6 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, use a standard proton-decoupled pulse sequence (e.g., zgpg30).[3]

  • Data Acquisition:

    • For ¹H NMR, typically 8-16 scans are sufficient.

    • For ¹³C NMR, a larger number of scans (e.g., 128 or more) may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.[1] A relaxation delay (d1) of 1-2 seconds is common.[3]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0 ppm.

FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation:

    • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[14]

    • Take precautions to minimize moisture absorption by the KBr.[14]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the this compound sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) in the ion source to induce ionization and fragmentation.[15]

  • Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

  • Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Polarimetry (Optical Rotation Measurement)
  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 100 mg).

    • Dissolve the sample in a precise volume of a suitable solvent (e.g., water or ethanol) in a volumetric flask to achieve a known concentration (c).[12]

  • Instrument Calibration:

    • Turn on the polarimeter and allow the sodium lamp to warm up.

    • Calibrate the instrument by filling the sample cell with the pure solvent and setting the reading to zero.

  • Measurement:

    • Rinse and fill the sample cell (of a known path length, l, in decimeters) with the prepared sample solution, ensuring no air bubbles are present.[12]

    • Place the cell in the polarimeter and measure the observed rotation (α).

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c).

Workflow and Relationships

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_result Final Characterization Sample This compound (Solid Sample) Dissolution Dissolution in Deuterated Solvent (e.g., CDCl3) Sample->Dissolution KBr_Pellet Grinding with KBr & Pellet Pressing Sample->KBr_Pellet Solution_Prep Preparation of Solution with Known Concentration Sample->Solution_Prep MS Mass Spectrometry (EI-MS) Sample->MS Direct Insertion NMR NMR Spectroscopy (¹H & ¹³C) Dissolution->NMR IR FT-IR Spectroscopy KBr_Pellet->IR Polarimetry Polarimetry Solution_Prep->Polarimetry Structure Structural Elucidation NMR->Structure Functional_Groups Functional Group Identification IR->Functional_Groups Mol_Weight Molecular Weight & Fragmentation MS->Mol_Weight Purity Optical Purity Polarimetry->Purity Final_Report Comprehensive Characterization Report Structure->Final_Report Functional_Groups->Final_Report Mol_Weight->Final_Report Purity->Final_Report

References

In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Diacetone-D-glucose, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. This compound is a crucial intermediate in carbohydrate chemistry and drug development. A thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and structural verification.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides detailed information about the proton environments within the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a reference standard, and the coupling constants (J) in Hertz (Hz) reveal the connectivity of neighboring protons.

Proton AssignmentChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
H-15.95d3.6
H-24.52d3.6
H-34.35d2.5
H-44.07dd7.5, 2.5
H-54.40-4.45m-
H-6a, H-6b4.19-4.25m-
Isopropylidene CH₃1.47s-
Isopropylidene CH₃1.42s-
Isopropylidene CH₃1.38s-
Isopropylidene CH₃1.31s-
OH2.59br s-

¹³C NMR Spectral Data

Carbon AssignmentChemical Shift (δ) in ppm
C-1105.2
C-283.7
C-382.7
C-479.8
C-572.1
C-667.6
C(CH₃)₂ (1,2-isopropylidene)112.7
C(CH₃)₂ (5,6-isopropylidene)109.6
CH₃ (isopropylidene)26.9, 26.6, 26.2, 25.2

Experimental Protocols

The following sections detail the generalized methodologies for acquiring ¹H and ¹³C NMR spectra of this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of purified this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). CDCl₃ is a common choice due to its excellent dissolving power for this compound and its well-defined residual solvent peak for spectral referencing.

  • Homogenization: Gently vortex or shake the vial to ensure complete dissolution of the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the pipette during transfer to the NMR tube to prevent shimming issues.

¹H NMR Spectroscopy
  • Instrument Setup: The data is typically acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: The instrument's field frequency is locked onto the deuterium (B1214612) signal of the CDCl₃ solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to achieve sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is used.

    • Acquisition Time: Typically 2-4 seconds.

    • Relaxation Delay: A delay of 1-2 seconds between pulses allows for full relaxation of the protons, ensuring accurate integration.

    • Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

    • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the absorptive mode.

    • Baseline Correction: The baseline of the spectrum is corrected to be flat.

    • Referencing: The chemical shift axis is referenced to the residual CHCl₃ peak at 7.26 ppm.

    • Integration: The relative areas under the peaks are integrated to determine the proton ratios.

¹³C NMR Spectroscopy
  • Instrument Setup: The experiment is performed on the same spectrometer as the ¹H NMR.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled single-pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each carbon.

    • Spectral Width: A spectral width of approximately 200-220 ppm is typically sufficient to cover the expected chemical shift range for organic molecules.

    • Acquisition Time: Around 1-2 seconds.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is used.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Fourier Transform, Phasing, and Baseline Correction: Similar to ¹H NMR processing.

    • Referencing: The spectrum is referenced to the central peak of the CDCl₃ triplet at 77.16 ppm.

Visualizations

The following diagrams illustrate the logical workflow of NMR spectral analysis and the structural relationships within the this compound molecule.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample This compound Dissolve Dissolve in CDCl3 Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR 1H NMR Acquisition Transfer->H1_NMR C13_NMR 13C NMR Acquisition Transfer->C13_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT Phasing Phasing & Baseline Correction FT->Phasing Referencing Referencing Phasing->Referencing ChemShift Chemical Shift Analysis Referencing->ChemShift Coupling Coupling Constant Analysis Referencing->Coupling Integration Integration Referencing->Integration Structure Structure Elucidation ChemShift->Structure Coupling->Structure Integration->Structure

Caption: Workflow for NMR Spectral Analysis of this compound.

Diacetone_D_Glucose_Structure cluster_furanose Glucofuranose Core cluster_isopropylidene12 1,2-O-Isopropylidene cluster_isopropylidene56 5,6-O-Isopropylidene C1 C1 C2 C2 O1 O1 C1->O1 H1 H1 C1->H1 C3 C3 O2 O2 C2->O2 H2 H2 C2->H2 C4 C4 H3 H3 C3->H3 OH3 OH C3->OH3 O4 O C5 C5 C4->C5 H4 H4 C4->H4 C_iso12 C(CH3)2 O1->C_iso12 O2->C_iso12 C_iso56 C(CH3)2 O5 O5 O5->C_iso56 O6 O6 O6->C_iso56 C5->O5 C6 C6 C5->C6 H5 H5 C5->H5 C6->O6 H6a H6a C6->H6a H6b H6b C6->H6b

Caption: Structural Connectivity of this compound.

Interpreting the NMR Spectrum of Diacetone-D-glucose: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Diacetone-D-glucose, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose. A thorough understanding of its spectral characteristics is crucial for researchers in drug development and carbohydrate chemistry, where this protected monosaccharide serves as a key intermediate. This document outlines the expected ¹H and ¹³C NMR spectral data, provides a detailed experimental protocol for sample preparation and analysis, and includes visualizations to aid in the interpretation of its structure and spectral assignments.

¹H and ¹³C NMR Spectral Data

The structural integrity and purity of this compound can be readily assessed by ¹H and ¹³C NMR spectroscopy. The following tables summarize the expected chemical shifts (δ) and coupling constants (J) in deuterated chloroform (B151607) (CDCl₃), a common solvent for this compound.

Table 1: ¹H NMR Spectral Data of this compound in CDCl₃

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-15.92d3.6
H-24.51d3.6
H-34.30m-
H-44.08dd7.6, 2.7
H-54.30m-
H-6a4.14dd8.6, 6.4
H-6b3.99dd8.6, 5.4
-OH (on C-3)2.59br s-
Isopropylidene CH₃1.48s-
Isopropylidene CH₃1.43s-
Isopropylidene CH₃1.35s-
Isopropylidene CH₃1.30s-

Note: The assignments for the four distinct methyl groups of the two isopropylidene protectors can sometimes vary slightly depending on the specific conformation and solvent effects.

Table 2: ¹³C NMR Spectral Data of this compound in CDCl₃ (Based on closely related derivatives)

Carbon AssignmentChemical Shift (δ) ppm
C-1105.2
C-283.7
C-379.8
C-482.7
C-572.1
C-667.6
C(CH₃)₂ (1,2-isopropylidene)112.7
C(CH₃)₂ (5,6-isopropylidene)109.6
Isopropylidene CH₃26.9
Isopropylidene CH₃26.6
Isopropylidene CH₃26.2
Isopropylidene CH₃25.2

Note: The ¹³C chemical shifts are based on the analysis of 3-O-substituted derivatives of this compound and are expected to be very similar for the parent compound.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR spectra. The following section details the methodology for the preparation and analysis of a this compound sample.

Sample Preparation for NMR Analysis

  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the sample. If necessary, the sample can be gently warmed.

  • Filtering: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

NMR Spectrometer Parameters

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • Nuclei: ¹H and ¹³C

  • Solvent: CDCl₃

  • Temperature: 298 K (25 °C)

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment (zg30 or similar)

    • Number of scans: 16-32

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment (zgpg30 or similar)

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay: 2 seconds

Visualization of Structure and Workflow

To facilitate a deeper understanding of the molecular structure and the process of spectral interpretation, the following diagrams are provided.

Diacetone_D_glucose_structure Structure of this compound with Proton Labeling cluster_glucose Glucofuranose Ring cluster_iso1 1,2-Isopropylidene cluster_iso2 5,6-Isopropylidene C1 C1-H1 C2 C2-H2 C1->C2 iso1_O1 O C1->iso1_O1 C3 C3-H3 C2->C3 iso1_O2 O C2->iso1_O2 C4 C4-H4 C3->C4 OH OH C3->OH C5 C5-H5 C4->C5 O_ring O C4->O_ring C6 C6-H6a, H6b C5->C6 iso2_O1 O C5->iso2_O1 iso2_O2 O C6->iso2_O2 O_ring->C1 iso1_C C(CH₃)₂ iso1_C->iso1_O1 iso1_C->iso1_O2 iso2_C C(CH₃)₂ iso2_C->iso2_O1 iso2_C->iso2_O2 NMR_Workflow General Workflow for NMR Spectrum Acquisition and Interpretation cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis weigh Weigh Sample dissolve Dissolve in CDCl₃ with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter setup Spectrometer Setup (Shimming, Locking) filter->setup acquire_H1 Acquire ¹H Spectrum setup->acquire_H1 acquire_C13 Acquire ¹³C Spectrum setup->acquire_C13 process Fourier Transform & Phase Correction acquire_H1->process acquire_C13->process integrate Integration & Peak Picking process->integrate assign Assign Peaks to Protons/Carbons integrate->assign interpret Structural Interpretation assign->interpret

An In-depth Technical Guide to the Conformational Analysis of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), systematically known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose widely utilized in synthetic organic chemistry as a chiral building block for the synthesis of rare sugars, modified nucleosides, and other biologically active compounds.[1][2] Its rigid bicyclic structure, conferred by the two isopropylidene groups, locks the glucose molecule in the furanose form, making its conformational preferences a critical factor in directing stereoselective reactions at its free hydroxyl group on C-3. This technical guide provides a comprehensive overview of the conformational analysis of this compound, integrating data from solid-state X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Solid-State Conformation: Insights from X-ray Crystallography

Studies on derivatives such as 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose reveal a consistent conformational motif.[3] The central five-membered furanose ring is not planar but adopts a twisted (T) or envelope (E) conformation to relieve steric strain. In many observed crystal structures, the furanose ring is best described as being in a twisted conformation.[3] The two five-membered dioxolane rings, formed by the isopropylidene protecting groups, typically adopt envelope conformations.[3]

Table 1: Key Torsional Angles from a Representative this compound Derivative

Torsional AngleValue (°)Ring SystemConformation
C1-C2-C3-C4-23.5FuranoseTwisted (³T₂)
C2-C3-C4-O437.8FuranoseTwisted (³T₂)
C3-C4-O4-C1-36.9FuranoseTwisted (³T₂)
C4-O4-C1-C220.1FuranoseTwisted (³T₂)
O4-C1-C2-C32.1FuranoseTwisted (³T₂)
O2-C2-C1-O1-2.11,2-DioxolaneEnvelope
C5-C6-O6-C715.25,6-DioxolaneEnvelope

Note: Data presented is based on the crystal structure of a derivative and serves as a close approximation for this compound.

Solution-State Conformation: Elucidation by NMR Spectroscopy

The conformation of this compound in solution, which is more relevant to its reactivity in chemical transformations, is primarily determined using high-resolution NMR spectroscopy. Proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data are paramount in defining the dihedral angles and spatial proximities between protons, respectively.

The Karplus equation relates the magnitude of the vicinal coupling constant (³JHH) to the dihedral angle between the coupled protons. For the furanose ring of DAG, the observed coupling constants suggest a dynamic equilibrium between different puckered conformations in solution, often favoring a twist or envelope form similar to that observed in the solid state.

Table 2: Representative ¹H-¹H Coupling Constants for this compound in CDCl₃

Coupled ProtonsJ-value (Hz)Dihedral Angle (approx. °)Structural Implication
H1-H23.7~45cis relationship on the furanose ring
H2-H3< 1~90trans relationship, consistent with a puckered ring
H3-H42.9~50Puckering of the furanose ring
H4-H57.8~150Defines the exocyclic C4-C5 bond orientation
H5-H6a6.2-Conformation of the 5,6-dioxolane ring
H5-H6b5.8-Conformation of the 5,6-dioxolane ring
H6a-H6b8.5-Geminal coupling

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments provide through-space correlations between protons that are close to each other (< 5 Å), offering crucial information for determining the overall molecular shape and the relative orientation of substituents. For instance, NOE correlations between the methyl protons of the isopropylidene groups and specific protons on the glucose backbone can help to firmly establish the ring puckering and the orientation of the side chain.

Computational Conformational Analysis

Computational chemistry provides a powerful tool to complement experimental data and to explore the potential energy surface of this compound. Molecular mechanics and quantum mechanics (Density Functional Theory - DFT) calculations can be used to determine the relative energies of different conformers and to obtain optimized geometries.[4][5]

Computational studies on glucose and its derivatives have shown that the puckering of the furanose ring is flexible, with several low-energy minima corresponding to various twist and envelope conformations.[5] For this compound, the two isopropylidene groups significantly restrict this flexibility, leading to a more defined conformational preference. Energy calculations typically confirm that a twisted conformation of the furanose ring is among the most stable structures.

Table 3: Relative Energies of this compound Conformers from DFT Calculations

Conformer (Furanose Ring)Relative Energy (kcal/mol)
³T₂ (Twist)0.00
E₃ (Envelope)0.85
⁴T₃ (Twist)1.20
⁴E (Envelope)1.55

Note: These values are illustrative and can vary depending on the level of theory and solvent model used in the calculation.

Experimental Protocols

X-ray Crystallography of a this compound Derivative

A general protocol for obtaining the crystal structure of a small molecule like a DAG derivative is as follows:

  • Crystallization: Single crystals are grown by slow evaporation of a saturated solution of the compound. A suitable solvent system might be a mixture of a good solvent (e.g., ethyl acetate) and a poor solvent (e.g., hexane). The solution is left undisturbed in a loosely capped vial to allow for slow evaporation.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryo-protectant (e.g., paratone-N oil) if data is to be collected at low temperature.

  • Data Collection: The mounted crystal is placed in a diffractometer. X-rays are generated, collimated, and directed at the crystal. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Processing: The collected images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial model of the molecule is built into the electron density. The model is then refined against the experimental data to improve the fit, typically by least-squares methods.

NMR Spectroscopy for Conformational Analysis

A detailed protocol for acquiring and analyzing NMR data for the conformational analysis of this compound includes:

  • Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Spectroscopy: A standard one-dimensional ¹H NMR spectrum is acquired to identify the chemical shifts and coupling patterns of all protons.

  • COSY (Correlation Spectroscopy): A 2D COSY experiment is performed to establish proton-proton scalar coupling networks, confirming the connectivity within the molecule.

  • TOCSY (Total Correlation Spectroscopy): A 2D TOCSY experiment can be used to identify all protons belonging to a particular spin system, which is useful for assigning overlapping signals.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D HSQC experiment is run to correlate directly bonded protons and carbons, aiding in the assignment of the ¹³C NMR spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D HMBC experiment is used to identify long-range (2-3 bond) correlations between protons and carbons, which helps to confirm assignments and piece together the molecular structure.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A 2D NOESY or ROESY experiment is crucial for identifying through-space correlations between protons. The presence and intensity of NOE cross-peaks provide distance restraints that are used to define the three-dimensional structure in solution.

Visualization of Conformational Analysis Workflow

conformational_analysis_workflow cluster_integration Integrated Conformational Model X_ray X-ray Crystallography Solid_State_Data Solid-State Conformation (Bond lengths, angles, d dihedral angles) X_ray->Solid_State_Data Provides NMR NMR Spectroscopy Solution_State_Data Solution-State Conformation (J-couplings, NOEs) NMR->Solution_State_Data Final_Model Comprehensive Conformational Model Solid_State_Data->Final_Model Solution_State_Data->Final_Model MM Molecular Mechanics Energy_Minimization Conformational Search & Energy Minimization MM->Energy_Minimization Performs DFT Density Functional Theory Optimized_Geometry Optimized Geometries & Relative Energies DFT->Optimized_Geometry Energy_Minimization->Final_Model Optimized_Geometry->Final_Model

Caption: Workflow for the conformational analysis of this compound.

Conclusion

The conformational analysis of this compound reveals a well-defined and relatively rigid structure, both in the solid state and in solution. The furanose ring predominantly adopts a twisted conformation, a feature that is critical in dictating the stereochemical outcome of reactions at the C-3 hydroxyl group. The integrated use of X-ray crystallography, NMR spectroscopy, and computational modeling provides a powerful and comprehensive approach to understanding the three-dimensional structure of this important chiral synthon. This knowledge is indispensable for the rational design of synthetic strategies and the development of novel therapeutics.

References

physical and chemical properties of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Diacetone-D-glucose

Introduction

This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a key carbohydrate derivative widely utilized in organic synthesis and drug development.[1][2] It is a selectively protected form of D-glucose where the hydroxyl groups at the 1,2 and 5,6 positions are masked by isopropylidene ketals.[2][3] This protection strategy leaves the C-3 hydroxyl group available for a variety of chemical manipulations, making this compound an indispensable chiral building block for the synthesis of complex molecules, modified sugars, and nucleosides.[1][3][4] Its role as a versatile intermediate is pivotal in the creation of novel pharmaceuticals, including compounds for diabetology and potential anti-cancer or anti-HIV agents.[1][5]

Physical Properties

This compound is a white to light yellow crystalline solid that is stable under normal temperatures and pressures.[6][7] It is slightly soluble in water, chloroform, and methanol.[8][9] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₁₂H₂₀O₆[3][6][10]
Molecular Weight 260.28 g/mol [3][6][10][11]
Appearance White to light yellow crystalline powder[6][7][10][12]
Melting Point 107-113 °C[6][8][10][12]
Boiling Point ~362.8 °C at 760 mmHg[10][13]
Density ~1.214 g/cm³[10][13]
Solubility Slightly soluble in water, chloroform, methanol. Soluble in 7 volumes of H₂O at boiling point. 4.3% solubility in H₂O at 17.5 °C.[8][9][10][12]
Specific Rotation [α] -17 to -19° (c=2, H₂O)[6]
pKa 13.15 ± 0.60 (Predicted)[7][8][9]
Storage Store in a cool, dry, and tightly closed container. For long-term storage, keep in a freezer under -15°C.[3][6][8][9]

Chemical Properties and Reactivity

The primary chemical utility of this compound stems from the free hydroxyl group at the C-3 position, which serves as a reactive site for various transformations.[1][3] The isopropylidene groups act as effective protecting groups that can be selectively removed under acidic conditions.

  • Reactivity at C-3 Hydroxyl : The exposed C-3 hydroxyl group can undergo a wide range of reactions, including oxidation to a ketone, acylation, alkylation, and stereo-inversion.[3][14] This allows for precise modifications to the glucose backbone.

  • Selective Deprotection : The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. This allows for its selective removal using dilute acids like aqueous acetic acid, yielding 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[15]

  • Chiral Pool Synthesis : As a readily available, enantiomerically pure molecule derived from the natural chiral pool, this compound is a valuable starting material for the asymmetric synthesis of complex natural products and other biologically active compounds.[1][2][5]

  • Intermediate for Derivatives : It is a precursor for synthesizing a variety of other sugars like L-gulose and allose, as well as fluorinated hexopyranose glycolysis inhibitors used in cancer research.[3][6][12]

DAG This compound Oxidation Oxidation (at C3-OH) DAG->Oxidation Acylation Acylation / Alkylation (at C3-OH) DAG->Acylation Deprotection Selective Deprotection (5,6-position) DAG->Deprotection Synthesis Derivative Synthesis DAG->Synthesis Ligand Chiral Ligand Formation DAG->Ligand Keto 3-Keto Derivative Oxidation->Keto Modified C3-Modified Glucose Acylation->Modified MAG Monoacetone Glucose Deprotection->MAG OtherSugars L-Gulose, Alllose, etc. Synthesis->OtherSugars Complex Metal Complexes Ligand->Complex

Core reactivity pathways of this compound.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Type Key Features / Observations References
¹H NMR Spectrum available for structural confirmation.[16]
¹³C NMR Spectrum available for structural confirmation.[10][17]
Mass Spectrometry (MS) Molecular ion peak confirms the molecular weight. Fragmentation patterns can be analyzed for structural elucidation.[18][19]
Infrared (IR) The absence of a strong band at 1770-1780 cm⁻¹ indicates the absence of a ketone. The hydrated form shows distinct O-H stretching bands around 3400-3600 cm⁻¹.[14][20]

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is adapted from a standard laboratory procedure for the acetalization of D-glucose.[15]

Methodology:

  • To a solution of D-glucose (5 g, 27.78 mmol) in dry acetone (B3395972) (250 mL) in a flask, add concentrated sulfuric acid (1.2 mL) while stirring vigorously at room temperature.

  • Continue stirring the reaction mixture for 6 hours.

  • Add anhydrous copper(II) sulphate (15 g) to the mixture to act as a dehydrating agent.

  • Continue stirring for an additional 8 hours and then leave the mixture to stand overnight.

  • Monitor the reaction's progress via Thin Layer Chromatography (TLC) using an acetone-petroleum ether (1:3) solvent system.

  • Once the reaction is complete, neutralize the catalyst by adding an appropriate amount of aqueous sodium carbonate solution until effervescence ceases.

  • Filter the mixture to remove the copper sulfate (B86663) and any other solids.

  • Evaporate the filtrate under reduced pressure to obtain a crude syrup.

  • Recrystallize the crude product from a suitable solvent like cyclohexane (B81311) to yield pure this compound.[21]

cluster_0 Reaction Setup cluster_1 Workup & Purification start D-Glucose + Dry Acetone catalyst Add conc. H₂SO₄ start->catalyst stir1 Stir 6 hrs (Room Temp) catalyst->stir1 dehydrate Add Anhydrous CuSO₄ stir1->dehydrate stir2 Stir 8+ hrs (Room Temp) dehydrate->stir2 neutralize Neutralize with Na₂CO₃(aq) stir2->neutralize filter Filter Solids neutralize->filter evaporate Evaporate Solvent filter->evaporate crystallize Recrystallize evaporate->crystallize product Pure This compound crystallize->product CP Chiral Pool (Natural Products) DG D-Glucose CP->DG Source DAG This compound (Chiral Building Block) DG->DAG Protection React Selective Chemical Modifications DAG->React Starting Material Target Enantiomerically Pure Target Molecule (e.g., Pharmaceutical) React->Target Synthesis

References

Unveiling the Three-Dimensional Architecture of Diacetone-D-Glucose: A Technical Guide to its Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the crystallographic analysis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and a valuable chiral building block in the synthesis of numerous pharmaceutical compounds. While the parent this compound is a well-established compound, detailed crystallographic studies in recent literature predominantly focus on its derivatives. This guide will therefore present a comprehensive overview of the methodologies used for crystal structure determination of these derivatives as a model for understanding the structural analysis of this compound itself.

Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating the crystal structure of this compound and its derivatives begins with the synthesis of high-purity crystalline material. The most common method for the preparation of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.

Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol is a generalized procedure based on established methods.

Materials:

Procedure:

  • Anhydrous D-glucose and a diketene-acetone adduct are dissolved in acetone.

  • A catalytic amount of a Lewis acid, such as boron trifluoride-diethylether complex, is added to the solution.

  • The reaction mixture is heated in a stirred autoclave to approximately 90°C for several hours.

  • After cooling to room temperature, the solution is filtered.

  • The filtrate is neutralized with a 1% sodium hydroxide solution.

  • Acetone is removed by distillation under reduced pressure.

  • The resulting residue is extracted multiple times with dichloromethane.

  • The combined organic extracts are dried over anhydrous sodium sulfate and then evaporated in vacuo.

  • The crude product is recrystallized from cyclohexane to yield colorless crystals of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol: Crystallization for X-ray Diffraction

Obtaining single crystals of sufficient size and quality is paramount for X-ray diffraction analysis.

Method:

Slow evaporation is a commonly employed technique.

  • A saturated solution of the purified this compound derivative is prepared in a suitable solvent system, such as a petroleum ether/ethyl acetate (B1210297) mixture.[1][2]

  • The solution is filtered to remove any particulate matter.

  • The filtered solution is placed in a clean vial, which is loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Over a period of several days to weeks, single crystals suitable for X-ray diffraction will form.

X-ray Crystallography: Deciphering the Molecular Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement

The following is a generalized workflow for X-ray crystallographic analysis.

Data Collection:

  • A suitable single crystal is selected and mounted on a goniometer head.

  • The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to minimize thermal vibrations and potential degradation.

  • X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

  • A series of diffraction images are collected as the crystal is rotated through a range of angles.

Structure Solution and Refinement:

  • The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.

  • All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

  • The final refined structure is validated using various crystallographic metrics.

Crystallographic Data of this compound Derivatives

The following tables summarize the key crystallographic parameters for two representative derivatives of this compound. This data provides insight into the expected structural features of the parent compound.

Table 1: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[1][2]
ParameterValue
Chemical FormulaC₂₀H₂₈O₈S
Formula Weight414.48 g·mol⁻¹
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)9.7945(7)
b (Å)10.1945(7)
c (Å)21.306(1)
V (ų)2127.4(2)
Z4
Temperature (K)173(2)
Wavelength (Å)0.71073
Final R indices [I > 2σ(I)]R₁ = 0.0509, wR₂ = 0.1238
Goodness-of-fit on F²1.032
Table 2: Crystal Data and Structure Refinement for 1,2:5,6-di-O-isopropylidene-3-O-methylsulfonyl-α-D-glucofuranose
ParameterValue
Chemical FormulaC₁₃H₂₂O₈S
Formula Weight338.37 g·mol⁻¹
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.866(3)
b (Å)9.2962(16)
c (Å)19.361(3)
V (ų)1595.8(7)
Z4
Temperature (K)150(2)
Wavelength (Å)Mo Kα
Final R indices [F² > 2σ(F²)]R = 0.039, wR(F²) = 0.090
Goodness-of-fit on F²0.93

Structural Insights from this compound Derivatives

The crystal structures of the tosylated and mesylated derivatives of this compound reveal several key features. The furanose ring typically adopts a distorted envelope conformation. The two isopropylidene groups form five-membered rings with the glucofuranose skeleton, significantly constraining the conformation of the molecule.[1][2] The absolute configuration of these chiral molecules can be unambiguously determined by X-ray diffraction.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the crystal structure analysis of this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis cluster_output Output synthesis Synthesis of this compound Derivative purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Mounting & Cooling crystallization->mounting data_collection Data Collection mounting->data_collection data_processing Data Processing data_collection->data_processing structure_solution Structure Solution data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation cif_file Crystallographic Information File (CIF) validation->cif_file report Structural Report & Visualization validation->report

Experimental workflow for crystal structure analysis.

This guide provides a comprehensive framework for understanding the crystal structure analysis of this compound, leveraging detailed data from its derivatives. The presented protocols and data serve as a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis, enabling the rational design and development of novel molecules based on this versatile carbohydrate scaffold.

References

A Technical Guide to the Solubility of Diacetone-D-glucose in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a critical intermediate in the synthesis of carbohydrates and other complex organic molecules. Understanding its solubility in various organic solvents is paramount for its purification, reaction optimization, and formulation development.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. This compound, with its protected hydroxyl groups, is a moderately polar molecule. The presence of the isopropylidene groups reduces the molecule's ability to form hydrogen bonds compared to unprotected glucose, rendering it more soluble in a wider range of organic solvents.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively available in publicly accessible literature. However, based on available information from chemical suppliers and scattered literature, the following table summarizes the known solubility characteristics. It is important to note that "soluble" and "slightly soluble" are qualitative terms and can vary between information sources.

SolventChemical FormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OProtic4.3% (w/v)17.5Soluble in 7 volumes of boiling water.[1]
AcetoneC₃H₆OAproticSolubleNot SpecifiedFrequently used in its synthesis and purification.[2]
EthanolC₂H₅OHProticSolubleNot SpecifiedA common solvent for reactions and recrystallization.[2]
ChloroformCHCl₃AproticSolubleNot SpecifiedOften cited as a good solvent for this compound.[2]
Diethyl Ether(C₂H₅)₂OAproticSoluble (in warm)Not SpecifiedUsed for recrystallization, indicating solubility is temperature-dependent.
MethanolCH₃OHProticSlightly SolubleNot Specified
Petroleum Ether-AproticSolubleBoiling PointSoluble in 200 volumes of boiling petroleum ether.[1]
BenzeneC₆H₆AproticSolubleNot SpecifiedHas been used as a recrystallization solvent.[1]
CyclohexaneC₆H₁₂AproticSolubleNot SpecifiedUsed for recrystallization.
Dichloromethane (DCM)CH₂Cl₂AproticSolubleNot Specified
Dimethylformamide (DMF)(CH₃)₂NC(O)HAproticSolubleNot Specified
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOAproticSolubleNot Specified
Ethyl AcetateCH₃COOC₂H₅AproticSolubleNot Specified

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principles of isothermal equilibrium and gravimetric analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Analytical balance (± 0.0001 g)

  • Vials with airtight caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Oven for drying

2. Procedure:

  • Sample Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a known volume or mass of the organic solvent.

  • Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle.

  • Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

  • Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is completely removed, weigh the container with the dried this compound residue.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of supernatant taken (mL)) * 100

3. Data Validation:

  • Repeat the experiment at least three times for each solvent and temperature to ensure reproducibility.

  • Analyze the solid residue after the experiment (e.g., by melting point or spectroscopy) to confirm that no degradation or polymorphism has occurred.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result start Start add_solute Add excess this compound to a known volume of solvent start->add_solute agitate Agitate at constant temperature (24-48h) add_solute->agitate settle Allow undissolved solid to settle agitate->settle extract Extract supernatant with a filtered syringe settle->extract evaporate Evaporate solvent from a known volume of supernatant extract->evaporate weigh Weigh the dry residue evaporate->weigh calculate Calculate Solubility weigh->calculate

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound in organic solvents. For drug development and process optimization, it is recommended that researchers conduct their own detailed solubility studies under their specific experimental conditions.

References

The Stereochemistry of Diacetone-D-glucose: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a pivotal intermediate in carbohydrate chemistry and drug development. This document details its structural features, spectroscopic properties, and synthetic applications, presenting data in a clear and accessible format for researchers in the field.

Core Stereochemical Features

This compound is a derivative of D-glucose in which the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups. This protection locks the molecule in an α-D-glucofuranose conformation, a five-membered ring structure. The key stereochemical implications of this structure are:

  • Fixed Anomeric Configuration: The 1,2-O-isopropylidene group locks the anomeric carbon (C1) in the α-configuration.

  • Furanose Ring Conformation: The presence of the two bulky isopropylidene groups significantly influences the conformation of the furanose ring. X-ray crystallographic studies of derivatives show that the furanose ring adopts a twisted or envelope conformation. For instance, in a tosylated derivative, the furanose ring has a distorted envelope conformation where C1, C2, C3, and O1 are nearly planar, with C4 out of the plane.[1]

  • Exposed C3 Hydroxyl Group: The primary chemical utility of this compound stems from the free hydroxyl group at the C3 position, making it a versatile starting material for the synthesis of a wide range of carbohydrate derivatives. This exposed hydroxyl group is available for various chemical modifications.[2]

Quantitative Stereochemical Data

The precise three-dimensional arrangement of atoms in this compound and its derivatives has been elucidated through X-ray crystallography and NMR spectroscopy.

Crystallographic Data
ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.866 (3)
b (Å)9.2962 (16)
c (Å)19.361 (3)
V (ų)1595.8 (7)
Z4
NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound in solution.

¹H NMR Data (400 MHz, CDCl₃) [1]

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
H-15.94d3.7
H-24.59d3.7
H-34.34d2.9
H-44.32dd2.9, 7.8
H-54.17m-
H-6a4.06dd6.2, 8.5
H-6b4.01dd6.0, 8.5
CH₃ (isopropylidene)1.50, 1.45, 1.37, 1.32s-

¹³C NMR Data (75 MHz, CDCl₃) [3]

CarbonChemical Shift (ppm)
C1105.2
C283.7
C379.8
C482.7
C572.1
C667.6
C (isopropylidene)112.7, 109.6
CH₃ (isopropylidene)26.9, 26.6, 26.2, 25.2

Experimental Protocols

Synthesis of this compound

Materials:

Procedure: [4]

  • In a stirred autoclave, suspend anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) in acetone (1.1 L).

  • Add a catalytic amount of boron trifluoride-diethyl etherate (e.g., 0.85 g, 5.2 mmol).

  • Heat the mixture to 90 °C with stirring for approximately 4.5 hours.

  • After cooling to room temperature, filter the reaction solution.

  • Neutralize the filtrate with a 1% sodium hydroxide solution.

  • Remove the acetone by distillation in vacuo.

  • Extract the aqueous residue three times with dichloromethane.

  • Combine the organic extracts and evaporate the solvent in vacuo.

  • Recrystallize the resulting solid from cyclohexane to yield this compound as a colorless crystalline solid.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz

  • Pulse Sequence: Standard single-pulse experiment

  • Number of Scans: 16

  • Relaxation Delay: 1.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz

  • Pulse Sequence: Proton-decoupled single-pulse experiment

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Spectral Width: 250 ppm

  • Temperature: 298 K

Visualizations of Key Pathways

Mechanism of Formation

The formation of this compound from D-glucose and acetone is an acid-catalyzed reaction involving the formation of two cyclic acetal (B89532) structures.

formation_mechanism D_Glucose α-D-Glucopyranose Glucofuranose α-D-Glucofuranose D_Glucose->Glucofuranose Tautomerization Intermediate1 Hemiacetal Intermediate (at C1 & C2) Glucofuranose->Intermediate1 Nucleophilic attack by C1-OH & C2-OH Acetone1 Acetone (1 eq.) + H⁺ Acetone1->Intermediate1 Acetal1 1,2-O-Isopropylidene- α-D-glucofuranose Intermediate1->Acetal1 Dehydration Intermediate2 Hemiacetal Intermediate (at C5 & C6) Acetal1->Intermediate2 Nucleophilic attack by C5-OH & C6-OH Acetone2 Acetone (1 eq.) + H⁺ Acetone2->Intermediate2 DAG 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (this compound) Intermediate2->DAG Dehydration

Caption: Acid-catalyzed formation of this compound.

Synthetic Workflow Example

This compound is a valuable starting material for the synthesis of complex carbohydrates, such as the disaccharide repeating unit of heparin sulfate (B86663).

synthetic_workflow DAG This compound Step1 1. Benzylation of C3-OH DAG->Step1 Step2 2. Selective hydrolysis of 5,6-O-isopropylidene group Step1->Step2 Step3 3. Oxidative cleavage of diol Step2->Step3 Step4 4. Functional group manipulations Step3->Step4 L_Iduronate L-Iduronate Donor Step4->L_Iduronate Coupling Glycosylation Coupling L_Iduronate->Coupling Glucosyl_Acceptor Glucosyl Acceptor Glucosyl_Acceptor->Coupling Disaccharide Heparin Sulfate Disaccharide Unit Coupling->Disaccharide

Caption: Synthesis of a heparin sulfate unit from this compound.

References

The Cornerstone of Chiral Synthesis: A Technical Guide to Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (DAG), a crystalline solid derived from D-glucose, stands as a pivotal intermediate in the landscape of modern organic synthesis.[1][2] Its unique structural feature—a selectively protected glucose molecule with a free hydroxyl group at the C-3 position—renders it an exceptionally versatile building block for the synthesis of complex, high-value molecules.[3][4] This guide provides an in-depth exploration of the fundamental principles governing the use of this compound in synthesis, offering detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Core Properties and Specifications

This compound, systematically named 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to off-white crystalline powder.[1][2] Its stability and solubility in various organic solvents make it a convenient starting material for a multitude of chemical reactions.[1]

PropertyValueReference
CAS Number 582-52-5[5]
Molecular Formula C₁₂H₂₀O₆[5][6]
Molar Mass 260.28 g/mol [1]
Appearance White to off-white crystalline solid[1][2]
Purity Typically ≥98%[7]
Optical Rotation -11° ± 1° (c=5 in Ethanol)[7]
Solubility Soluble in acetone (B3395972), ethanol, and chloroform. Soluble in 7 volumes of H₂O.[1][8]

The Synthetic Gateway: Preparation of this compound

The synthesis of this compound involves the reaction of D-glucose with acetone in the presence of an acid catalyst. This reaction proceeds via the formation of two isopropylidene ketals, protecting the 1,2 and 5,6 hydroxyl groups of glucose and leaving the C-3 hydroxyl group accessible for further modification.[9][10] Lewis acids, such as boron trifluoride etherate, are particularly effective catalysts for this transformation.[9]

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established industrial processes.

Materials:

  • α-D-glucose

  • Acetone

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution

  • Dichloromethane

  • Cyclohexane

Procedure:

  • A suspension of α-D-glucose in acetone is treated with a catalytic amount of boron trifluoride etherate.

  • The reaction mixture is heated to a temperature in the range of 80° to 120° C under a pressure of at least 2.5 bar.[9]

  • Volatile components are distilled off and replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.[9]

  • The reaction mixture is then concentrated by evaporation at a temperature between 30° and 70° C.[9]

  • The residue is mixed with an aqueous solution of a base, such as sodium hydroxide, to neutralize the catalyst.[9]

  • The mixture is again evaporated down at 30° to 70° C.[9]

  • The product is extracted with an organic solvent like dichloromethane.[9]

  • The combined organic extracts are evaporated to dryness.[9]

  • The resulting residue is combined with an organic sedimentation agent, such as cyclohexane, and heated to 65° to 80° C.[9]

  • The solution is then cooled to approximately 10° C to induce crystallization.[9]

  • The crystalline this compound is isolated by filtration, washed, and dried.[9]

Synthesis_of_Diacetone_D_Glucose D_Glucose α-D-Glucose Reaction Ketalization D_Glucose->Reaction Acetone Acetone (excess) Acetone->Reaction Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->Reaction DAG 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound) Reaction->DAG Water Water Reaction->Water

Caption: Synthesis of this compound from D-Glucose and Acetone.

A Versatile Chiral Building Block in Synthesis

The strategic placement of the isopropylidene protecting groups makes this compound an invaluable chiral synthon.[11] The exposed C-3 hydroxyl group serves as a handle for a wide range of chemical modifications, enabling the synthesis of a diverse array of complex molecules with high stereochemical control.[3]

Key Synthetic Applications

1. Synthesis of L-Iduronate Donor for Heparin Sulfate (B86663):

This compound is a key starting material for the synthesis of L-iduronate, a crucial component of heparin sulfate.[12] The synthesis involves a series of functional group transformations starting with the protection of the C-3 hydroxyl group, followed by regioselective hydrolysis and further modifications.[12]

Heparin_Sulfate_Precursor_Synthesis DAG This compound Step1 1. Protection of C-3 OH 2. Regioselective Hydrolysis DAG->Step1 Intermediate Diol Intermediate Step1->Intermediate Step2 Further Functional Group Transformations Intermediate->Step2 L_Iduronate L-Iduronate Donor Step2->L_Iduronate Glycosylation Glycosylation with Glucosyl Acceptor L_Iduronate->Glycosylation Disaccharide Heparin Sulfate Disaccharide Unit Glycosylation->Disaccharide

Caption: Synthetic pathway to a heparin sulfate precursor from this compound.

2. Enantioselective Synthesis of (R)-Mevalonolactone:

The chirality inherent in this compound can be effectively transferred to create other enantiomerically pure molecules. A notable example is the synthesis of (R)-mevalonolactone from diacetone-D-glucos-3-ulose, a derivative of DAG.[13][14] This multi-step synthesis highlights the utility of DAG as a chiral template.[13]

Mevalonolactone_Synthesis DAG This compound Oxidation Oxidation of C-3 OH DAG->Oxidation Ketone Diacetone-D-glucos-3-ulose Oxidation->Ketone Multi_Step Multi-step Synthesis Ketone->Multi_Step Mevalonolactone (R)-Mevalonolactone Multi_Step->Mevalonolactone

Caption: Enantioselective synthesis of (R)-Mevalonolactone using a this compound derivative.

3. Synthesis of Other Sugars and Derivatives:

Quantitative Data in this compound Synthesis

The efficiency of reactions involving this compound is a critical factor in its application. The following table summarizes available quantitative data for key transformations.

ReactionStarting MaterialProductYieldReference
Preparation of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseD-glucose1,2:5,6-di-O-isopropylidene-α-D-glucofuranose58%[10]
Chalcogenophosphinates SynthesisThis compound and secondary phosphine (B1218219) chalcogenidesDAG chalcogenophosphinatesup to 79%[15]
Synthesis of (R)-MevalonolactoneDiacetone-D-glucos-3-ulose(R)-Mevalonolactone11% (overall, 5 steps)[13]
Regioselective hydrolysis of 3-O-benzyl-diacetone-D-glucose3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose3-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranose88%[12]

Conclusion

This compound is a cornerstone of modern synthetic chemistry, providing a readily available, versatile, and stereochemically defined platform for the construction of complex molecular architectures. Its utility as a selectively protected sugar and a chiral building block has cemented its role in the synthesis of pharmaceuticals, fine chemicals, and biologically active natural products.[1][11] A thorough understanding of its properties and reactivity is therefore essential for researchers and scientists working at the forefront of chemical synthesis and drug development.

References

An In-depth Technical Guide to Diacetone-D-glucose Protecting Group Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a cornerstone of modern carbohydrate chemistry and a pivotal intermediate in the pharmaceutical industry.[1][2] As a derivative of D-glucose, it serves as a crucial building block, leveraging the inherent chirality of natural sugars for the synthesis of complex, enantiomerically pure molecules.[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving the C-3 hydroxyl group accessible for precise chemical modifications.[2] This unique structural feature makes DAG an indispensable tool in chiral pool synthesis, a strategy that is fundamental to the development of novel therapeutics, including diabetology-related compounds, anti-cancer agents, and antiviral drugs.[1][3] This guide provides a comprehensive overview of the chemistry of this compound, including its synthesis, spectroscopic characterization, and application in drug development, complete with detailed experimental protocols and illustrative diagrams.

Core Concepts: The Chemistry of this compound

This compound is synthesized by the acid-catalyzed reaction of D-glucose with acetone (B3395972).[3] This reaction locks the glucose molecule in its furanose form and protects the hydroxyl groups at the 1,2 and 5,6 positions with isopropylidene ketals.[4] The resulting structure, with its free C-3 hydroxyl group, is a stable, crystalline solid that serves as a versatile starting material for a wide array of chemical transformations.[5] The protecting isopropylidene groups can be selectively or completely removed under acidic conditions, allowing for a stepwise approach to the functionalization of the glucose scaffold.

Spectroscopic and Physical Properties

A summary of the key physical and spectroscopic data for this compound is presented below.

PropertyValue
CAS Number 582-52-5
Molecular Formula C₁₂H₂₀O₆
Molecular Weight 260.28 g/mol
Appearance White to off-white crystalline solid
Melting Point 110 °C
Optical Rotation -11° ± 1° (c=5 in Ethanol)
¹H NMR (CDCl₃, 500 MHz) δ 5.92 (d, J=3.7 Hz, 1H), 4.51 (d, J=3.7 Hz, 1H), 4.31 (m, 1H), 4.15 (m, 2H), 4.02 (m, 1H), 2.95 (d, J=8.9 Hz, 1H, OH), 1.50 (s, 3H), 1.42 (s, 3H), 1.35 (s, 3H), 1.32 (s, 3H)
¹³C NMR (CDCl₃, 125 MHz) δ 111.9, 109.1, 105.1, 81.6, 81.2, 72.8, 67.5, 26.8, 26.7, 26.2, 25.4
IR (KBr, cm⁻¹) 3450 (O-H), 2990, 2940 (C-H), 1380, 1370 (gem-dimethyl), 1215, 1165, 1070, 1020 (C-O)

Data Presentation: Synthesis of this compound

The synthesis of this compound can be achieved under various conditions, with the choice of catalyst and reaction parameters influencing the yield. A summary of different synthetic approaches is provided in the table below for easy comparison.

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
H₂SO₄AcetoneRoom Temperature14~50[6]
Boron trifluoride-diethyletherAcetone904.558-63[7]
IodineAcetone62 (reflux)5~75[8]
Zinc chloride / H₃PO₄AcetoneRoom TemperatureOvernight-[9]

Experimental Protocols

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

Procedure:

  • Dissolve anhydrous α-D-(+)-glucose and diketene in acetone in a stirred autoclave.

  • Add the boron trifluoride-diethylether complex to the solution.

  • Heat the reaction mixture to 90°C for approximately 4.5 hours with stirring.[10]

  • After cooling to room temperature, filter the reaction solution and mix it with 1% sodium hydroxide solution.

  • Distill off the acetone in vacuo.

  • Extract the residue three times with dichloromethane.

  • Combine the extracts and evaporate them in vacuo.

  • Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.[10]

Selective Deprotection to 1,2-O-isopropylidene-α-D-glucofuranose

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (diacetone glucose)

  • 50% Aqueous acetic acid

Procedure:

  • Perform a careful hydrolysis of diacetone glucose in 50% aqueous acetic acid at room temperature for 8 hours.

  • Monitor the reaction by thin-layer chromatography.

  • Upon completion, neutralize the reaction mixture and extract the product.

  • Purify the product by crystallization to yield the monoacetal as a crystalline solid.[11]

Complete Deprotection to D-glucose

Materials:

  • This compound derivative

  • Water-dioxane mixture

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve the this compound derivative in a water-dioxane solvent system.

  • Add a catalytic amount of hydrochloric acid.

  • Stir the reaction mixture at room temperature, monitoring the progress by TLC until the starting material is consumed.

  • Neutralize the reaction with a suitable base (e.g., sodium bicarbonate).

  • Remove the organic solvent under reduced pressure.

  • The aqueous solution containing D-glucose can be used as is or further purified by standard methods.[6]

Mandatory Visualization

Reaction Pathway: Synthesis of this compound

G Synthesis of this compound D_Glucose D-Glucose Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose D_Glucose->Diacetone_Glucose Acetone Acetone (2 eq.) Acetone->Diacetone_Glucose Catalyst Acid Catalyst (H₂SO₄, BF₃·OEt₂, etc.) Catalyst->Diacetone_Glucose Water Water (2 eq.) Diacetone_Glucose->Water

Caption: Acid-catalyzed protection of D-glucose with acetone.

Logical Workflow: this compound in Multi-step Synthesis

G Workflow for Utilizing this compound Start D-Glucose (Chiral Pool) Protection Protection with Acetone (Formation of this compound) Start->Protection DAG This compound (Key Intermediate) Protection->DAG Modification Chemical Modification at C-3 (e.g., Alkylation, Acylation) DAG->Modification Modified_DAG Modified this compound Derivative Modification->Modified_DAG Deprotection Selective or Complete Deprotection (Removal of Isopropylidene Groups) Modified_DAG->Deprotection Target_Molecule Target Molecule (e.g., Drug Precursor) Deprotection->Target_Molecule

Caption: A generalized workflow for the use of DAG in synthesis.

Signaling Pathway: Application in SGLT2 Inhibitor Synthesis

G Synthetic Strategy for C-Glycoside SGLT2 Inhibitors Glucose_Derivative Protected Glucose Derivative (e.g., from this compound) Coupling C-Glycosylation (Formation of C-C bond) Glucose_Derivative->Coupling Aryl_Lithium Aryl Lithium Reagent Aryl_Lithium->Coupling Coupled_Product Protected C-Glycoside Coupling->Coupled_Product Deprotection Global Deprotection Coupled_Product->Deprotection SGLT2_Inhibitor SGLT2 Inhibitor (e.g., Dapagliflozin) Deprotection->SGLT2_Inhibitor

Caption: Synthetic pathway for SGLT2 inhibitors via C-glycosylation.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of synthetic chemists, particularly those in the field of drug development. Its ability to provide a stable, chiral scaffold with a single, reactive hydroxyl group allows for the precise and predictable synthesis of complex molecules. The straightforward nature of its synthesis and deprotection, coupled with its wide range of applications, ensures that this compound will remain a vital intermediate in the ongoing quest for new and improved pharmaceuticals.

References

Diacetone-D-glucose: A Comprehensive Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Diacetone-D-glucose (CAS No. 582-52-5), a key intermediate in pharmaceutical and chemical synthesis. This document synthesizes critical data on physical and chemical properties, toxicological profiles, and hazard classifications from various safety data sheets and scientific literature. Detailed experimental methodologies for key safety-related parameters are provided, alongside clear, actionable diagrams to guide laboratory personnel in safe handling, emergency procedures, and personal protective equipment selection. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals to ensure a safe working environment when handling this compound.

Chemical Identification and Physical Properties

This compound, also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a white to light yellow crystalline powder.[1] It is a derivative of glucose and is widely used as a versatile starting material in the synthesis of various organic compounds, including pharmaceuticals.[1][2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 582-52-5[1][3]
Molecular Formula C₁₂H₂₀O₆[1][4]
Molecular Weight 260.28 g/mol [1][4]
Appearance White to light yellow crystalline powder/solid[1][3]
Odor Odorless[3][5]
Melting Point 107 - 111 °C (224.6 - 230 °F)[1][3][6]
Boiling Point ~323.54 °C (rough estimate)[1][6]
Flash Point 173.2 °C (estimate)[6]
Water Solubility Slightly soluble. 4.3% at 17.5 °C.[1] The product is water soluble, and may spread in water systems.[3][1][3][6]
Other Solubilities Chloroform (Slightly), Methanol (Slightly).[1] Soluble in ethanol, hot ether, and acetone.[6][1][6]
Density ~1.14 - 1.2 g/cm³ (rough estimate)[1][7]
Vapor Pressure 9.94E-07 mmHg at 25°C[6]

Hazard Identification and Classification

There is some variation in the hazard classification of this compound across different suppliers and databases. While some sources state that the product contains no substances considered hazardous to health at their given concentration, others assign hazard codes and statements.[3][6] Therefore, a conservative approach to handling is recommended.

Table 2: Hazard Classification Summary

Hazard Classification SystemCode(s)DescriptionSource(s)
GHS Hazard Pictogram GHS07Exclamation Mark[1]
GHS Signal Word Warning[1]
GHS Hazard Statement H302Harmful if swallowed.[1]
Hazard Codes (obsolete) Xi, XnIrritant, Harmful[1][6]
Risk Statements (obsolete) R36/37/38Irritating to eyes, respiratory system and skin.[6]
Risk Statements (obsolete) R33Danger of cumulative effects.[8]

Key Hazards:

  • Hygroscopic: The material readily absorbs moisture from the air.[3][9]

  • Incompatible with Strong Oxidizing Agents: Contact with strong oxidizers can lead to hazardous reactions.[5][8][9]

  • Hazardous Decomposition Products: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[5][8][9]

Experimental Protocols for Safety Assessment

The following sections detail the methodologies for key experiments used to determine the safety and physical properties of chemical substances like this compound. These are based on internationally recognized guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance when administered orally. It aims to identify a dose causing evident toxicity without causing mortality.[3][8]

Methodology:

  • Sighting Study: A single animal (typically a female rat) is dosed at a starting level (e.g., 300 mg/kg in the absence of prior information) to determine the appropriate starting dose for the main study.[8][10] The outcome of the sighting study dictates the subsequent dose levels.

  • Main Study: Groups of animals of a single sex (normally females, with a total of five animals per dose level) are dosed in a stepwise procedure using fixed doses of 5, 50, 300, and 2000 mg/kg (a 5000 mg/kg dose may be considered if justified).[3][10]

  • Administration: The test substance is administered as a single dose by gavage. Animals are fasted prior to dosing.[3]

  • Observation: Animals are observed for a total of at least 14 days.[8][10] Detailed observations for signs of toxicity are made daily. Body weight is measured at least weekly.[3]

  • Endpoint: The study allows for the classification of the substance for acute toxicity based on the presence or absence of signs of toxicity or mortality at the different dose levels.[3]

Melting Point / Melting Range Determination (OECD Guideline 102)

This guideline describes methods for determining the temperature at which a substance transitions from a solid to a liquid state.[11][12]

Methodology (Capillary Tube Method):

  • Sample Preparation: A small amount of the dry, powdered substance is packed into a capillary tube.

  • Apparatus: The capillary tube is placed in a heating apparatus, which can be a liquid bath or a metal block, equipped with a calibrated thermometer or other temperature measuring device.[12][13]

  • Heating: The apparatus is heated at a controlled rate.

  • Observation: The temperatures at the initial and final stages of melting are recorded. The melting point is the temperature at which the phase transition occurs, and it is often reported as a range.[9][13]

Water Solubility Determination (OECD Guideline 105)

This guideline outlines procedures for measuring the saturation mass concentration of a substance in water at a given temperature.[5][6]

Methodology (Flask Method - for solubilities > 10⁻² g/L):

  • Equilibration: An amount of the test substance in excess of its expected solubility is added to a flask containing purified water.

  • Agitation: The flask is agitated at a constant temperature (e.g., 20 ± 0.5 °C) for a sufficient period to reach equilibrium. A preliminary test can determine the necessary time for saturation.[6]

  • Phase Separation: The saturated solution is separated from the undissolved solid, typically by centrifugation or filtration.

  • Analysis: The concentration of the substance in the clear aqueous solution is determined using a suitable analytical method (e.g., chromatography, spectroscopy).

Safe Handling and Storage

Adherence to proper handling and storage protocols is crucial to minimize risks.

Handling
  • Work in a well-ventilated place.[14]

  • Avoid contact with skin and eyes.[5][9]

  • Do not breathe dust.[5][9]

  • Wear suitable protective clothing and equipment (see Section 5).[14]

  • Avoid the formation of dust and aerosols.[14]

  • Wash hands thoroughly after handling.[5][9]

Storage
  • Store in a tightly closed container.[2]

  • Keep in a cool, dry, and well-ventilated place.[3][14]

  • Due to its hygroscopic nature, store under an inert atmosphere.[3][5][9]

  • For maintaining product quality, storage in a freezer (under -20°C) is recommended.[1][3][5]

  • Store away from incompatible materials, particularly strong oxidizing agents.[8][14]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls should be the primary method of exposure reduction. Where these are insufficient, appropriate PPE must be used.

  • Engineering Controls: Ensure adequate ventilation. Use of a fume hood may be necessary for procedures that could generate dust or aerosols.

  • Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5][9]

  • Skin and Body Protection: Wear a lab coat and appropriate protective gloves (e.g., nitrile rubber) to prevent skin exposure.[5][9]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required. If dust is generated and ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[9]

PPE_Decision_Tree start Start: Task with This compound q1 Potential for eye exposure? (splash, dust) start->q1 q2 High splash potential? q1->q2 Yes q3 Potential for skin contact? q1->q3 No ppe1 Wear ANSI Z87.1 compliant safety glasses with side shields. ppe1->q3 q2->ppe1 No ppe2 Wear chemical splash goggles. q2->ppe2 Yes ppe2->q3 ppe3 Wear lab coat and compatible gloves (e.g., Nitrile). q3->ppe3 Yes q4 Potential for dust/aerosol generation? q3->q4 No ppe3->q4 q5 Is ventilation adequate? (e.g., fume hood) q4->q5 Yes end Proceed with task q4->end No ppe4 Use NIOSH-approved respirator. q5->ppe4 No q5->end Yes ppe4->end

Figure 1: Decision Tree for Personal Protective Equipment (PPE) Selection.

First Aid Measures

In case of exposure, follow these first-aid procedures and seek medical attention.

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3][5][9]

  • Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[3][5][9]

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. Get medical attention.[3]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention.[3][5][9]

Fire-Fighting and Accidental Release Measures

Fire-Fighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[3]

  • Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon monoxide and carbon dioxide.[3][5][9]

  • Protective Equipment: As in any fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.[3][5][9]

Accidental Release
  • Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[9]

  • Containment and Cleaning: Sweep up and shovel into suitable containers for disposal. Avoid generating dust.[3][9]

Spill_Response_Workflow spill Spill of This compound Occurs evacuate Evacuate immediate area and alert others. spill->evacuate assess Assess spill size and risk. evacuate->assess small_spill Small Spill (manageable by lab staff) assess->small_spill Small large_spill Large Spill (requires emergency response) assess->large_spill Large don_ppe Don appropriate PPE: - Goggles - Gloves - Lab Coat - Respirator (if needed) small_spill->don_ppe contact_ehs Contact Emergency Services and/or EHS. large_spill->contact_ehs contain Contain the spill. Avoid raising dust. don_ppe->contain cleanup Carefully sweep solid material into a container. contain->cleanup dispose Label container and dispose as chemical waste. cleanup->dispose decontaminate Decontaminate area and equipment. dispose->decontaminate

Figure 2: Workflow for Responding to a this compound Spill.

Stability and Reactivity

Understanding the stability and reactivity of this compound is essential for safe storage and handling.

  • Reactivity: No known hazardous reactions under normal processing.[9]

  • Chemical Stability: Stable under recommended storage conditions, but it is hygroscopic.[3][9]

  • Conditions to Avoid: Exposure to moisture and incompatible products.[5][9]

  • Incompatible Materials: Strong oxidizing agents.[5][8][9]

  • Hazardous Decomposition Products: Under fire conditions, it can decompose to form carbon monoxide (CO) and carbon dioxide (CO₂).[5][8][9]

  • Hazardous Polymerization: Hazardous polymerization has not been reported.[8]

Incompatibility_Diagram main_compound This compound reaction Hazardous Reaction main_compound->reaction decomposition Hazardous Decomposition main_compound->decomposition incompatible Strong Oxidizing Agents incompatible->reaction condition Heat / Fire condition->decomposition products Carbon Monoxide (CO) Carbon Dioxide (CO₂) decomposition->products

Figure 3: Chemical Incompatibilities and Hazardous Decomposition Pathways.

Toxicological Information

The toxicological properties of this compound have not been fully investigated.[8] The available data suggests moderate acute oral toxicity.

Table 3: Acute Toxicity Data

RouteSpeciesValueSource(s)
OralMouseLD50: 4 g/kg[1][6][7]
  • Skin Corrosion/Irritation: No data available.[3]

  • Serious Eye Damage/Irritation: No data available.

  • Respiratory or Skin Sensitization: No data available.

  • Germ Cell Mutagenicity: No data available.

  • Carcinogenicity: this compound has not been listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[8]

  • Reproductive Toxicity: No data available.

  • STOT-Single Exposure: No data available.

  • STOT-Repeated Exposure: No data available.

  • Aspiration Hazard: Not applicable.

Conclusion

This compound is a valuable chemical intermediate with a manageable hazard profile when handled correctly. Key safety considerations include its hygroscopic nature, incompatibility with strong oxidizing agents, and the potential for dust generation. Users must employ appropriate engineering controls and personal protective equipment, particularly eye protection and gloves. Adherence to the detailed handling, storage, and emergency procedures outlined in this guide will help ensure a safe laboratory environment for all personnel. Always consult the most recent Safety Data Sheet (SDS) from your supplier before use.

References

Methodological & Application

Application Note: Synthesis of Nucleoside Analogs from Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and versatile chiral starting material derived from D-glucose. Its protected structure allows for selective modifications at the C3 hydroxyl group, making it an invaluable precursor for the synthesis of a wide range of chiral molecules, including various nucleoside analogs with potential therapeutic applications. Nucleoside analogs are a cornerstone of antiviral and anticancer chemotherapy, and the use of carbohydrate-based starting materials like this compound ensures the correct stereochemistry in the final product, which is often crucial for biological activity.

This application note provides detailed protocols for the synthesis of nucleoside analogs starting from this compound, focusing on the preparation of key intermediates and their subsequent conversion to the target molecules. The procedures outlined are based on established literature methods and are intended to serve as a guide for researchers in the field of medicinal chemistry and drug development.

Synthetic Strategy Overview

The general strategy for the synthesis of nucleoside analogs from this compound involves a multi-step process. This process begins with the protection of D-glucose to form this compound, followed by modification of the free 3-hydroxyl group. Subsequently, the 5,6-O-isopropylidene group is selectively removed, and the resulting primary alcohol is further manipulated. The furanose ring is then modified and prepared for the crucial glycosylation step, where the sugar moiety is coupled with a nucleobase. Finally, deprotection of the remaining protecting groups yields the desired nucleoside analog.

Experimental Protocols

Protocol 1: Preparation of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

This protocol describes the synthesis of the starting material, this compound, from D-glucose.

Materials:

Procedure:

  • In a reaction vessel flushed with a protective gas, combine anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) with a mixture of anhydrous acetone (75 L) and boron trifluoride-diethylether complex (31 mL).[1]

  • Heat the reaction mixture in the sealed vessel to a temperature range of 85°C to 120°C, allowing the pressure to build up to at least 2.5 bar.[1]

  • Maintain the reaction at this temperature for a set period, monitoring the reaction progress by a suitable method (e.g., TLC).

  • After completion, cool the reaction mixture and filter it.

  • Neutralize the filtrate with a basic solution (e.g., 1% sodium hydroxide (B78521) solution).

  • Remove the acetone by distillation under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 13 L).

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution in vacuo to obtain a residue.

  • Add cyclohexane (22.5 L) to the residue and heat to 70°C to dissolve.

  • Cool the solution to 10°C and stir for 2 hours to induce crystallization.

  • Filter the crystalline suspension, wash the solid with cold cyclohexane, and dry under reduced pressure at 40°C to yield 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Quantitative Data:

ParameterValueReference
Starting MaterialAnhydrous α-D-glucose[1]
Yield62%[1]
CatalystBoron trifluoride-diethylether complex[1]
SolventAcetone[1]
Temperature85-120 °C[1]
Pressureat least 2.5 bar[1]
Protocol 2: Synthesis of 3'-Acetamidoadenosine Derivatives from this compound

This protocol details the synthesis of a modified adenosine (B11128) analog, demonstrating the conversion of this compound into a nucleoside.

Step 1: 3-Deoxy-1,2;5,6-di-O-isopropylidene-3-methylene-α-D-glucofuranose (4)

  • To a solution of this compound (5 g, 19.2 mmol) in anhydrous THF (50 mL) at -78°C, add the appropriate reagents to generate the 3-methylene derivative.

  • After the reaction is complete, purify the product by column chromatography (hexane:ethyl acetate (B1210297) = 2:1) to yield compound 4 (3.92 g, 86%).[2]

Step 2: 3-C-Hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5)

  • Perform a hydroboration-oxidation reaction on compound 4 to introduce a hydroxymethyl group at the 3-position stereoselectively.

Step 3: 3-C-Benzyloxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (6)

  • To a solution of compound 5 (601 mg, 2.19 mmol) in anhydrous THF (22 mL), add a 60% suspension of sodium hydride and a catalytic amount of n-Bu4NI.

  • Add benzyl (B1604629) bromide and stir the reaction mixture.

  • After completion, purify the product by column chromatography (hexane:ethyl acetate = 10:1) to give compound 6 (596 mg, 75%).[2]

Step 4: 3-C-Benzyloxymethyl-3-deoxy-1,2-O-isopropylidene-α-D-ribofuranose (8)

  • Selectively deprotect the 5,6-O-isopropylidene group of compound 6 using acidic conditions (e.g., 4N HCl in a mixture of THF and H2O).

Subsequent Steps: The intermediate 8 can then be further modified. This typically involves:

  • Oxidation of the primary alcohol at C-5 to an aldehyde.

  • Conversion of the furanose to a suitable glycosyl donor.

  • Glycosylation with a protected adenine (B156593) base.

  • Deprotection to yield the final 3'-acetamidoadenosine analog.

Quantitative Data for the Synthesis of Intermediate 6:

StepProductStarting MaterialReagentsYieldReference
13-Deoxy-1,2;5,6-di-O-isopropylidene-3-methylene-α-D-glucofuranose (4)This compound-86%[2]
23-C-Hydroxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (5)Compound 4Hydroboration-oxidation reagents-[2]
33-C-Benzyloxymethyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (6)Compound 5NaH, n-Bu4NI, Benzyl bromide75%[2]

Visualizations

Synthetic Pathway from D-Glucose to a Nucleoside Analog Intermediate

G D_Glucose D-Glucose Diacetone_D_glucose This compound (1) D_Glucose->Diacetone_D_glucose Acetone, Acid catalyst Intermediate_3_OH 3-OH modified intermediate Diacetone_D_glucose->Intermediate_3_OH Modification at C3 Intermediate_5_6_deprotected 5,6-deprotected intermediate Intermediate_3_OH->Intermediate_5_6_deprotected Selective deprotection Glycosyl_Donor Glycosyl Donor Intermediate_5_6_deprotected->Glycosyl_Donor Functional group manipulation Protected_Nucleoside Protected Nucleoside Analog Glycosyl_Donor->Protected_Nucleoside Glycosylation Protected_Nucleobase Protected Nucleobase Protected_Nucleobase->Protected_Nucleoside Nucleoside_Analog Nucleoside Analog Protected_Nucleoside->Nucleoside_Analog Deprotection

Caption: General synthetic route to nucleoside analogs from D-Glucose.

Experimental Workflow for the Synthesis of this compound

G start Start: Anhydrous D-Glucose reaction Reaction with Acetone and BF3·OEt2 in a sealed vessel (85-120°C) start->reaction filtration Filtration and Neutralization reaction->filtration concentration1 Concentration in vacuo filtration->concentration1 extraction Extraction with Dichloromethane concentration1->extraction drying Drying over Na2SO4 extraction->drying concentration2 Concentration in vacuo drying->concentration2 crystallization Crystallization from Cyclohexane concentration2->crystallization end End: this compound crystallization->end

Caption: Workflow for this compound synthesis.

References

Diacetone-D-glucose: A Versatile Chiral Template in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), a readily available and inexpensive derivative of D-glucose, has emerged as a powerful and versatile chiral template in asymmetric synthesis. Its rigid furanose structure, bearing two isopropylidene protecting groups, provides a well-defined steric environment that allows for high levels of stereocontrol in a variety of chemical transformations. The free hydroxyl group at the C-3 position serves as a convenient handle for the attachment of various reactive moieties, enabling its use as a chiral auxiliary in reactions such as asymmetric alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. This document provides detailed application notes and experimental protocols for the use of this compound as a chiral template in key asymmetric reactions.

Key Applications and Protocols

Asymmetric Alkylation of Spirooxazolidinones Derived from this compound

This compound can be converted into a spirooxazolidinone chiral auxiliary, which can then be used to direct the stereoselective alkylation of enolates. This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids.

cluster_0 Auxiliary Synthesis cluster_1 Asymmetric Alkylation cluster_2 Product & Auxiliary Recovery A This compound B Spirooxazolidinone Auxiliary A->B Multi-step synthesis C N-Acylation B->C D Enolate Formation (LDA, -78 °C) C->D E Alkylation (R-X) D->E F Alkylated Product E->F G Hydrolysis F->G H Chiral Carboxylic Acid G->H I Recovered Auxiliary G->I

Caption: Workflow for asymmetric alkylation using a this compound-derived chiral auxiliary.

EntryElectrophile (R-X)Diastereomeric Ratio (d.r.)
1Benzyl (B1604629) bromide81:19
2Methyl iodide55:45
  • Enolate Formation: To a solution of the N-acylated spirooxazolidinone (1.0 equiv) in anhydrous THF (0.05 M) under an argon atmosphere at -78 °C, add lithium diisopropylamide (LDA) (1.1 equiv) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Alkylation: To the resulting enolate solution, add the electrophile (e.g., benzyl bromide, 3.0-5.0 equiv) dropwise at -78 °C.

  • Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC). Once the starting material is consumed (typically within 3 hours), quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Work-up and Purification: Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., using alkaline hydrogen peroxide) to yield the chiral carboxylic acid and the recoverable oxazolidinone auxiliary.

Asymmetric Synthesis of Dihydroquinoxalinones via Nucleophilic Substitution

This compound can be employed as a chiral auxiliary to mediate the asymmetric synthesis of dihydroquinoxalinones through a nucleophilic substitution reaction of α-bromo esters with 1,2-phenylenediamines. This method offers high yields and excellent enantioselectivities.

A Diacetone-D-glucofuranosyl α-bromo acetate C TBAI, DIEA CH2Cl2, rt A->C B 1,2-Phenylenediamine B->C D (S)-3-Phenyldihydro- quinoxalinone C->D

Caption: Synthesis of dihydroquinoxalinones using this compound as a chiral auxiliary.

Entry1,2-PhenylenediamineProductYield (%)Enantiomeric Ratio (e.r.)
11,2-Phenylenediamine(S)-3-Phenyldihydroquinoxalinone9096:4
24-Methyl-1,2-phenylenediamine(S)-3-Phenyl-7-methyldihydroquinoxalinone9297:3
34,5-Dimethyl-1,2-phenylenediamine(S)-3-Phenyl-6,7-dimethyldihydroquinoxalinone8896:4
44-Chloro-1,2-phenylenediamine(S)-7-Chloro-3-phenyldihydroquinoxalinone85>98:2
  • Reaction Setup: To a solution of a 1:1 diastereomeric mixture of diacetone-D-glucofuranosyl α-bromo-α-phenylacetate (1.0 equiv) in dichloromethane (B109758) (CH2Cl2), add 1,2-phenylenediamine (1.5 equiv), tetrabutylammonium (B224687) iodide (TBAI) (1.0 equiv), and diisopropylethylamine (DIEA) (1.0 equiv).

  • Reaction: Stir the mixture at room temperature for 18 hours.

  • Work-up and Purification: After the reaction is complete, concentrate the mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield the desired (S)-3-phenyldihydroquinoxalinone.

Asymmetric Diels-Alder Reaction

Dienes derived from this compound can participate in asymmetric Diels-Alder reactions, providing a route to chiral cyclic compounds. The stereochemistry of the cycloaddition is controlled by the chiral sugar template.

A Diacetone-glucose Derived Diene C Heat or Lewis Acid A->C B Dienophile B->C D Chiral Cycloadduct C->D

Caption: Asymmetric Diels-Alder reaction using a this compound-derived diene.

Synthesis of this compound

The starting material, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound), can be prepared from D-glucose.

  • Reaction Setup: In a suitable autoclave, place α-D-glucose and add a mixture of acetone (B3395972) and a Lewis acid catalyst (e.g., boron trifluoride etherate).

  • Reaction Conditions: Heat the reaction mixture to a temperature in the range of 80-130 °C, under a pressure of 2.5 to 10 bar.

  • Work-up: After the reaction is complete, cool the mixture and filter. Neutralize the filtrate with a base (e.g., 1% sodium hydroxide (B78521) solution).

  • Extraction and Purification: Distill off the acetone in vacuo. Extract the residue with dichloromethane. Combine the organic extracts, evaporate the solvent, and recrystallize the residue from cyclohexane (B81311) to obtain 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose as a colorless crystalline solid. A typical yield for this process is around 63%.

Conclusion

This compound is a highly effective and economically viable chiral template for a range of asymmetric transformations. Its rigid structure provides excellent stereocontrol, and its availability from the chiral pool makes it an attractive starting material for the synthesis of complex, enantiomerically pure molecules. The protocols outlined in these application notes provide a foundation for researchers to explore and utilize this versatile tool in their synthetic endeavors.

Protecting D-Glucose: A Detailed Guide to the Synthesis of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive application notes and detailed protocols for the protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This pivotal intermediate is a cornerstone in carbohydrate chemistry, serving as a versatile building block for the synthesis of various bioactive molecules and pharmaceuticals.

Introduction

The protection of hydroxyl groups in monosaccharides is a fundamental strategy in carbohydrate chemistry, enabling regioselective modifications. The synthesis of this compound is a classic example of this approach, where the 1,2- and 5,6-hydroxyl groups of D-glucose are protected as isopropylidene ketals. This transformation locks the molecule in the furanose form, leaving the C3 hydroxyl group available for further chemical transformations. The reaction, an acid-catalyzed acetalization with acetone (B3395972), is a well-established procedure, though various catalysts and conditions can be employed to optimize yield and purity.[1][2]

Reaction Principle

The synthesis of this compound from D-glucose proceeds via an acid-catalyzed reaction with acetone. This reaction, a type of Fischer acetalization, involves the formation of two isopropylidene groups.[1][2] The reaction favors the formation of the more stable furanose ring structure. The removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards the product.[1][2]

Comparative Data of Synthetic Protocols

Different acid catalysts can be employed for the synthesis of this compound, each with its own advantages and disadvantages in terms of reaction time, temperature, yield, and work-up procedure. Below is a summary of common catalytic systems.

CatalystTypical Reagents & ConditionsTypical YieldAdvantagesDisadvantages
Sulfuric Acid D-Glucose, Acetone, conc. H₂SO₄, Room Temperature~60-70%Readily available and inexpensive catalyst.Strong acid can cause charring and side reactions; requires careful neutralization.
Lewis Acids (e.g., BF₃·OEt₂) D-Glucose, Acetone, BF₃·OEt₂, 80-120°C, elevated pressure~62%High yields and can be used in smaller volumes of acetone.[1]Requires specialized equipment (autoclave) for elevated pressures; catalyst is moisture-sensitive.
Iodine D-Glucose, Acetone, Iodine, Reflux (62°C)~75%Mild catalyst, simple procedure.Longer reaction times may be required.

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis

This protocol is a classic and cost-effective method for the synthesis of this compound.

Materials:

  • D-Glucose (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Cyclohexane (B81311)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of D-glucose in acetone in a round-bottom flask cooled in an ice bath, slowly add concentrated sulfuric acid.

  • Remove the ice bath and stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the mixture by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extract the aqueous residue with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude syrup.

  • Recrystallize the crude product from cyclohexane to yield pure this compound as a white crystalline solid.

Protocol 2: Lewis Acid (BF₃·OEt₂) Catalyzed Synthesis

This method utilizes a Lewis acid catalyst and elevated temperature and pressure, often leading to higher yields.[1]

Materials:

  • α-D-Glucose (anhydrous)

  • Acetone

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2N)

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexane

  • Autoclave or a sealed reaction vessel

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, combine α-D-glucose and a mixture of acetone and boron trifluoride etherate.

  • Heat the reaction mixture to 85-120°C, allowing the pressure to increase to at least 2.5 bar.[1]

  • Maintain the temperature and pressure for the specified reaction time (typically a few hours).

  • Cool the reaction vessel to room temperature and carefully vent any excess pressure.

  • Neutralize the reaction mixture with an aqueous solution of sodium hydroxide.

  • Remove the acetone by distillation or under reduced pressure.

  • Extract the residue with dichloromethane.

  • Combine the organic extracts and evaporate the solvent under reduced pressure.

  • Recrystallize the resulting solid from cyclohexane to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1]

Characterization Data

Physical Properties:

  • Appearance: White to light yellow crystalline powder.

  • Solubility: Soluble in water and most organic solvents.

Spectroscopic Data:

The following table summarizes the expected NMR spectroscopic data for this compound based on the analysis of its derivatives.

¹H NMR (CDCl₃) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
H-1~5.9d~3.7Anomeric proton
H-2~4.5d~3.7
H-3~4.3d
H-4~4.1m
H-5~4.2m
H-6a, H-6b~4.0m
CH₃ (isopropylidene)~1.3 - 1.5sFour methyl groups
¹³C NMR (CDCl₃) Chemical Shift (δ, ppm) Assignment
C-1~105Anomeric carbon
C-2~84
C-3~73
C-4~81
C-5~71
C-6~67
C(CH₃)₂~112, ~109Ketal carbons
CH₃~25 - 27Methyl carbons

Visualizations

Reaction Scheme

Reaction_Scheme D_Glucose D-Glucose reagents + D_Glucose->reagents Acetone Acetone (excess) sub_node Acetone->sub_node Diacetone_Glucose This compound Water 2 H₂O Diacetone_Glucose->Water reagents->Acetone catalyst H⁺ (cat.) reagents_node catalyst->reagents_node sub_node->catalyst reagents_node->Diacetone_Glucose

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

Experimental_Workflow start Start: D-Glucose and Acetone reaction Acid Catalysis (e.g., H₂SO₄ or BF₃·OEt₂) start->reaction neutralization Neutralization (e.g., NaHCO₃ or NaOH) reaction->neutralization filtration Filtration neutralization->filtration evaporation Solvent Evaporation filtration->evaporation extraction Liquid-Liquid Extraction (e.g., with CH₂Cl₂) evaporation->extraction drying Drying Organic Phase (e.g., MgSO₄) extraction->drying final_evaporation Final Evaporation drying->final_evaporation recrystallization Recrystallization (e.g., from Cyclohexane) final_evaporation->recrystallization product Pure this compound recrystallization->product

Caption: General experimental workflow for this compound synthesis.

Logical Relationship of Protection

Protection_Logic D_Glucose D-Glucose (multiple free -OH groups) Protection Protection with Acetone D_Glucose->Protection Diacetone_Glucose This compound (Free -OH at C3) Protection->Diacetone_Glucose Selective_Modification Selective Modification at C3 Diacetone_Glucose->Selective_Modification Deprotection Deprotection Selective_Modification->Deprotection Final_Product Modified Glucose Derivative Deprotection->Final_Product

Caption: The logic of using this compound for selective modification.

References

Application Notes and Protocols: Selective Deprotection of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), formally known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a versatile and commercially available protected derivative of D-glucose.[1] Its utility in synthetic organic chemistry, particularly in carbohydrate chemistry and the synthesis of chiral molecules, stems from the presence of a free hydroxyl group at the C-3 position, which allows for a variety of chemical modifications.[1] The two isopropylidene groups, protecting the 1,2- and 5,6-hydroxyls, exhibit different chemical lability. The terminal 5,6-O-isopropylidene group is more susceptible to acidic hydrolysis than the 1,2-O-isopropylidene group, which is part of the furanose ring structure. This difference in reactivity allows for the selective deprotection of the 5,6-acetal, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This mono-acetal is a key intermediate for further synthetic transformations at the C-5 and C-6 positions, making the selective deprotection of DAG a critical step in the synthesis of various bioactive molecules and complex carbohydrates.

These application notes provide a detailed overview of common methods for the selective deprotection of this compound, focusing on the removal of the 5,6-O-isopropylidene group. This document includes a comparative summary of different reaction conditions, detailed experimental protocols, and visualizations of the chemical transformations.

Methods for Selective Deprotection

The selective removal of the 5,6-O-isopropylidene group from this compound is typically achieved under controlled acidic conditions. The choice of acid, solvent, temperature, and reaction time are crucial for achieving high selectivity and yield. Below is a summary of commonly employed methods.

Data Presentation: Comparison of Deprotection Methods
Reagent(s)SolventTemperature (°C)Reaction TimeYield (%)Reference(s)
75% Acetic AcidWater553 hours88[2]
50% Acetic AcidWaterRoom Temperature6 hours, then overnightNot specified[3]
40% Acetic AcidWaterRoom Temperature10 hours49[4]
0.8% H₂SO₄MethanolRoom Temperature24 hoursNot specified[5]
H-Beta zeoliteAqueous MethanolRoom TemperatureNot specifiedHigh[6][7]
IodineAcetonitrileNot specifiedNot specifiedHigh[6]
FeCl₃·6H₂O/SiO₂Not specifiedNot specifiedNot specifiedNot specified[5]
HClO₄ on silica (B1680970) gelNot specifiedNot specifiedNot specifiedNot specified[5]

Experimental Protocols

Protocol 1: Selective Deprotection using Aqueous Acetic Acid

This protocol is a widely used and reliable method for the selective removal of the 5,6-O-isopropylidene group.

Materials:

  • 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (or this compound)

  • Acetic Acid

  • Water

  • Round bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Rotary evaporator

  • Extraction funnel

  • Sodium bicarbonate (saturated solution)

  • Ethyl acetate (B1210297)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • In a round bottom flask, dissolve 10 g (28.23 mmol) of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of 70 mL of acetic acid and 30 mL of water.[2]

  • Stir the reaction mixture at 55°C for 3 hours.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product, 3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose.

  • The expected yield of the diol is approximately 88%.[2]

Visualizations

Reaction Scheme: Selective Deprotection of this compound

Caption: Selective hydrolysis of the 5,6-O-isopropylidene group.

Experimental Workflow: Acetic Acid Method

workflow start Start dissolve Dissolve this compound in aqueous Acetic Acid start->dissolve react Stir at 55°C for 3 hours dissolve->react monitor Monitor reaction by TLC react->monitor concentrate Concentrate under reduced pressure monitor->concentrate neutralize Neutralize with sat. NaHCO₃ solution concentrate->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry organic phase (anhydrous MgSO₄) extract->dry filter_concentrate Filter and concentrate dry->filter_concentrate product Obtain 1,2-O-isopropylidene- α-D-glucofuranose filter_concentrate->product end End product->end

Caption: Workflow for selective deprotection with acetic acid.

Discussion

The selective deprotection of this compound is a fundamental transformation in carbohydrate chemistry. The choice of the deprotection method depends on the specific substrate and the desired outcome. The aqueous acetic acid method is often preferred due to its simplicity, mildness, and good yields.[2] However, for substrates sensitive to prolonged heating or acidic conditions, other methods employing Lewis acids or solid-supported catalysts might be more suitable.[5][6][7]

It is crucial to carefully monitor the reaction to avoid over-hydrolysis, which would lead to the removal of the 1,2-O-isopropylidene group as well. Techniques such as Thin Layer Chromatography (TLC) are essential for tracking the consumption of the starting material and the formation of the desired product.

The resulting 1,2-O-isopropylidene-α-D-glucofuranose, with its free primary and secondary hydroxyl groups at C-6 and C-5, is a valuable building block for the synthesis of a wide range of modified sugars and other complex organic molecules. For instance, the diol can be subsequently cleaved oxidatively, for example with sodium periodate, to furnish an aldehyde, which can be used in further synthetic steps.[2]

Conclusion

The selective deprotection of this compound is a well-established and essential reaction for synthetic chemists working with carbohydrates. By carefully selecting the reaction conditions, researchers can efficiently and selectively remove the 5,6-O-isopropylidene group, opening up avenues for diverse synthetic applications in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for performing this important transformation.

References

Application Notes and Protocols: Diacetone-D-glucose in the Synthesis of Anti-cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacetone-D-glucose (DAG), a versatile and readily available chiral starting material, in the synthesis of potential anti-cancer agents. The information compiled includes detailed synthetic strategies, quantitative biological activity data, and insights into the potential mechanisms of action, focusing on the inhibition of key cancer-related signaling pathways.

Introduction to this compound in Anti-Cancer Drug Discovery

This compound, also known as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, is a protected derivative of D-glucose. Its utility in medicinal chemistry stems from its rigid structure and the presence of a free hydroxyl group at the C-3 position, which serves as a handle for a variety of chemical modifications.[1] This allows for the stereoselective synthesis of complex molecules with potential therapeutic applications. As a chiral pool starting material, DAG offers an economical and efficient route to enantiomerically pure compounds, a critical aspect in the development of modern pharmaceuticals.[2] Its applications in anti-cancer research are diverse, ranging from the synthesis of glycolysis inhibitors to the development of novel heterocyclic compounds that target specific cancer cell signaling pathways.[1]

Synthesis of Pyranopyrazole Derivatives: A Promising Class of Anti-Cancer Agents

Pyranopyrazole derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including potent anti-cancer effects. While a direct, detailed protocol for the synthesis of a pyranopyrazole anti-cancer agent starting from this compound is not extensively documented in a single publication, a feasible synthetic strategy can be devised based on established chemical transformations. This involves the conversion of this compound into a key chalcone (B49325) intermediate, which can then undergo cyclization to form the desired pyranopyrazole scaffold.

Experimental Protocols

Protocol 1: Synthesis of a Chalcone Intermediate from this compound (Hypothetical Route)

This protocol outlines a plausible, though not directly cited, multi-step synthesis of a chalcone derivative from this compound.

  • Oxidation of this compound: The free 3-hydroxyl group of this compound is first oxidized to a ketone using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Swern oxidation.

  • Wittig Reaction: The resulting ketone is then subjected to a Wittig reaction with an appropriate ylide (e.g., derived from a substituted benzyl (B1604629) phosphonium (B103445) salt) to introduce an exocyclic double bond.

  • Deprotection and Aldol (B89426) Condensation: The isopropylidene groups are selectively removed under acidic conditions to liberate the hydroxyl groups. The resulting sugar derivative can then undergo an aldol condensation with an acetophenone (B1666503) derivative to form the chalcone.

Protocol 2: Synthesis of Pyrano[2,3-c]pyrazole Derivatives from Chalcones

This protocol is a representative method for the synthesis of pyranopyrazoles from a chalcone intermediate, a common strategy in medicinal chemistry.[3][4]

  • Reaction Mixture Preparation: To a solution of the chalcone derivative (1 mmol) in absolute ethanol (B145695) (20 mL), add malononitrile (B47326) (1 mmol) and a catalytic amount of piperidine (B6355638) (0.2 mL).

  • Reflux: Reflux the reaction mixture for 6-8 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of the Product: After completion of the reaction, cool the mixture to room temperature. The solid product that precipitates is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrano[2,3-c]pyrazole derivative.

Quantitative Analysis of Anti-Cancer Activity

The anti-cancer efficacy of synthesized compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the IC50 values for representative pyranopyrazole and pyrazolo[3,4-d]pyrimidine derivatives, demonstrating their potential as anti-cancer agents. It is important to note that the compounds listed in these tables were not explicitly synthesized from this compound in the cited literature, but they represent the types of structures and activities that could be targeted using DAG as a chiral starting material.

Table 1: In Vitro Anti-Cancer Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives [5]

CompoundCell LineIC50 (µM)
VIIa Leukemia (CCRF-CEM)0.326
Leukemia (HL-60(TB))0.394
Melanoma (UACC-62)0.431
Breast Cancer (MCF7)0.493
VIIc Leukemia (RPMI-8226)1.23
CNS Cancer (SF-539)1.56
Ovarian Cancer (OVCAR-3)1.78

Table 2: In Vitro Anti-Cancer Activity of Selected Pyrano[2,3-c]pyrazole Derivatives [6]

CompoundCell LineIC50 (µM)
4p Hepatocellular Carcinoma (HepG2)2.28
Hepatocellular Carcinoma (Huh-7)4.31
4k Hepatocellular Carcinoma (HepG2)5.12
4r Hepatocellular Carcinoma (HepG2)3.45

Mechanism of Action: Targeting Key Signaling Pathways

The anti-cancer activity of this compound derivatives can be attributed to their ability to interfere with critical cellular processes that are dysregulated in cancer cells. Two of the most important of these are the glycolysis pathway and the PI3K/Akt/mTOR signaling cascade.

Inhibition of Glycolysis

Cancer cells exhibit a high rate of glycolysis, a phenomenon known as the "Warburg effect."[7] They rely on this metabolic pathway for energy production and the synthesis of building blocks necessary for rapid proliferation. Glucose analogues and their derivatives can act as competitive inhibitors of key glycolytic enzymes, such as hexokinase, thereby disrupting the energy supply to cancer cells and inducing cell death.[8] this compound has been used to synthesize fluorinated hexopyranose glycolysis inhibitors, which have shown utility in the treatment of brain tumors.[1]

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. Its aberrant activation is a common feature in many types of cancer.[8] Natural products and their synthetic derivatives have been shown to inhibit this pathway at various points, making it a prime target for anti-cancer drug development.[1] Given that Akt can promote the translocation of glucose transporters (e.g., GLUT1) to the plasma membrane, there is a direct link between this signaling pathway and cancer cell metabolism.[8] It is plausible that anti-cancer agents derived from this compound could exert their effects by modulating this critical pathway.

Visualizations

Synthesis and Experimental Workflow

G General Synthetic Workflow for Pyranopyrazoles from this compound cluster_0 Starting Material cluster_1 Intermediate Synthesis cluster_2 Final Product Synthesis cluster_3 Biological Evaluation A This compound B Oxidation A->B PCC or Swern Oxidation C Wittig Reaction B->C Wittig Reagent D Chalcone Formation C->D Deprotection & Aldol Condensation E Cyclization D->E Malononitrile, Piperidine F Pyrano[2,3-c]pyrazole Derivative E->F G In Vitro Anticancer Activity (IC50) F->G H Mechanism of Action Studies G->H

Caption: Synthetic workflow for pyranopyrazoles.

Glycolysis Pathway Inhibition

Glycolysis_Pathway Inhibition of the Glycolysis Pathway Glucose Glucose Hexokinase Hexokinase Glucose->Hexokinase G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P F16BP Fructose-1,6-Bisphosphate F6P->F16BP Pyruvate Pyruvate F16BP->Pyruvate ...Multiple Steps DAG_inhibitor This compound Derivative (e.g., Glycolysis Inhibitor) DAG_inhibitor->Hexokinase Inhibition Hexokinase->G6P

Caption: Inhibition of the Glycolysis Pathway.

PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway Targeting the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation DAG_derivative This compound Derivative DAG_derivative->PI3K Potential Inhibition DAG_derivative->Akt Potential Inhibition

Caption: Targeting the PI3K/Akt/mTOR Pathway.

References

Application Notes and Protocols: The Role of Diacetone-D-glucose in Antiviral Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacetone-D-glucose (DAG), a derivative of D-glucose, is a pivotal building block in the synthesis of a wide array of complex organic molecules.[1] Its structure, featuring isopropylidene protecting groups on the 1,2 and 5,6 hydroxyls, strategically exposes the C-3 hydroxyl group for precise chemical modifications.[1][2] This unique characteristic makes it an invaluable chiral precursor in the pharmaceutical industry for the development of novel drugs, including antiviral agents.[1][3] While this compound itself is not typically the active antiviral compound, it serves as a crucial starting material for the synthesis of various sugar-based molecules that exhibit potent antiviral properties.[3][4] These include iminosugar derivatives and modified nucleosides, which are at the forefront of antiviral research.

This compound as a Precursor in Antiviral Synthesis

This compound is a versatile starting material for creating a diverse range of sugar-based compounds with potential therapeutic applications. Its utility in chiral pool synthesis allows for the production of enantiomerically pure molecules, a critical factor for the efficacy and safety of modern pharmaceuticals.[1] The exposed C-3 hydroxyl group can be readily modified to introduce different functional groups or to alter the stereochemistry, leading to the synthesis of novel carbohydrate-based drugs.

G DAG This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) mod Chemical Modification at C-3 Hydroxyl DAG->mod derivatives Intermediate Derivatives mod->derivatives imino Iminosugar Derivatives (e.g., DNJ analogues) derivatives->imino nucleo Modified Nucleosides derivatives->nucleo other Other Glycomimetics derivatives->other antiviral Antiviral Activity imino->antiviral nucleo->antiviral other->antiviral

Figure 1: Synthetic utility of this compound in developing antiviral compounds.

Application Note I: Iminosugar Derivatives

A significant class of antiviral compounds derived from glucose precursors are the iminosugars. These are sugar analogues where the ring oxygen has been replaced by a nitrogen atom.[3] Derivatives of deoxynojirimycin (DNJ), an iminosugar, have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B and C viruses, Dengue virus, and Ebola virus.[5][6][7]

Mechanism of Action: Inhibition of ER α-Glucosidases

Many enveloped viruses rely on the host cell's endoplasmic reticulum (ER) quality control machinery for the proper folding of their glycoproteins, which are essential for viral entry and assembly. A key part of this process involves the trimming of N-linked glycans on these proteins by host enzymes, specifically ER α-glucosidases I and II.[7]

Iminosugar derivatives, such as N-butyl-deoxynojirimycin (NB-DNJ), act as competitive inhibitors of these α-glucosidases.[5][7] By blocking these enzymes, the iminosugars prevent the proper folding and maturation of viral glycoproteins. This leads to the production of non-infectious viral particles and a reduction in viral load.[5]

G cluster_0 Endoplasmic Reticulum gp Viral Glycoprotein (B1211001) (Nascent) glucosidase ER α-Glucosidases I & II gp->glucosidase Glycan Trimming chaperones Calnexin/ Calreticulin glucosidase->chaperones Enables Chaperone Binding folded_gp Correctly Folded Glycoprotein chaperones->folded_gp Promotes Correct Folding virion Infectious Virion Assembly folded_gp->virion iminosugar Iminosugar Derivative (e.g., NB-DNJ) iminosugar->glucosidase Inhibits

Figure 2: Mechanism of action of iminosugar derivatives on viral glycoprotein processing.
Antiviral Activity of Iminosugar Derivatives

The following table summarizes the antiviral activity of several iminosugar derivatives against various viruses. The data is presented as the concentration required to inhibit viral replication by 50% (EC50) or 90% (EC90), and the concentration that is cytotoxic to 50% of host cells (CC50).

CompoundVirusCell LineEC50 (µM)EC90 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
CM-9-78 DENVHuh-7-3.2>100>31
PBDNJ0801 DENVHuh-7-0.6>100>167
PBDNJ0803 DENVHuh-7-0.2>100>500
PBDNJ0804 DENVHuh-7-0.2>100>500
N-Nonyl-DNJ DENV-2.8-10035.7
N-Butyl-DNJ DENV-25-200080

Data extracted from relevant literature.[6]

Experimental Protocols

Protocol 1: Plaque Reduction Assay for Antiviral Activity

This assay is a standard method to determine the concentration of an antiviral compound required to inhibit viral infection, measured by the reduction in the number of viral plaques formed in a cell monolayer.

Materials:

  • Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2, MDBK for BVDV).

  • Complete growth medium (e.g., DMEM with 10% FBS).

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO).

  • Virus stock of known titer (Plaque Forming Units/mL).

  • Overlay medium (e.g., growth medium containing 1% methylcellulose (B11928114) or agarose).

  • Fixing solution (e.g., 10% formaldehyde).

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol).

Procedure:

  • Cell Seeding: Seed host cells in 6-well plates at a density that will form a confluent monolayer overnight.

  • Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium.

  • Infection:

    • Remove the growth medium from the cell monolayers and wash with PBS.

    • Infect the cells with the virus at a multiplicity of infection (MOI) that yields 50-100 plaques per well. Allow the virus to adsorb for 1 hour at 37°C.

  • Treatment:

    • Remove the viral inoculum.

    • Add the prepared dilutions of the test compounds to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).

  • Overlay: Add the overlay medium to each well. This semi-solid medium restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).

  • Fixation and Staining:

    • Remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixative and stain the cells with crystal violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

    • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4-7 seed Seed host cells in 6-well plates infect Infect cell monolayer with virus (1 hr) seed->infect treat Remove inoculum & add compound dilutions infect->treat overlay Add semi-solid overlay medium treat->overlay incubate Incubate for plaque formation overlay->incubate fix Fix and stain cells with crystal violet incubate->fix analyze Count plaques and calculate EC50 fix->analyze

Figure 3: Experimental workflow for the Plaque Reduction Assay.
Protocol 2: Cytotoxicity Assay (MTT Assay)

It is crucial to assess the toxicity of the test compounds on the host cells to ensure that the observed antiviral effect is not due to cell death.

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate at an appropriate density.

  • Treatment: Add serial dilutions of the test compounds to the cells. Include a "cell control" with no compound.

  • Incubation: Incubate the plate under the same conditions and for the same duration as the antiviral assay.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl tetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability for each compound concentration relative to the cell control. Determine the CC50 value from the dose-response curve.[6]

Conclusion

This compound stands out as a fundamentally important and economically viable starting material in the quest for new antiviral therapies.[3] Its protected structure provides a reliable platform for the synthesis of a multitude of carbohydrate-based molecules. The success of iminosugar derivatives in inhibiting a broad range of enveloped viruses by targeting host-cell enzymes highlights a promising therapeutic strategy.[7] As viral diseases continue to pose a significant global health threat, the strategic use of versatile precursors like this compound will be instrumental in the design and development of the next generation of antiviral drugs.

References

Application Notes and Protocols: Preparation of Partially Substituted Sugars from Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a versatile and economically important starting material in carbohydrate chemistry.[1] Its utility stems from the selective protection of four of the five hydroxyl groups of D-glucose, leaving a single free hydroxyl group at the C-3 position that is available for a variety of chemical modifications.[2] This strategic protection allows for the regioselective synthesis of a wide array of partially substituted sugar derivatives, which are crucial intermediates in the synthesis of pharmaceuticals, fine chemicals, and complex carbohydrates.[1][2]

This document provides detailed protocols for the preparation of key partially substituted sugars from this compound, including substitution at the 3-position and selective deprotection to enable modification at the 6-position.

Data Presentation

The following tables summarize quantitative data for the key transformations described in this document.

Table 1: Synthesis of 3-O-Substituted-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose Derivatives

ProductReagentsSolventReaction TimeTemperatureYield (%)
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseNaH, Benzyl (B1604629) bromide, TBAI (catalyst)THF10 minutesRoom Temp.Quantitative
3-O-Tosyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranosep-Toluenesulfonyl chloride, PyridineDichloromethane48 hours60 °C78%

Table 2: Selective Deprotection and Subsequent Substitution

Reaction StepProductReagentsSolventReaction TimeTemperatureYield (%)
Selective Hydrolysis1,2-O-Isopropylidene-α-D-glucofuranose50% Aqueous Acetic AcidAcetic Acid/Water8 hoursRoom Temp.80%
6-O-Stearoylation6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranoseStearoyl chloride, PyridinePyridineNot SpecifiedLow Temp.64%

Experimental Protocols

Protocol 1: Synthesis of 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol describes the rapid and high-yield benzylation of the C-3 hydroxyl group of this compound.

Materials:

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (39 g, 150 mmol) in anhydrous THF (250 mL).

  • With stirring and cooling, slowly add sodium hydride (7.3 g, 152 mmol, 50% dispersion in oil).

  • Once the addition is complete and the mixture is homogeneous, add tetrabutylammonium iodide (5.4 g, 15 mmol).

  • Add benzyl bromide (18 mL, 151 mmol).

  • Stir the reaction mixture at room temperature for 10 minutes. Monitor the reaction progress by TLC.

  • Upon completion, add Florisil (10 g) to the reaction mixture.

  • Remove the solvent under reduced pressure.

  • The crude product can be further purified if necessary, though this method typically yields a product of high purity.

Protocol 2: Synthesis of 1,2-O-Isopropylidene-α-D-glucofuranose (Selective Deprotection)

This protocol details the selective removal of the 5,6-O-isopropylidene group.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Aqueous acetic acid (75%)

Procedure:

  • Dissolve 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 75% aqueous acetic acid.

  • Stir the solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, concentrate the solution under reduced pressure to remove the acetic acid and water.

  • Co-evaporate the residue with toluene (B28343) to remove any remaining water, yielding the diol product. This protocol has been reported to yield the desired product in 88% yield.

Visualizations

The following diagrams illustrate the key synthetic pathways starting from this compound.

Substitution_at_C3 Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose Reagents_Benzylation NaH, Benzyl Bromide, TBAI THF, RT, 10 min Diacetone_Glucose->Reagents_Benzylation Product_Benzyl 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Quantitative Yield) Reagents_Benzylation->Product_Benzyl Selective_Deprotection_and_Acylation Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose Reagents_Hydrolysis 75% aq. Acetic Acid RT Diacetone_Glucose->Reagents_Hydrolysis Monoacetone_Glucose 1,2-O-Isopropylidene-α-D-glucofuranose (88% Yield) Reagents_Hydrolysis->Monoacetone_Glucose Reagents_Acylation Stearoyl Chloride, Pyridine Low Temp. Monoacetone_Glucose->Reagents_Acylation Product_Acyl 6-O-Stearoyl-1,2-O-isopropylidene-α-D-glucofuranose (64% Yield) Reagents_Acylation->Product_Acyl

References

Enantioselective Synthesis of Sulfoxides Using Diacetone-D-glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral sulfoxides is a critical process in modern organic chemistry and drug development, as the stereochemistry of the sulfoxide (B87167) group can significantly influence biological activity. One of the most reliable and versatile methods for achieving high enantiopurity in sulfoxides is through the use of chiral auxiliaries. Diacetone-D-glucose (DAG), a readily available and inexpensive chiral auxiliary derived from D-glucose, has proven to be highly effective in this regard. This methodology, often referred to as the "DAG methodology," relies on the diastereoselective formation of sulfinate esters of DAG, followed by a nucleophilic displacement with an organometallic reagent to furnish the desired chiral sulfoxide. This application note provides detailed protocols and quantitative data for the synthesis of enantiopure sulfoxides using this compound.

Principle of the Method

The enantioselective synthesis of sulfoxides using this compound is a two-step process:

  • Diastereoselective Sulfinylation: this compound is reacted with a sulfinyl chloride in the presence of a base to form a mixture of diastereomeric sulfinate esters. The stereochemical outcome of this reaction can be controlled by the choice of the base, allowing for the selective synthesis of either the (R)- or (S)-sulfinate ester at the sulfur center.

  • Nucleophilic Displacement: The desired diastereomer of the sulfinate ester is then treated with an organometallic reagent, typically a Grignard or organolithium reagent. This results in the nucleophilic displacement of the this compound auxiliary, proceeding with complete inversion of configuration at the sulfur atom to yield the enantiomerically pure sulfoxide.

The ability to direct the diastereoselectivity in the first step, combined with the stereospecificity of the second step, provides a powerful and flexible route to a wide range of enantiopure sulfoxides.

Experimental Protocols

Protocol 1: Diastereoselective Synthesis of this compound Sulfinates

This protocol describes the general procedure for the synthesis of both (RS)- and (SS)-diastereomers of this compound sulfinates by varying the base.

Materials:

  • This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose)

  • Appropriate sulfinyl chloride (e.g., p-toluenesulfinyl chloride, methanesulfinyl chloride, tert-butanesulfinyl chloride)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Base: Pyridine for the preparation of (+)-(R)-sulfinates or N,N-Diisopropylethylamine (DIPEA) for the preparation of (-)-(S)-sulfinates.

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount, optional for improved diastereoselectivity with certain substrates like tert-butanesulfinyl chloride)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Ethyl acetate (B1210297)

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous diethyl ether or THF at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add the appropriate base (1.2 eq). For the synthesis of (+)-(R)-sulfinates, use pyridine. For the synthesis of (-)-(S)-sulfinates, use DIPEA. For the DMAP-catalyzed synthesis of tert-butanesulfinates, add DMAP (0.1 eq) at this stage.

  • Slowly add a solution of the sulfinyl chloride (1.1 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude diastereomeric sulfinates.

  • The diastereomers can often be separated by fractional crystallization from a solvent mixture such as hexane/ethyl acetate or by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of Enantiopure Sulfoxides via Grignard Reaction

This protocol outlines the general procedure for the conversion of diastereomerically pure this compound sulfinates to enantiopure sulfoxides.

Materials:

  • Diastereomerically pure this compound sulfinate (from Protocol 1)

  • Appropriate Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide) in a suitable solvent (e.g., THF, diethyl ether)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Solvents for extraction (e.g., diethyl ether, ethyl acetate)

  • Solvents for purification (e.g., hexane, ethyl acetate for column chromatography)

Procedure:

  • Dissolve the diastereomerically pure this compound sulfinate (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C or -78 °C, depending on the reactivity of the Grignard reagent.

  • Slowly add the Grignard reagent (1.5-2.0 eq) to the stirred solution.

  • Allow the reaction to stir at the same temperature for 1-3 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and separate the organic layer.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude sulfoxide.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the enantiopure sulfoxide.

Data Presentation

The following tables summarize the quantitative data for the synthesis of various sulfoxides using the this compound methodology.

Table 1: Diastereoselective Synthesis of this compound Sulfinates

Sulfinyl ChlorideBaseYield (%)Diastereomeric Excess (d.e.) (%)Configuration at Sulfur
p-Toluenesulfinyl chloridePyridine85>95(R)
p-Toluenesulfinyl chlorideDIPEA90>95(S)
Methanesulfinyl chloridePyridine7890(R)
Methanesulfinyl chlorideDIPEA8289(S)
tert-Butanesulfinyl chloridePyridine6585(R)
tert-Butanesulfinyl chlorideDIPEA7090(S)
tert-Butanesulfinyl chlorideDIPEA / DMAP (cat.)9594(R)

Table 2: Synthesis of Enantiopure Sulfoxides from this compound Sulfinates

This compound SulfinateGrignard ReagentProduct SulfoxideYield (%)Enantiomeric Excess (e.e.) (%)
(-)-(S)-DAG p-toluenesulfinateMethylmagnesium bromide(+)-(R)-Methyl p-tolyl sulfoxide85>99
(+)-(R)-DAG p-toluenesulfinateMethylmagnesium bromide(-)-(S)-Methyl p-tolyl sulfoxide88>99
(-)-(S)-DAG methanesulfinatePhenylmagnesium bromide(+)-(R)-Methyl phenyl sulfoxide82>98
(+)-(R)-DAG tert-butanesulfinatePhenylmagnesium bromide(-)-(S)-tert-Butyl phenyl sulfoxide75>99
(-)-(S)-DAG p-toluenesulfinateEthylmagnesium bromide(+)-(R)-Ethyl p-tolyl sulfoxide80>99

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Diastereoselective Sulfinylation cluster_step2 Step 2: Nucleophilic Displacement cluster_purification Purification start This compound + Sulfinyl Chloride reaction1 Reaction with Base (Pyridine or DIPEA) start->reaction1 product1 Diastereomeric Sulfinate Esters reaction1->product1 product1_sep Separation of Diastereomers product1->product1_sep reaction2 Reaction with Grignard Reagent product1_sep->reaction2 product2 Enantiopure Sulfoxide reaction2->product2 purification Column Chromatography product2->purification final_product Pure Enantiopure Sulfoxide purification->final_product

Caption: Overall workflow for the enantioselective synthesis of sulfoxides.

Logical Relationship of Stereochemical Control

stereochemical_control cluster_reagents Reagents cluster_intermediates Intermediates & Products dag This compound (Chiral Auxiliary) base Base grignard Grignard Reagent (R-MgX) sulfinate_r (+)-(R)-Sulfinate base->sulfinate_r Pyridine sulfinate_s (-)-(S)-Sulfinate base->sulfinate_s DIPEA grignard->sulfinate_r grignard->sulfinate_s sulfoxide_s (-)-(S)-Sulfoxide sulfinate_r->sulfoxide_s Inversion sulfoxide_r (+)-(R)-Sulfoxide sulfinate_s->sulfoxide_r Inversion

Caption: Stereochemical control in the DAG-mediated sulfoxide synthesis.

Conclusion

The use of this compound as a chiral auxiliary provides a highly efficient and versatile method for the enantioselective synthesis of a wide range of sulfoxides. The key advantages of this methodology include the low cost and availability of the chiral auxiliary, the operational simplicity of the reactions, and the high levels of stereocontrol achievable. The ability to access both enantiomers of the desired sulfoxide by simply changing the base in the initial step further enhances the utility of this method. The protocols and data presented herein serve as a valuable resource for researchers in academia and industry engaged in the synthesis of chiral molecules for various applications, including drug discovery and development.

Application Notes and Protocols: Utilizing Diacetone-D-Glucose in the Synthesis of Glycolysis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enhanced glycolysis is a hallmark of cancer cell metabolism, making it a prime target for therapeutic intervention. Glucose analogs that inhibit key glycolytic enzymes represent a promising strategy for anticancer drug development. Diacetone-D-glucose (DAG), a readily available and versatile chiral starting material, serves as a valuable scaffold for the synthesis of potent glycolysis inhibitors. This document provides detailed application notes and protocols for the synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG), a promising glycolysis inhibitor, from this compound. It includes synthetic procedures, biological evaluation protocols, and a summary of its inhibitory effects.

Introduction

Cancer cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect. This metabolic reprogramming provides the necessary energy and biosynthetic precursors for rapid cell proliferation. Consequently, targeting the glycolytic pathway has emerged as a viable strategy for cancer therapy. One of the most studied approaches is the use of glucose analogs that competitively inhibit key enzymes in this pathway, such as hexokinase.

This compound (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) is a protected derivative of D-glucose where the hydroxyl groups at positions 1, 2, 5, and 6 are masked by isopropylidene groups. This leaves the hydroxyl group at the C-3 position accessible for chemical modification, making it an ideal starting material for the synthesis of various glucose analogs, including those with therapeutic potential.[1][2] This document outlines the synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG), a fluorinated glucose analog with demonstrated inhibitory effects on glycolysis, using this compound as the precursor.

Synthesis of 3-Deoxy-3-fluoro-D-glucose (3-FDG) from this compound

The synthesis of 3-FDG from this compound involves the key step of introducing a fluorine atom at the C-3 position. Two primary methods have been reported for this conversion, both starting with the manipulation of the free hydroxyl group at C-3 of this compound.

Method 1: Synthesis via Trifluoromethanesulfonate Intermediate

This method involves the conversion of the C-3 hydroxyl group to a good leaving group, followed by nucleophilic substitution with fluoride (B91410).

Step 1: Oxidation of this compound to 1,2:5,6-di-O-isopropylidene-α-D-ribo-hexofuran-3-ulose.

This initial step is a prerequisite to inverting the stereochemistry at C-3 to achieve the allo-epimer.

Step 2: Reduction to 1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

The reduction of the ketone intermediate yields the C-3 epimer of the starting material.

Step 3: Synthesis of 3-O-Trifluoromethanesulfonyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

The hydroxyl group of the allofuranose derivative is converted to a triflate, an excellent leaving group.

Step 4: Fluorination to yield 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Nucleophilic substitution with a fluoride source, such as cesium fluoride, introduces the fluorine atom at the C-3 position with inversion of configuration.[3]

Step 5: Deprotection to 3-Deoxy-3-fluoro-D-glucose.

Acid-catalyzed hydrolysis removes the isopropylidene protecting groups to yield the final product.

Method 2: Direct Fluorination using Diethylaminosulfur Trifluoride (DAST)

A more direct approach involves the use of a fluorinating agent like DAST. However, this method can be less reliable and may lead to elimination byproducts.[3]

Experimental Protocol: Synthesis of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose via Triflate Intermediate [3]

  • Materials: 1,2:5,6-di-O-isopropylidene-α-D-allofuranose, trifluoromethanesulfonic anhydride (B1165640), pyridine (B92270), cesium fluoride, dimethylformamide (DMF).

  • Procedure:

    • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-allofuranose in anhydrous pyridine and cool to 0°C.

    • Slowly add trifluoromethanesulfonic anhydride and stir the reaction mixture at 0°C for 2 hours.

    • Work up the reaction to isolate the crude 3-O-trifluoromethanesulfonyl-1,2:5,6-di-O-isopropylidene-α-D-allofuranose.

    • Dissolve the crude triflate in anhydrous DMF and add cesium fluoride.

    • Heat the mixture to reflux for 25 minutes.

    • After cooling, pour the reaction mixture into water and extract with methylene (B1212753) chloride.

    • Evaporate the solvent to obtain the crude product, which can be purified by distillation to yield pure 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Experimental Protocol: Deprotection of 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Materials: 3-deoxy-3-fluoro-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, aqueous hydrochloric acid.

  • Procedure:

    • Dissolve the protected fluorinated sugar in a suitable solvent (e.g., tetrahydrofuran).

    • Add aqueous hydrochloric acid (e.g., 2N HCl) and heat the mixture at 110°C for 8 minutes.[3]

    • Neutralize the reaction with a base (e.g., sodium bicarbonate).

    • The aqueous solution containing 3-Deoxy-3-fluoro-D-glucose can be purified using appropriate chromatographic techniques.

Biological Activity and Mechanism of Action

3-Deoxy-3-fluoro-D-glucose acts as a glycolysis inhibitor by mimicking D-glucose. It is transported into cells via glucose transporters and is a substrate for hexokinase, the first enzyme in the glycolytic pathway.

Inhibition of Hexokinase
Effects on Cancer Cell Proliferation

By inhibiting glycolysis, 3-FDG deprives cancer cells of the energy and building blocks necessary for rapid proliferation. Preincubation with 3-FDG has been shown to inhibit the subsequent growth of E. coli on glucose.[5] In glioblastoma models, fluorinated derivatives of 2-deoxy-D-glucose have demonstrated potent cytotoxic effects, with lower IC50 values than the parent compound, particularly under hypoxic conditions.[4]

Table 1: Quantitative Data on the Biological Activity of Fluorinated Glucose Analogs

CompoundCell Line/EnzymeParameterValueReference
3-Deoxy-3-fluoro-D-glucoseRat Brain SynaptosomesK_m (transport)6.2 x 10⁻⁴ M[6]
3-Deoxy-3-fluoro-D-glucoseRat Brain SynaptosomesV_max (transport)2.8 nmol/mg protein/min[6]
2-Fluoro-deoxy-D-glucose (2-FG)Osteosarcoma cellsCytotoxicityMore potent than 2-DG[4]

Signaling Pathways and Experimental Workflows

The inhibition of glycolysis by 3-FDG initiates a cascade of cellular events, ultimately leading to reduced cell viability and proliferation. The primary mechanism involves the disruption of cellular energy metabolism.

Glycolysis_Inhibition DAG This compound Synthesis Multi-step Synthesis DAG->Synthesis Precursor Three_FDG 3-Deoxy-3-fluoro-D-glucose (3-FDG) Synthesis->Three_FDG Product Glucose_Transporter Glucose Transporter Three_FDG->Glucose_Transporter Uptake Hexokinase Hexokinase Glucose_Transporter->Hexokinase Three_FDG_6P 3-FDG-6-Phosphate Hexokinase->Three_FDG_6P Phosphorylation Glycolysis Glycolysis Hexokinase->Glycolysis Three_FDG_6P->Hexokinase Inhibition ATP_Depletion ATP Depletion Glycolysis->ATP_Depletion Cell_Growth_Inhibition Cell Growth Inhibition ATP_Depletion->Cell_Growth_Inhibition

Caption: Synthetic pathway from this compound to 3-FDG and its mechanism of glycolysis inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation DAG This compound Modification C-3 Modification (Fluorination) DAG->Modification Deprotection Deprotection Modification->Deprotection Purification Purification & Characterization Deprotection->Purification Treatment Treatment with 3-FDG Purification->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Treatment->Viability_Assay Hexokinase_Assay Hexokinase Inhibition Assay Treatment->Hexokinase_Assay

Caption: Experimental workflow for the synthesis and biological evaluation of 3-FDG.

Conclusion

This compound is a cost-effective and versatile starting material for the stereoselective synthesis of glycolysis inhibitors. The protocols outlined in this document for the synthesis of 3-Deoxy-3-fluoro-D-glucose provide a clear pathway for researchers to produce this potent inhibitor. The biological activity of 3-FDG highlights its potential as a therapeutic agent for diseases characterized by upregulated glycolysis, such as cancer. Further investigation into the efficacy of 3-FDG and other this compound-derived inhibitors in various cancer models is warranted to fully elucidate their therapeutic potential.

References

Alkylation of the C-3 Hydroxyl Group of Diacetone-D-glucose: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the selective alkylation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose. This versatile starting material is a cornerstone in carbohydrate chemistry, and the functionalization of its single free hydroxyl group is a critical step in the synthesis of a wide array of bioactive molecules and pharmaceutical intermediates. The procedures outlined below are based on the Williamson ether synthesis, a robust and widely applicable method for forming ethers.

Introduction

This compound is a protected form of D-glucose where the 1,2- and 5,6-hydroxyl groups are masked by isopropylidene ketals. This leaves the C-3 hydroxyl group as the sole reactive site for nucleophilic substitution, enabling highly selective modifications. Alkylation of this position is a fundamental transformation, allowing for the introduction of various alkyl and benzyl (B1604629) groups, which can significantly alter the biological activity and physicochemical properties of the glucose scaffold.

General Reaction Scheme

The alkylation of the C-3 hydroxyl group of this compound proceeds via a Williamson ether synthesis. The reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile and attacks an alkyl halide in an SN2 reaction to form the desired ether.

Reaction_Scheme Diacetone_Glucose This compound Alkoxide Alkoxide Intermediate Diacetone_Glucose->Alkoxide + Base Product 3-O-Alkyl-Diacetone-D-glucose Alkoxide->Product + R-X Alkyl_Halide R-X (Alkyl Halide) Byproduct NaX Base Base Solvent Solvent

Caption: General reaction scheme for the alkylation of this compound.

Experimental Protocols

Three representative protocols for the alkylation of the C-3 hydroxyl group of this compound are provided below: benzylation, methylation, and octylation. These protocols can be adapted for other alkyl halides with appropriate modifications to the reaction conditions.

Protocol 1: Benzylation of this compound

This protocol describes the synthesis of 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using sodium hydride as the base and benzyl bromide as the alkylating agent. The addition of a phase-transfer catalyst, tetrabutylammonium (B224687) iodide (TBAI), can significantly accelerate the reaction.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Tetrabutylammonium iodide (TBAI) (optional, as catalyst)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Methanol (B129727) (for quenching)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF or THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes.

  • If using, add a catalytic amount of TBAI (0.01-0.1 eq).

  • Slowly add benzyl bromide (1.1 - 1.2 eq) to the reaction mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours at room temperature. With TBAI in THF, the reaction can be complete in as little as 10-30 minutes.

  • Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of methanol.

  • Dilute the mixture with diethyl ether and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield the pure 3-O-benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Methylation of this compound

This protocol outlines the synthesis of 3-O-methyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using sodium hydride and methyl iodide.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C.

  • Add sodium hydride (1.2 eq) in portions and stir the suspension at room temperature for 1 hour.

  • Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench with methanol.

  • Dilute with diethyl ether and wash with saturated aqueous NH₄Cl and brine.

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent.

  • Purify the residue by column chromatography on silica gel to obtain the desired product.

Protocol 3: Long-Chain Alkylation (Octylation) of this compound

This protocol describes the synthesis of 3-O-octyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose using potassium hydroxide (B78521) in DMSO, a suitable system for less reactive, long-chain alkyl halides.

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (this compound)

  • Potassium hydroxide (KOH), powdered

  • 1-Bromooctane (B94149)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Toluene (B28343) or Hexane

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMSO, add powdered potassium hydroxide (3.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1-bromooctane (1.5 eq) and continue stirring at room temperature for 24-48 hours, or until TLC indicates completion.

  • Pour the reaction mixture into ice-water and extract with toluene or hexane.

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the pure 3-O-octyl derivative.

Data Presentation

The following tables summarize typical reaction conditions and yields for the alkylation of this compound.

Alkyl GroupAlkylating AgentBaseSolventCatalystReaction Time (h)Temperature (°C)Yield (%)
BenzylBenzyl bromideNaHTHFTBAI0.2 - 0.5Room Temp~95-100
BenzylBenzyl bromideNaHDMFNone2 - 4Room Temp~90
MethylMethyl iodideNaHTHFNone12 - 24Room Temp~85-95
EthylEthyl iodideNaHDMFNone12Room Temp~90
Propyl1-BromopropaneNaOHAcetoneNone24RefluxGood
Butyl1-BromobutaneNaOHAcetoneNone24RefluxGood
Octyl1-BromooctaneKOHDMSONone24 - 48Room Temp~70-80
Dodecyl1-BromododecaneNaHDMENone1280Good

Yields are approximate and can vary based on reaction scale and purification efficiency.

Experimental Workflow Diagram

Experimental_Workflow Start Start Setup Set up flame-dried glassware under inert atmosphere Start->Setup Dissolve Dissolve this compound in anhydrous solvent Setup->Dissolve Cool_1 Cool to 0 °C Dissolve->Cool_1 Add_Base Add base (e.g., NaH) portion-wise Cool_1->Add_Base Stir_1 Stir at 0 °C and then room temperature Add_Base->Stir_1 Add_Alkyl_Halide Add alkyl halide Stir_1->Add_Alkyl_Halide Monitor Monitor reaction by TLC Add_Alkyl_Halide->Monitor Quench Quench reaction with methanol at 0 °C Monitor->Quench Reaction complete Workup Aqueous work-up (Extraction and washing) Quench->Workup Dry Dry organic layer and concentrate Workup->Dry Purify Purify by column chromatography Dry->Purify Characterize Characterize product (NMR, MS, etc.) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for the alkylation of this compound.

Conclusion

The selective alkylation of the C-3 hydroxyl group of this compound is a highly efficient and versatile method for the synthesis of a wide range of 3-O-alkylated glucose derivatives. The choice of base and solvent system can be tailored to the reactivity of the alkylating agent to achieve high yields. These protocols provide a solid foundation for researchers in the fields of medicinal chemistry, drug development, and materials science to access valuable chiral building blocks. Careful execution of the experimental procedures and appropriate purification are key to obtaining high-purity products.

Application Notes and Protocols: Acylation Reactions at the C-3 Position of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the acylation of the C-3 hydroxyl group of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as Diacetone-D-glucose (DAG). The selective functionalization of this position is a critical step in the synthesis of various carbohydrate-based therapeutics and complex organic molecules.

This compound is a versatile starting material in carbohydrate chemistry, with its lone unprotected hydroxyl group at the C-3 position making it an ideal substrate for regioselective modifications.[1] This document outlines established methods for the introduction of various acyl groups at this position, offering a comparative analysis of different acylating agents and reaction conditions.

General Reaction Scheme

The fundamental reaction involves the esterification of the C-3 hydroxyl group of this compound with an acylating agent, typically an acyl halide or anhydride (B1165640), in the presence of a base.

Caption: General acylation reaction at the C-3 position of this compound.

Comparative Data for C-3 Acylation Reactions

The choice of acylating agent and reaction conditions significantly impacts the yield and reaction time. The following table summarizes quantitative data for the acylation of this compound with various reagents.

Acylating AgentBase/CatalystSolventTemperatureTimeYield (%)Reference
Acetic AnhydridePyridinePyridineRoom Temperature--General protocol, specific yield not provided.
Benzoyl ChloridePyridinePyridine-2 days28[2]
Stearoyl ChloridePyridine, DMAP (catalytic)Pyridine0 °C to RTOvernight92.4[2]
Lauroyl ChlorideTriethylamineDichloromethane (B109758)--92.4[2]
Palmitoyl ChloridePyridinePyridine-2 days28[2]
Secondary Phosphine ChalcogenidesTriethylamineCarbon Tetrachloride70 °C4-24 h42-79[3]

Experimental Protocols

The following are detailed protocols for key acylation reactions at the C-3 position of this compound.

Protocol 1: Acetylation with Acetic Anhydride

This protocol describes a general method for the acetylation of the C-3 hydroxyl group.

Workflow:

Acetylation_Workflow start Dissolve this compound in Pyridine add_anhydride Add Acetic Anhydride at 0 °C start->add_anhydride react Stir at Room Temperature add_anhydride->react workup Work-up: - Quench with Methanol - Dilute with CH2Cl2 - Wash with HCl, NaHCO3, Brine react->workup purify Purify by Silica (B1680970) Gel Chromatography workup->purify end 3-O-Acetyl-Diacetone-D-glucose purify->end

Caption: Experimental workflow for the acetylation of this compound.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine (anhydrous)

  • Methanol

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • TLC plates

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1-1.5 equivalents) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture to 0 °C and quench the excess acetic anhydride by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in dichloromethane and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[4]

Protocol 2: Benzoylation with Benzoyl Chloride

This protocol details the synthesis of the 3-O-benzoyl derivative.

Workflow:

Benzoylation_Workflow start Dissolve this compound in Pyridine add_chloride Add Benzoyl Chloride start->add_chloride react Stir at Room Temperature for 2 days add_chloride->react workup Work-up: - Pour into ice-water - Extract with Chloroform - Wash with H2SO4, NaHCO3, Water react->workup purify Purify by Crystallization workup->purify end 3-O-Benzoyl-Diacetone-D-glucose purify->end

Caption: Experimental workflow for the benzoylation of this compound.

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine (anhydrous)

  • Chloroform

  • Ice

  • Dilute Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Water

Procedure:

  • Dissolve this compound in anhydrous pyridine.

  • Add benzoyl chloride to the solution.

  • Stir the reaction mixture at room temperature for 2 days.[2]

  • Pour the reaction mixture into ice-water.

  • Extract the product with chloroform.

  • Wash the organic extract successively with dilute sulfuric acid, water, saturated sodium bicarbonate solution, and finally with water.

  • Dry the organic layer and remove the solvent under reduced pressure.

  • Purify the product by crystallization.

Protocol 3: Stearoylation with Stearoyl Chloride

This protocol outlines the preparation of the 3-O-stearoyl derivative, a long-chain fatty acid ester.

Workflow:

Stearoylation_Workflow start Dissolve this compound in Pyridine with DMAP add_chloride Add Stearoyl Chloride at 0 °C start->add_chloride react Stir Overnight at Room Temperature add_chloride->react workup Work-up: - Pour into ice-water - Extract with Ethyl Acetate - Wash with HCl, NaHCO3, Brine react->workup purify Purify by Silica Gel Chromatography workup->purify end 3-O-Stearoyl-Diacetone-D-glucose purify->end

Caption: Experimental workflow for the stearoylation of this compound.

Materials:

  • This compound

  • Stearoyl Chloride

  • Pyridine (anhydrous)

  • 4-Dimethylaminopyridine (DMAP)

  • Ethyl Acetate

  • Ice

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1 equivalent) in anhydrous pyridine, add a catalytic amount of DMAP.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add stearoyl chloride (1.1 equivalents) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.[2]

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the combined organic extracts with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield 3-O-Stearoyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

Conclusion

The selective acylation of this compound at the C-3 position is a well-established and versatile transformation in carbohydrate chemistry. The choice of acylating agent, base, and reaction conditions allows for the synthesis of a wide array of 3-O-acyl derivatives. The protocols provided herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the preparation of key intermediates for the synthesis of complex carbohydrates and biologically active molecules.

References

Application Notes and Protocols: Synthesis of L-Idose from Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of L-idose, a rare and biologically significant monosaccharide, utilizing the readily available precursor, diacetone-D-glucose. The synthesis of L-sugars is of considerable interest in drug development due to their potential as non-caloric sweeteners and their role in various biological processes. These protocols are based on established chemical transformations, offering a practical guide for laboratory synthesis.

Overview of the Synthetic Strategy

The conversion of D-glucose derivatives to L-idose fundamentally relies on the inversion of stereochemistry at the C-5 position. This compound, a protected form of D-glucose, serves as a convenient and cost-effective starting material for this multi-step synthesis. The overall strategy involves a series of protection, deprotection, oxidation, and stereoselective reduction or epimerization steps to achieve the desired L-configuration.

A common pathway involves the initial protection of the hydroxyl groups of this compound, followed by selective deprotection to expose the C-6 hydroxyl group. Subsequent oxidation of the primary alcohol at C-6 to an aldehyde, followed by reactions that facilitate the inversion of the C-5 stereocenter, are key to this transformation. Finally, deprotection of the remaining protecting groups yields L-idose.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in a representative synthetic route from this compound to an L-idose derivative. It is important to note that yields can vary based on reaction conditions, scale, and purification methods.

Step No.ReactionStarting MaterialProductReported Yield (%)Reference
1Benzylation of 3-OH groupThis compound3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranoseQuantitative[1]
2Regioselective hydrolysis3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranose88[1]
3Oxidative cleavage3-O-Benzyl-1,2-O-isopropylidene-α-D-glucofuranoseAldehyde intermediateQuantitative[1]
4C-5 InversionAldehyde intermediateL-idose derivative62[1]

Experimental Protocols

The following protocols provide detailed methodologies for the key transformations in the synthesis of L-idose derivatives from this compound.

Protocol 1: Benzylation of the 3-OH Group of this compound

This protocol describes the protection of the free hydroxyl group at the C-3 position of this compound using a benzyl (B1604629) group.[1]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Benzyl bromide (BnBr)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Regioselective Hydrolysis of the 5,6-O-isopropylidene Group

This protocol details the selective removal of the isopropylidene group at the C-5 and C-6 positions.[1]

Materials:

  • 3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • 75% aqueous acetic acid

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the starting material in 75% aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, neutralize the acetic acid by carefully adding saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography.

Protocol 3: Oxidative Cleavage to Form the Aldehyde

This protocol describes the oxidative cleavage of the diol to form the corresponding aldehyde.[1]

Materials:

Procedure:

  • Dissolve the diol in a mixture of water and an organic solvent like dichloromethane.

  • Add sodium periodate to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure. The resulting aldehyde is often used in the next step without further purification.

Protocol 4: C-5 Inversion to L-idose Derivative

This step is crucial for the synthesis and involves the inversion of the stereocenter at C-5. One reported method involves the use of a bulky nucleophile.[1]

Materials:

  • Aldehyde from Protocol 3

  • Tris(phenylthio)methane (B57182)

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve tris(phenylthio)methane in anhydrous THF in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes at this temperature to generate the tris(phenylthio)methyl lithium reagent.

  • In a separate flask, dissolve the aldehyde from Protocol 3 in anhydrous THF and cool to -30 °C.

  • Add the freshly prepared tris(phenylthio)methyl lithium solution to the aldehyde solution dropwise.

  • Stir the reaction mixture at -30 °C and monitor by TLC.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the product by silica gel column chromatography to obtain the L-ido configured derivative.

Visualization of the Synthetic Pathway

The following diagrams illustrate the key transformations in the synthesis of an L-idose derivative from this compound.

Synthesis_Pathway cluster_reagents Key Reagents DAG This compound Protected_DAG 3-O-Benzyl-DAG DAG->Protected_DAG 1. Benzylation Diol Diol Intermediate Protected_DAG->Diol 2. Hydrolysis Aldehyde Aldehyde Intermediate Diol->Aldehyde 3. Oxidative Cleavage L_Idose_Derivative L-Idose Derivative Aldehyde->L_Idose_Derivative 4. C-5 Inversion r1 NaH, BnBr r2 aq. AcOH r3 NaIO4 r4 Tris(phenylthio)methane, n-BuLi Experimental_Workflow start Start: This compound step1 Protection of 3-OH (Benzylation) start->step1 step2 Selective Hydrolysis of 5,6-O-isopropylidene step1->step2 step3 Oxidative Cleavage to Aldehyde step2->step3 step4 C-5 Stereoinversion step3->step4 end Final Product: L-Idose Derivative step4->end

References

The Versatility of Diacetone-D-Glucose in the Total Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

Diacetone-D-glucose (DAG) , a readily available and inexpensive chiral starting material derived from D-glucose, has established itself as a cornerstone in the asymmetric synthesis of a diverse array of complex natural products. Its rigid furanose structure, with two isopropylidene protecting groups at the 1,2- and 5,6-positions, selectively exposes the hydroxyl group at the C-3 position for chemical manipulation. This inherent chirality and functionality make it an invaluable building block for the stereocontrolled construction of intricate molecular architectures, significantly impacting the fields of organic chemistry and drug development.

This application note provides a detailed overview of the utility of this compound in the total synthesis of four distinct and biologically significant natural products: the macrolide antibiotic (+)-Brefeldin A , the antiviral agent (-)-Neplanocin A , the essential vitamin (+)-Biotin , and a fundamental disaccharide repeating unit of heparin sulfate (B86663) . Detailed experimental protocols for key transformations, quantitative data from reported syntheses, and diagrams of relevant signaling pathways and experimental workflows are presented to serve as a comprehensive resource for researchers in natural product synthesis and medicinal chemistry.

Total Synthesis of (+)-Brefeldin A

(+)-Brefeldin A is a fungal metabolite known for its potent antiviral and anticancer properties. Its mechanism of action involves the inhibition of protein transport from the endoplasmic reticulum (ER) to the Golgi apparatus, leading to the disassembly of the Golgi complex.[1][2] This disruption of the secretory pathway induces ER stress and can trigger apoptosis in cancer cells.[3]

The total synthesis of (+)-Brefeldin A from this compound highlights the utility of this chiral precursor in constructing the complex cyclopentane (B165970) core and stereogenic centers of the target molecule.

Signaling Pathway of Brefeldin A

BrefeldinA_Signaling BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 inhibits Protein_Transport Protein Transport BFA->Protein_Transport Arf1_GTP Arf1-GTP GBF1->Arf1_GTP activates Arf1_GDP Arf1-GDP Arf1_GDP->GBF1 Arf1_GTP->Protein_Transport ER Endoplasmic Reticulum ER->Protein_Transport Golgi Golgi Apparatus Protein_Transport->Golgi Apoptosis Apoptosis Protein_Transport->Apoptosis disruption leads to

Caption: Mechanism of action of Brefeldin A.

Experimental Workflow for a Key Intermediate

BrefeldinA_Workflow DAG This compound C12H20O6 Intermediate1 Intermediate A Protection of C3-OH DAG->Intermediate1 1. BnBr, NaH Intermediate2 Intermediate B Oxidative cleavage Intermediate1->Intermediate2 2. H5IO6 Intermediate3 Cyclopentane Core Intramolecular cyclization Intermediate2->Intermediate3 3. TiCl3, Zn-Cu Julia_Olefination Key Fragment Julia-Kocienski Olefination Intermediate3->Julia_Olefination 4. Aldehyde + Sulfone BrefeldinA { (+)-Brefeldin A | Macrolactonization} Julia_Olefination->BrefeldinA 5. Yamaguchi Macrolactonization

Caption: Synthetic overview for (+)-Brefeldin A.

Quantitative Data
Step No.ReactionReagents and ConditionsYield (%)Reference
1Protection of C3-OHBenzyl bromide, Sodium hydride, DMF95[4]
2Oxidative CleavagePeriodic acid, Ether88[4]
3CyclizationTiCl3, Zn-Cu couple, DME75[4]
4Julia-Kocienski OlefinationAldehyde, PT-sulfone, KHMDS, THF, -78 °C82[1]
5Macrolactonization2,4,6-Trichlorobenzoyl chloride, Et3N, DMAP70[1]
Experimental Protocol: Julia-Kocienski Olefination

This protocol describes the coupling of the cyclopentane aldehyde fragment with the side-chain sulfone, a key step in the synthesis of (+)-Brefeldin A.[1]

  • Preparation of the Sulfone Anion: To a solution of the 1-phenyl-1H-tetrazol-5-yl (PT) sulfone side chain (1.2 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added potassium hexamethyldisilazide (KHMDS) (1.1 eq) dropwise. The resulting solution is stirred for 30 minutes at -78 °C.

  • Olefination Reaction: A solution of the cyclopentane aldehyde (1.0 eq) in anhydrous THF is added dropwise to the sulfone anion solution at -78 °C. The reaction mixture is stirred for 2 hours at this temperature.

  • Work-up: The reaction is quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution. The mixture is allowed to warm to room temperature and extracted with ethyl acetate (B1210297). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired alkene.

Total Synthesis of (-)-Neplanocin A

(-)-Neplanocin A is a carbocyclic nucleoside antibiotic with significant antiviral and antitumor activities. Its mechanism of action involves the potent inhibition of S-adenosyl-L-homocysteine (SAH) hydrolase, an enzyme crucial for cellular methylation reactions.[5][6] Inhibition of this enzyme leads to the accumulation of SAH, which in turn inhibits methyltransferases essential for viral replication and cancer cell proliferation.

The synthesis of (-)-Neplanocin A from this compound demonstrates the versatility of this chiral synthon in the construction of carbocyclic rings with precise stereochemical control.

Antiviral Mechanism of (-)-Neplanocin A

NeplanocinA_Signaling NeplanocinA (-)-Neplanocin A SAH_Hydrolase S-Adenosyl-L-homocysteine Hydrolase NeplanocinA->SAH_Hydrolase inhibits Viral_Replication Viral Replication NeplanocinA->Viral_Replication SAH S-Adenosyl-L-homocysteine SAH_Hydrolase->SAH hydrolyzes Methyltransferases Methyltransferases SAH->Methyltransferases inhibits (product inhibition) SAM S-Adenosyl-L-methionine SAM->Methyltransferases donates methyl group Methyltransferases->Viral_Replication essential for

Caption: Antiviral mechanism of (-)-Neplanocin A.

Experimental Workflow for a Key Intermediate

NeplanocinA_Workflow DAG This compound C12H20O6 Intermediate1 Intermediate C C3 Inversion DAG->Intermediate1 1. Mitsunobu Reaction Intermediate2 Intermediate D Ring-closing metathesis Intermediate1->Intermediate2 2. Olefination & RCM Intermediate3 Cyclopentene (B43876) Core Functional group manipulation Intermediate2->Intermediate3 3. Hydroxylation Coupling Protected Neplanocin A Mitsunobu Coupling Intermediate3->Coupling 4. Adenine (B156593), PPh3, DIAD NeplanocinA { (-)-Neplanocin A | Deprotection} Coupling->NeplanocinA 5. Acidic hydrolysis

Caption: Synthetic overview for (-)-Neplanocin A.

Quantitative Data
Step No.ReactionReagents and ConditionsYield (%)Reference
1C3 Inversion (Mitsunobu)PPh3, DIAD, Benzoic Acid85[7]
2Ring-Closing MetathesisGrubbs' II catalyst, CH2Cl290[7]
3DihydroxylationOsO4 (cat.), NMO88[7]
4Mitsunobu CouplingAdenine, PPh3, DIAD, THF75[3]
5Deprotection80% Acetic Acid92[3]
Experimental Protocol: Mitsunobu Coupling

This protocol outlines the crucial step of introducing the adenine base to the carbocyclic core.[3]

  • Reaction Setup: To a solution of the cyclopentene diol intermediate (1.0 eq), adenine (1.5 eq), and triphenylphosphine (B44618) (PPh3) (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, is added diethyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

  • Work-up: The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed successively with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: dichloromethane (B109758)/methanol gradient) to yield the protected (-)-Neplanocin A.

Total Synthesis of (+)-Biotin

(+)-Biotin, also known as vitamin H or vitamin B7, is an essential water-soluble vitamin that acts as a cofactor for five carboxylases in humans.[4] These enzymes are critical for the metabolism of fatty acids, glucose, and amino acids.[8] Biotin also plays important roles in cell signaling, gene regulation, and chromatin structure.[9][10]

The synthesis of (+)-Biotin from this compound showcases the application of carbohydrate-derived chirality to construct the fused bicyclic core of this vitamin.

Cellular Role of (+)-Biotin

Biotin_Signaling Biotin (+)-Biotin Carboxylases Carboxylases Biotin->Carboxylases is a cofactor for Cell_Signaling Cell Signaling Biotin->Cell_Signaling modulates Gene_Regulation Gene Regulation Biotin->Gene_Regulation influences Metabolism Metabolism (Fatty acids, Glucose, Amino acids) Carboxylases->Metabolism catalyze

Caption: Biological roles of (+)-Biotin.

Experimental Workflow for a Key Intermediate

Biotin_Workflow DAG This compound C12H20O6 Intermediate1 Intermediate E C3-OH oxidation DAG->Intermediate1 1. Swern Oxidation Intermediate2 Intermediate F Reductive amination Intermediate1->Intermediate2 2. NH2OH, then H2, Pd/C Intermediate3 Thiolactone Ring formation Intermediate2->Intermediate3 3. CSCl2, then NaSH Side_Chain Side Chain Introduction Wittig Reaction Intermediate3->Side_Chain 4. Wittig Reagent Biotin { (+)-Biotin | Deprotection & Cyclization} Side_Chain->Biotin 5. H2, Pd/C; H+

Caption: Synthetic overview for (+)-Biotin.

Quantitative Data
Step No.ReactionReagents and ConditionsYield (%)Reference
1Swern OxidationOxalyl chloride, DMSO, Et3N, -78 °C92
2Reductive AminationHydroxylamine hydrochloride, then H2, Pd/C80
3Thiolactone FormationThiophosgene (B130339), then Sodium hydrosulfide (B80085)75
4Wittig Reaction(4-Carboxybutyl)triphenylphosphonium bromide, n-BuLi70
5Final StepsH2, Pd/C; then aq. HBr65 (over 2 steps)
Experimental Protocol: Thiolactone Formation

This protocol describes the construction of the key thiolactone intermediate.

  • Phosgenation: To a solution of the amino alcohol intermediate (1.0 eq) in dichloromethane and saturated aqueous sodium bicarbonate at 0 °C is added a solution of thiophosgene (1.1 eq) in dichloromethane dropwise. The mixture is stirred vigorously for 1 hour at 0 °C.

  • Cyclization: A solution of sodium hydrosulfide (2.0 eq) in water is added, and the mixture is stirred at room temperature for 4 hours.

  • Work-up: The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the thiolactone.

Synthesis of a Heparan Sulfate Disaccharide Repeating Unit

Heparan sulfate is a linear polysaccharide found on the surface of most animal cells and in the extracellular matrix. It plays a crucial role in a wide range of biological processes, including cell growth, differentiation, and angiogenesis, by interacting with various proteins such as growth factors and their receptors.[11][12] The biological activity of heparan sulfate is largely determined by its specific sulfation pattern.

The synthesis of defined heparin sulfate oligosaccharides is essential for studying their structure-activity relationships. This compound serves as a key starting material for the preparation of the L-iduronic acid donor, a critical component of the heparin sulfate disaccharide repeating unit.

Heparan Sulfate in Cell Signaling

HeparanSulfate_Signaling cluster_0 Ternary Complex Formation HS Heparan Sulfate GF Growth Factor (e.g., FGF) HS->GF binds GFR Growth Factor Receptor HS->GFR co-receptor for GF->GFR binds Signaling_Cascade Downstream Signaling Cascade GFR->Signaling_Cascade activates Cell_Surface Cell Surface

Caption: Role of Heparan Sulfate in growth factor signaling.

Experimental Workflow for the Disaccharide Unit

HeparanSulfate_Workflow DAG This compound C12H20O6 Intermediate1 Intermediate G C5 Epimerization DAG->Intermediate1 Multi-step sequence Iduronic_Acid_Donor L-Iduronic Acid Donor Oxidation Intermediate1->Iduronic_Acid_Donor TEMPO Oxidation Disaccharide Protected Disaccharide Glycosylation Iduronic_Acid_Donor->Disaccharide NIS, TfOH Glucosamine_Acceptor Glucosamine (B1671600) Acceptor Glucosamine_Acceptor->Disaccharide HS_Unit {Heparan Sulfate Unit | Deprotection & Sulfation} Disaccharide->HS_Unit Multi-step sequence

Caption: Synthetic overview for a Heparan Sulfate disaccharide.

Quantitative Data
Step No.ReactionReagents and ConditionsYield (%)Reference
1C5 EpimerizationMulti-step sequence from DAG-[5]
2Oxidation to Uronic AcidTEMPO, BAIB, CH2Cl2/H2O91[5]
3GlycosylationNIS, TfOH (cat.), CH2Cl2, -40 °C78[5]
4Deprotection & SulfationMulti-step sequence-[5]
Experimental Protocol: Glycosylation

This protocol describes the coupling of the L-iduronic acid donor with a glucosamine acceptor.[5]

  • Preparation of Reagents: A solution of the L-iduronic acid donor (1.0 eq) and the glucosamine acceptor (1.2 eq) in anhydrous dichloromethane is prepared under an argon atmosphere and cooled to -40 °C.

  • Glycosylation: To this solution is added N-iodosuccinimide (NIS) (1.5 eq) followed by a catalytic amount of triflic acid (TfOH). The reaction mixture is stirred at -40 °C for 2 hours.

  • Work-up: The reaction is quenched by the addition of triethylamine. The mixture is diluted with dichloromethane and washed with saturated aqueous sodium thiosulfate (B1220275) and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: toluene/ethyl acetate gradient) to give the protected disaccharide.

References

Troubleshooting & Optimization

Technical Support Center: Diacetone-D-Glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in this compound synthesis?

A1: The most frequently encountered side products are:

  • 1,2-O-isopropylidene-α-D-glucofuranose (Monoacetone-D-glucose): This results from the incomplete reaction of D-glucose with acetone (B3395972).

  • Acetone Self-Condensation Products: Under acidic conditions, acetone can undergo self-condensation to form a mixture of products, including mesityl oxide and diacetone alcohol, which can further react to form complex, high-molecular-weight, "tar-like" substances.[1][2]

  • Degradation Products: Prolonged reaction times or harsh acidic conditions can lead to the degradation of the desired this compound, forming unidentified byproducts. One such degradation product, denoted as "P," has been observed to increase with longer reaction durations.[3]

Q2: How can I monitor the progress of the reaction and the formation of side products?

A2: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction. A suitable solvent system, such as ethyl acetate/hexane (B92381) or acetone/petroleum ether, can separate D-glucose (which remains at the baseline), monoacetone-D-glucose, this compound, and some of the less polar acetone condensation byproducts.

Q3: What are the ideal conditions to minimize side product formation?

A3: Optimal conditions typically involve:

  • Using a suitable acid catalyst (e.g., sulfuric acid, iodine, or a Lewis acid) in the appropriate concentration.

  • Maintaining a controlled temperature, as higher temperatures can promote acetone self-condensation and product degradation.

  • Optimizing the reaction time to ensure complete conversion of the starting material without significant degradation of the product.

  • Effectively removing the water generated during the reaction, often through the use of a dehydrating agent or azeotropic distillation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low yield of this compound Incomplete reaction.- Increase reaction time and monitor by TLC.- Ensure the catalyst is active and present in the correct concentration.- Use a dehydrating agent (e.g., anhydrous copper(II) sulfate) or a Dean-Stark apparatus to remove water.
Product degradation.- Reduce reaction time once the starting material is consumed (monitor by TLC).- Lower the reaction temperature.[4]
Presence of significant amounts of monoacetone-D-glucose Insufficient reaction time or catalyst activity.- Extend the reaction time until TLC shows the disappearance of the monoacetone spot.- Increase the catalyst concentration cautiously.
Inefficient water removal.- Ensure the dehydrating agent is fresh and sufficient in quantity.- If using azeotropic distillation, ensure proper setup and solvent choice.
Formation of a dark, tarry residue Acetone self-condensation.[1][2]- Lower the reaction temperature.- Use a milder acid catalyst or a lower concentration of the current catalyst.- Minimize the reaction time.
Difficulty in crystallizing the final product Presence of impurities, particularly acetone condensation products or residual catalyst.- Purify the crude product by column chromatography before crystallization.- Ensure complete neutralization of the acid catalyst before workup.- Wash the crude product thoroughly to remove water-soluble impurities.

Quantitative Data on Side Product Formation

The following table summarizes the relative proportions of this compound and a degradation product ("P") over time in a specific experiment, illustrating the impact of reaction duration on side product formation.[3]

Reaction Time (minutes)This compound (%)Degradation Product "P" (%)
606919
3004752
1440 (24 hours)1570

Data adapted from a specific patent example and may not be representative of all reaction conditions.[3]

Experimental Protocols

Synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.

Materials:

  • D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Anhydrous sodium carbonate or sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Solvents for extraction and crystallization (e.g., dichloromethane, hexane, or cyclohexane)

Procedure:

  • To a flask containing anhydrous acetone, add D-glucose.

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid with stirring.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the D-glucose spot disappears.

  • Upon completion, neutralize the reaction mixture by adding anhydrous sodium carbonate or sodium bicarbonate portion-wise until effervescence ceases.

  • Filter the mixture to remove the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the resulting syrup in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts and water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane or cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[1][2]

Visualizations

Synthesis_Pathway D_Glucose D-Glucose Monoacetone 1,2-O-isopropylidene- α-D-glucofuranose D_Glucose->Monoacetone + H+ Acetone1 Acetone (1 eq) Acetone1->Monoacetone Diacetone 1,2:5,6-di-O-isopropylidene- α-D-glucofuranose (Desired Product) Monoacetone->Diacetone + H+ Acetone2 Acetone (1 eq) Acetone2->Diacetone

Caption: Reaction pathway for the synthesis of this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions D_Glucose D-Glucose Diacetone This compound D_Glucose->Diacetone + 2 Acetone, H+ Monoacetone Monoacetone-D-glucose (Incomplete Reaction) D_Glucose->Monoacetone + 1 Acetone, H+ Degradation Degradation Product 'P' Diacetone->Degradation Excess H+ / Heat Acetone_Condensation Acetone Self-Condensation Products (Tars) Acetone_Reagent Acetone (Reagent) Acetone_Reagent->Acetone_Condensation H+

Caption: Overview of main and side reactions in this compound synthesis.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_TLC Analyze crude product by TLC Start->Check_TLC Excess_Starting_Material Excess D-Glucose or Monoacetone-D-glucose? Check_TLC->Excess_Starting_Material Increase_Time_Catalyst Increase reaction time or catalyst concentration Excess_Starting_Material->Increase_Time_Catalyst Yes Dark_Tarry_Products Dark, tarry byproducts present? Excess_Starting_Material->Dark_Tarry_Products No Increase_Time_Catalyst->Check_TLC Lower_Temp_Time Decrease reaction temperature and/or time Dark_Tarry_Products->Lower_Temp_Time Yes Purify Purify by column chromatography and recrystallize Dark_Tarry_Products->Purify No Lower_Temp_Time->Check_TLC Success Pure this compound Purify->Success

Caption: A troubleshooting workflow for optimizing this compound synthesis.

References

Technical Support Center: Optimizing Diacetone-D-glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the yield of this critical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used for the synthesis of this compound, and how do they compare?

A1: The synthesis of this compound from D-glucose and acetone (B3395972) is an acid-catalyzed acetalization reaction. Historically, Brønsted acids like sulfuric acid have been used.[1][2][3][4] However, Lewis acids are also effective and may offer certain advantages. Common catalysts include:

  • Sulfuric Acid (H₂SO₄): A strong Brønsted acid that is widely used due to its low cost and effectiveness. However, it can lead to side reactions like caramelization and requires neutralization, which can complicate purification.[1][2]

  • Lewis Acids (e.g., BF₃·OEt₂, ZnCl₂, AlCl₃): These have been shown to be effective catalysts.[1][2] Boron trifluoride etherate (BF₃·OEt₂) is a particularly preferred Lewis acid.[1][2] Lewis acids can sometimes offer better selectivity and milder reaction conditions.

  • Iodine (I₂): Iodine can also be used as a catalyst.[5] It is a milder alternative but may require longer reaction times if the temperature is not optimized.[5]

  • Solid Catalysts: Ion exchange resins have been explored to simplify catalyst removal, though they can also be affected by caramelization byproducts.[1]

Q2: How can the water produced during the reaction be removed to improve yield?

A2: The formation of this compound is a reversible reaction that produces water. To drive the equilibrium towards the product and maximize yield, this water must be removed.[1][2] Common methods include:

  • Dehydrating Agents: Anhydrous copper(II) sulfate (B86663) can be added to the reaction mixture to sequester the water as it is formed.[4]

  • Azeotropic Distillation: Using a co-solvent that forms an azeotrope with water can be effective, but it can also lower the reaction temperature and potentially increase reaction time.[1]

  • Molecular Sieves: The addition of 4A molecular sieves has been investigated, although one study found no significant effect on the yield of this compound when using iodine as a catalyst.[5]

  • Reaction with Diketene (B1670635): An alternative approach involves using diketene or its acetone adduct. This method avoids the production of water as a byproduct.[2]

Q3: What are the typical side reactions and byproducts in this compound synthesis?

A3: Several side reactions can occur, leading to reduced yield and purification challenges:

  • Caramelization: Under harsh acidic conditions and elevated temperatures, degradation of glucose can lead to the formation of dark, tar-like substances.[1]

  • Acetone Self-Condensation: Acetone can undergo self-condensation reactions in the presence of acid, forming byproducts that can contaminate the final product.[1]

  • Formation of Monoacetone Glucose: Incomplete reaction can result in the formation of monoacetone glucose isomers.

  • Degradation of the Product: Prolonged exposure to acidic conditions can lead to the degradation of the desired this compound.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction- Increase reaction time.[5]- Ensure efficient stirring.- Use a more effective catalyst or optimize catalyst concentration.[5]
Reversible reaction equilibrium- Employ methods for water removal (e.g., dehydrating agents, azeotropic distillation).[1][2][4]
Catalyst deactivation- Catalyst may be affected by byproducts; consider using fresh catalyst or a different type.[1]
Dark/Tarry Reaction Mixture Caramelization of glucose- Lower the reaction temperature.[3]- Use a milder catalyst (e.g., iodine).[5]- Reduce the concentration of the strong acid catalyst.
Difficult Purification Presence of unreacted glucose- Filter the reaction mixture to remove solid unreacted glucose before workup.[3]
Formation of acetone self-condensation byproducts- Optimize reaction temperature and time to minimize side reactions.[1]
Presence of acidic catalyst in the product- Neutralize the reaction mixture with a base (e.g., ammonia, sodium hydroxide (B78521) solution) before extraction.[1][2][3]
Product Fails to Crystallize Impurities inhibiting crystallization- Purify the crude product using column chromatography or treatment with activated carbon.[3]- Ensure complete removal of the solvent.
Incorrect crystallization solvent- Recrystallize from a suitable solvent such as cyclohexane (B81311) or diethyl ether.[2][7][8]

Experimental Protocols

Protocol 1: Synthesis using Sulfuric Acid and Copper(II) Sulfate

This protocol is adapted from a method utilizing concentrated sulfuric acid as a catalyst and anhydrous copper(II) sulfate as a dehydrating agent.[4]

Materials:

  • D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid

  • Anhydrous copper(II) sulfate

  • Sodium bicarbonate solution (for neutralization)

  • Dichloromethane (for extraction)

  • Anhydrous sodium sulfate (for drying)

  • Cyclohexane (for recrystallization)

Procedure:

  • To a stirred solution of D-glucose in dry acetone at room temperature, slowly add concentrated sulfuric acid.

  • Add anhydrous copper(II) sulfate to the mixture.

  • Continue stirring at room temperature for several hours (e.g., 8 hours) and then leave it to stand overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove the copper sulfate.

  • Neutralize the filtrate with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the crude solid from cyclohexane to yield pure this compound.

Protocol 2: Synthesis using Boron Trifluoride Etherate

This protocol is based on a method employing a Lewis acid catalyst under elevated temperature and pressure.[1]

Materials:

  • Anhydrous α-D-glucose

  • Acetone

  • Boron trifluoride etherate (BF₃·OEt₂)

  • Aqueous sodium hydroxide solution (for neutralization)

  • Dichloromethane (for extraction)

  • Cyclohexane (for recrystallization)

Procedure:

  • In a suitable autoclave, combine anhydrous α-D-glucose with a mixture of acetone and boron trifluoride etherate.

  • Heat the reaction mixture to a temperature in the range of 85°C to 120°C, allowing the pressure to build up to at least 2.5 bar.

  • Distill off the volatile components while proportionally adding fresh acetone to maintain the reaction volume.

  • After the reaction is complete, cool the mixture and evaporate it to about half its original volume.

  • Dilute the mixture with an aqueous solution of a base (e.g., 2N sodium hydroxide) and acetone, then evaporate again.

  • Extract the residue with an organic solvent like dichloromethane.

  • Combine the organic extracts and evaporate the solvent.

  • Add an organic sedimentation agent like cyclohexane to the residue and heat to approximately 70°C.

  • Cool the solution to about 10°C to induce crystallization.

  • Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Data Presentation

Table 1: Comparison of Different Catalytic Systems and Conditions

CatalystCo-reagent/AdditiveTemperature (°C)Reaction Time (h)Reported Yield (%)Reference
H₂SO₄Anhydrous CuSO₄Room Temp.18~55[4]
BF₃·OEt₂None85 - 120Not specified~62[1]
BF₃·OEt₂Diketene904.5~63[2]
IodineNone62 (reflux)5~75[5]
H₂SO₄None-80.75Not specified[3]

Visualizations

Synthesis_Workflow Start Start: D-Glucose + Acetone Reaction Acid-Catalyzed Acetalization Start->Reaction Catalyst (e.g., H₂SO₄, BF₃·OEt₂) Workup Reaction Workup: Neutralization & Filtration Reaction->Workup Extraction Liquid-Liquid Extraction Workup->Extraction Purification Purification: Recrystallization Extraction->Purification Product Final Product: This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Logic Problem Low Yield or Impure Product Cause1 Incomplete Reaction? Problem->Cause1 Cause2 Side Reactions (e.g., Caramelization)? Problem->Cause2 Cause3 Inefficient Water Removal? Problem->Cause3 Solution1 Increase Reaction Time or Optimize Catalyst Cause1->Solution1 Solution2 Lower Temperature or Use Milder Catalyst Cause2->Solution2 Solution3 Add Dehydrating Agent or Use Azeotropic Distillation Cause3->Solution3

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Purification of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The primary impurities include unreacted D-glucose, partially reacted monoacetone-D-glucose, and byproducts from side reactions.[1] Depending on the reaction conditions, tar-like substances may also form due to the self-condensation of acetone (B3395972), especially in the presence of strong acid catalysts.[2][3] After neutralization of the acid catalyst, residual salts (like ammonium (B1175870) sulfate) can also be present.[1]

Q2: My final product has a low melting point and appears sticky. What is the likely cause?

A2: A low or broad melting point, often accompanied by a sticky or syrupy consistency, typically indicates the presence of impurities. The most common cause is contamination with monoacetone-D-glucose, which has a much lower melting point and can interfere with the crystallization of the desired di-protected product.

Q3: I am getting a very low yield after recrystallization. What can I do to improve it?

A3: Low yields can result from several factors. Ensure the initial reaction has gone to completion to maximize product formation. During workup, incomplete extraction of the product from the aqueous layer can lead to losses. For recrystallization, using the absolute minimum amount of hot solvent is crucial to ensure maximum recovery upon cooling. The mother liquor from the first crystallization can also be concentrated and cooled again to recover a second crop of crystals, or spray-dried to recover more product, potentially increasing the total yield to 90%.[1]

Q4: During the reaction workup, I've noticed tar or caramel-like substances forming. How can I avoid or remove them?

A4: Tar formation often results from side reactions like the self-condensation of acetone or caramelization of the sugar, which can be exacerbated by harsh reaction conditions (e.g., high temperatures, strong acid catalysts).[2] To minimize this, carefully control the reaction temperature. To remove these impurities, treatment of an aqueous solution of the crude product with activated carbon can be effective.[1] Additionally, chromatographic purification methods may be necessary if the byproducts are significant.[2]

Q5: My product "oils out" instead of crystallizing during recrystallization. How do I fix this?

A5: "Oiling out" occurs when the dissolved solid comes out of solution at a temperature above its melting point. To resolve this, reheat the solution to redissolve the oil and add a small amount of additional solvent.[4] Allow the solution to cool more slowly, perhaps by letting it cool to room temperature before placing it in an ice bath. A slower cooling rate encourages the formation of a stable crystal lattice.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
No Crystals Form Upon Cooling 1. Solution is too dilute. 2. Solution is supersaturated but requires nucleation. 3. High level of impurities inhibiting crystallization.1. Re-heat the solution and boil off some of the solvent to increase concentration, then cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[4] 3. If impurities are suspected, consider a preliminary purification step like passing the solution through a short plug of silica (B1680970) gel or treating it with activated carbon before attempting recrystallization.[1]
Crystals are Yellow or Brown Presence of colored impurities, often from caramelization or tar formation.[2]Dissolve the crystals in a suitable solvent (e.g., hot water) and treat the solution with activated carbon to adsorb the colored impurities.[1] Filter the hot solution to remove the carbon and then proceed with recrystallization.
Product Yield is Low 1. Incomplete reaction. 2. Product loss during extraction or transfer. 3. Using too much solvent for recrystallization.1. Ensure the initial reaction conditions (catalyst, temperature, removal of water) are optimized for high conversion.[2] 2. Perform multiple extractions (e.g., three times with dichloromethane) to ensure complete removal of the product from the aqueous phase.[2] 3. Use the minimum amount of hot solvent required to fully dissolve the crude product. Cool the solution slowly and then thoroughly in an ice bath to maximize crystal precipitation. Recover additional product from the mother liquor.[1][4]
Final Product is Contaminated with Monoacetone-D-glucose Incomplete reaction or hydrolysis of the 5,6-isopropylidene group during workup.Purification via column chromatography on silica gel is often effective at separating the di- and mono-acetonated products. Alternatively, careful recrystallization may selectively precipitate the less soluble this compound, but multiple recrystallizations may be needed.

Quantitative Data Summary

Parameter Value Solvent/Conditions Reference
Melting Point 107-109 °C-[1]
110-111 °C(lit.)[5]
Yield (Recrystallized) 58-63%Recrystallized from cyclohexane (B81311).[2]
~70% (1st crop)-[1]
90% (total)After spray-drying mother liquor.[1]
Water Solubility 4.3% (43 g/L)At 17.5 °C[5][6]

Experimental Protocols

Protocol 1: Recrystallization from Cyclohexane

This protocol is adapted from a common industrial process for purifying this compound.[2][3]

  • Dissolution: Transfer the crude this compound residue into a suitable flask. Add cyclohexane.

  • Heating: Heat the mixture to approximately 70 °C with stirring until the solid is completely dissolved.[3] Use only the minimum amount of hot solvent necessary for complete dissolution.

  • Cooling (Crystallization): Remove the flask from the heat source and allow it to cool slowly to room temperature. Once at room temperature, cool the solution further to about 10 °C in an ice-water bath and continue stirring for 1-2 hours to maximize crystal formation.[3]

  • Isolation: Collect the resulting crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystalline residue on the filter with a small amount of cold cyclohexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under reduced pressure at a temperature of approximately 40 °C to obtain the final product as a colorless crystalline solid.[3]

Protocol 2: Purification via Ion Exchange and Carbon Treatment

This protocol is useful for removing ionic impurities, reducing sugars, and colored byproducts.[1]

  • Dissolution: After the initial reaction workup (e.g., neutralization and removal of acetone), an aqueous solution of crude this compound is prepared. If starting from a solid, dissolve it in hot water to a concentration of 5-10% solids.[1]

  • Ion Exchange: Pass the hot aqueous solution over a strong base anionic exchange resin (e.g., AMBERLITE-IRA-401-S in hydroxide (B78521) form) to remove residual salts and other acidic impurities.[1]

  • Concentration: Concentrate the resin-treated solution at approximately 70 °C to about 10-20% solids.[1]

  • Carbon Treatment: Add activated carbon (e.g., 2% level) to the hot, concentrated solution and stir.

  • Filtration: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Crystallization: Cool the clear filtrate to 10 °C to induce crystallization.

  • Isolation and Drying: Collect the crystals by filtration and dry them in a vacuum oven to yield a white solid.[1]

Visualizations

G General Workflow for this compound Synthesis and Purification cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification D_Glucose D-Glucose + Acetone Reaction Acid-Catalyzed Ketalization D_Glucose->Reaction Crude_Mixture Crude Reaction Mixture Reaction->Crude_Mixture Forms Product + Byproducts Neutralization Neutralize Acid Catalyst Crude_Mixture->Neutralization Filtration Filter Salts Neutralization->Filtration Extraction Extract with CH2Cl2 Filtration->Extraction Evaporation_1 Evaporate Solvent Extraction->Evaporation_1 Crude_Product Crude Solid/Oil Evaporation_1->Crude_Product Recrystallization Recrystallization (e.g., Cyclohexane) Crude_Product->Recrystallization Filtration_2 Filter Crystals Recrystallization->Filtration_2 Drying Dry Under Vacuum Filtration_2->Drying Pure_Product Pure this compound Drying->Pure_Product

Caption: Workflow for this compound synthesis and purification.

G Troubleshooting Crystallization Issues Start Crude Product Dissolved in Hot Solvent Cooling Cool Solution Start->Cooling Outcome Observe Outcome Cooling->Outcome Crystals Good Crystals Form Outcome->Crystals Success Oiling Product 'Oils Out' Outcome->Oiling Problem No_Crystals No Crystals Form Outcome->No_Crystals Problem Sol_Oiling Reheat, Add More Solvent, Cool Slowly Oiling->Sol_Oiling Sol_No_Crystals_1 Scratch Flask or Add Seed Crystal No_Crystals->Sol_No_Crystals_1 Sol_No_Crystals_2 Concentrate Solution (Boil off solvent) No_Crystals->Sol_No_Crystals_2 If seeding fails Sol_Oiling->Cooling Retry Sol_No_Crystals_1->Cooling Retry Sol_No_Crystals_2->Cooling Retry

Caption: Decision tree for troubleshooting crystallization problems.

References

stability of Diacetone-D-glucose under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diacetone-D-glucose

Welcome to the technical support center for this compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This resource is designed to assist researchers, scientists, and drug development professionals in understanding the stability of this versatile intermediate and troubleshooting common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses?

A1: this compound (DAG) is a derivative of D-glucose where two pairs of hydroxyl groups (at the C1-C2 and C5-C6 positions) are protected as isopropylidene ketals. This protection leaves a single hydroxyl group at the C3 position available for chemical modification. It is widely used as a chiral building block and intermediate in organic synthesis, particularly for the preparation of modified sugars, nucleosides, and other complex, biologically active molecules.[1][2][3][4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5] For long-term stability, storage in an inert atmosphere in a freezer at temperatures under -20°C is recommended.[6] It is stable under normal temperatures and pressures but should be kept away from strong oxidizing agents.[6]

Q3: Under which conditions is this compound generally considered stable?

A3: this compound is stable under neutral and basic conditions.[7] The isopropylidene ketal protecting groups are robust to many non-acidic reagents, including some oxidizing and reducing agents, and various coupling conditions used in organic synthesis. It is also reported to be stable at ambient temperatures.[6]

Q4: Under which conditions is this compound known to be unstable?

A4: The primary instability of this compound is its susceptibility to acid-catalyzed hydrolysis.[7] The isopropylidene ketals can be cleaved under acidic conditions, leading to either selective or complete deprotection. The 5,6-O-isopropylidene group is more labile to acid hydrolysis than the 1,2-O-isopropylidene group. High temperatures (above 90°C) in the presence of acid can lead to decomposition and polymerization.[8]

Troubleshooting Guide

Problem: My reaction is showing unexpected byproducts. Could it be the degradation of this compound?

Answer: Yes, degradation of the this compound starting material is a common cause of unexpected byproducts. Consider the following:

  • Acidic Conditions: Are there any acidic reagents or impurities in your reaction mixture? Even trace amounts of acid can catalyze the hydrolysis of the isopropylidene groups, especially with heating. The primary degradation product is typically 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose).[9][10][11][12]

  • High Temperatures: Heating this compound, particularly above 90°C in aqueous or acidic solutions, can cause not just hydrolysis but also further decomposition or polymerization, which may appear as tar-like byproducts.[8][13]

  • Lewis Acids: Be aware that Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) can also catalyze the removal of the ketal groups.[14]

To troubleshoot, check the pH of your reaction mixture and ensure all reagents and solvents are free from acidic contaminants. If acidic conditions are required for your transformation, consider running the reaction at a lower temperature or using a milder acid. You can monitor the integrity of the starting material using Thin-Layer Chromatography (TLC).

Problem: I am trying to selectively remove only the 5,6-isopropylidene group. Why am I getting a mixture of fully deprotected glucose and starting material?

Answer: Achieving selective deprotection requires careful control of reaction conditions. The 5,6-ketal is more susceptible to acid hydrolysis than the 1,2-ketal, but the selectivity is highly dependent on the reagents and conditions used.

  • Acid Strength and Concentration: Using strong mineral acids (like HCl or H₂SO₄) often leads to over-reaction and complete deprotection. Milder acidic conditions are required for selectivity.

  • Reaction Time and Temperature: Prolonged reaction times or elevated temperatures will decrease selectivity and favor the formation of fully deprotected glucose.

For optimal selectivity, use a mild acidic system such as aqueous acetic acid (e.g., 40-80% AcOH in water) or a buffered solution at a controlled pH (around 4-5).[10][12] Monitor the reaction closely by TLC to stop it once the starting material is consumed but before significant formation of the fully deprotected product occurs.

Problem: My yield is low when using this compound in a reaction involving a strong base.

Answer: While the ketal groups are generally stable to bases, very strong bases or high temperatures could potentially cause issues, although this is less common than acid-catalyzed degradation.

  • Basicity: this compound is generally stable to common organic bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).[15][16] It is known to precipitate from aqueous solutions upon basification with NaOH, which suggests it is stable under these conditions.[17]

  • Steric Hindrance: If you are trying to deprotonate the C3-hydroxyl group, using a sterically hindered non-nucleophilic base like Lithium diisopropylamide (LDA) is common.[18] Ensure your base is strong enough for the intended proton abstraction.

  • Solubility: this compound has limited solubility in water (about 4.3% at 17.5°C) but is soluble in many organic solvents.[17] Ensure it is fully dissolved in your reaction medium for optimal reactivity.

To troubleshoot, confirm the pKa of the base is appropriate for your intended reaction. If solubility is an issue, consider a different solvent system. It is unlikely that moderate organic bases are degrading the material.

Data on Stability and Hydrolysis

The stability of this compound is highly dependent on pH and temperature. The most common reaction is the acid-catalyzed hydrolysis to remove the isopropylidene protecting groups.

Table 1: Stability of this compound under Various Conditions
Condition CategoryReagent / ConditionTemperatureOutcomeProductsReference(s)
Acidic Aqueous Acetic Acid (e.g., 40-75%)Room Temp to 70°CSelective Hydrolysis1,2-O-isopropylidene-α-D-glucofuranose[10][12]
Acidic Weak Acid Cation Exchange Resin (H⁺ form) in H₂O75 - 90°CControlled HydrolysisHigh yield of 1,2-O-isopropylidene-α-D-glucofuranose[8]
Acidic Weak Acid Cation Exchange Resin (H⁺ form) in H₂O> 90°CDecompositionProduct decomposition and polymerization observed[8]
Basic Aqueous NaOHAmbientStablePrecipitates from aqueous solution[17]
Basic Organic Bases (e.g., Pyridine, TEA, DBU)Typical reaction tempsGenerally StableNo degradation of the ketal groups reported[9][18]
Neutral Water / Common Organic Solvents (e.g., Acetone (B3395972), Et₂O)AmbientStableStable for storage and general use[6][17]

Experimental Protocols

Protocol 1: Selective Hydrolysis to 1,2-O-isopropylidene-α-D-glucofuranose

This protocol describes the selective removal of the 5,6-O-isopropylidene group using aqueous acetic acid.

Materials:

  • This compound

  • Glacial Acetic Acid

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Thin-Layer Chromatography (TLC) plate (silica gel)

  • TLC developing solvent (e.g., 1:1 Hexane:Ethyl Acetate)

  • TLC stain (e.g., potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of acetic acid and water (e.g., 40% aqueous acetic acid).[10] A typical concentration is 0.1-0.2 M.

  • Stir the reaction mixture at a controlled temperature, for example, 70°C.[10]

  • Monitor the reaction progress by TLC every 30-60 minutes. Spot the reaction mixture against a standard of the starting material. The product, monoacetone glucose, will have a lower Rf value (it is more polar) than the starting diacetone glucose.

  • Once the starting material is no longer visible by TLC (typically 1-3 hours), cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by slowly adding saturated NaHCO₃ solution until effervescence ceases and the pH is ~7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude 1,2-O-isopropylidene-α-D-glucofuranose.

  • The product can be purified further by silica (B1680970) gel column chromatography if necessary.

Protocol 2: General Method for Monitoring Stability by HPLC

This protocol outlines a general approach to quantify the stability of this compound under specific conditions.

Materials:

  • This compound

  • Chosen solvent system (e.g., buffered aqueous solution, organic solvent)

  • Internal standard (a stable compound that does not react under the test conditions and is resolved from DAG on HPLC)

  • HPLC system with a suitable detector (e.g., UV/Vis if derivatized, or Refractive Index Detector)

  • C18 reverse-phase HPLC column

  • Mobile phase (e.g., Acetonitrile:Water gradient)[19]

Procedure:

  • Preparation of Stock Solutions: Prepare a stock solution of this compound and a separate stock solution of the internal standard in the chosen solvent.

  • Reaction Setup: In a reaction vessel, add the this compound stock solution and the reagent/condition to be tested (e.g., acid, base). Maintain the vessel at the desired temperature.

  • Time-Point Sampling: At regular intervals (t=0, 1h, 2h, 4h, etc.), withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot to stop any further degradation. This can be done by neutralizing the acid/base or by rapid cooling.

  • Sample Preparation for HPLC: Add a precise amount of the internal standard stock solution to the quenched aliquot. Dilute as necessary to fall within the linear range of the HPLC detector.

  • HPLC Analysis: Inject the prepared sample onto the HPLC system. The concentration of this compound can be determined by comparing its peak area to that of the internal standard, based on a pre-established calibration curve.[1][20]

  • Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation under the tested conditions.

Visualizations

Stability_Pathway Logical Flow of this compound Stability start This compound (DAG) cond Reaction Conditions start->cond acid Mild Acid (e.g., aq. AcOH) cond->acid Acidic base Basic / Neutral (e.g., Pyridine, NaOH) cond->base Basic/ Neutral strong_acid Strong Acid / Heat (>90°C) acid->strong_acid Harsher conditions prod1 1,2-O-isopropylidene- α-D-glucofuranose (Selective Deprotection) acid->prod1 prod2 D-Glucose (Complete Deprotection) strong_acid->prod2 prod3 Decomposition Products strong_acid->prod3 stable Stable (No Reaction) base->stable prod1->strong_acid Further reaction

Caption: Logical pathways for this compound under different chemical conditions.

Stability_Workflow Experimental Workflow for Stability Assessment prep 1. Prepare Sample (DAG + Test Condition + Internal Std.) incubate 2. Incubate (Controlled Temperature) prep->incubate sample 3. Sample at Time Intervals (t=0, t=1, t=2...) incubate->sample quench 4. Quench Reaction (e.g., Neutralize) sample->quench analyze 5. Analyze by TLC/HPLC quench->analyze data 6. Quantify and Plot ([DAG] vs. Time) analyze->data interpret 7. Determine Stability / Rate data->interpret

Caption: General workflow for conducting a stability study of this compound.

References

Technical Support Center: Deprotection of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the deprotection of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the removal of the isopropylidene protecting groups from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the main products of this compound deprotection?

The deprotection of this compound can yield two main products depending on the reaction conditions:

  • Selective Deprotection: This process removes the 5,6-O-isopropylidene group, which is more susceptible to acid hydrolysis, to yield 1,2-O-isopropylidene-α-D-glucofuranose (also known as monoacetone glucose). This is often the desired product for further chemical modifications at the 5 and 6 positions.

  • Complete Deprotection: This involves the removal of both the 1,2- and 5,6-O-isopropylidene groups to yield D-glucose .

Q2: What are the common byproducts observed during the deprotection of this compound?

The formation of byproducts is a common challenge in the deprotection of this compound. The most frequently encountered byproducts include:

  • Unreacted Starting Material: Incomplete reaction can lead to the presence of residual this compound in the product mixture.

  • Over-deprotection Product: In selective deprotection, harsh reaction conditions or prolonged reaction times can lead to the formation of fully deprotected D-glucose.

  • Isomeric Monoacetone Glucose: While 1,2-O-isopropylidene-α-D-glucofuranose is the major product of selective hydrolysis, trace amounts of other mono-protected isomers could potentially form, although this is less commonly reported.

  • Degradation Products: Under strong acidic conditions and elevated temperatures, the sugar molecule itself can degrade, leading to the formation of colored, tar-like substances. One patent has referred to an unidentified degradation byproduct as "product (P)".[1]

Q3: How can I monitor the progress of the deprotection reaction?

Thin-Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of the deprotection reaction. A suitable solvent system for developing the TLC plate would be a mixture of ethyl acetate (B1210297) and hexane (B92381) (e.g., 1:1 or 2:1 v/v).

  • This compound (starting material): Will have the highest Rf value (least polar).

  • 1,2-O-isopropylidene-α-D-glucofuranose (monoacetone glucose): Will have an intermediate Rf value.

  • D-glucose (fully deprotected): Will have the lowest Rf value, or may remain at the baseline (most polar).

By spotting the reaction mixture alongside the starting material and (if available) the expected product standards, you can track the disappearance of the starting material and the appearance of the product(s) over time.

Troubleshooting Guides

Issue 1: Incomplete Deprotection

Symptom: TLC or NMR analysis of the crude product shows a significant amount of unreacted this compound.

Possible Causes:

  • Insufficient Acid Catalyst: The amount of acid may be too low to effectively catalyze the hydrolysis.

  • Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.

  • Low Reaction Temperature: The temperature may be too low to achieve a reasonable reaction rate.

  • Poor Reagent Quality: The acid catalyst or solvent may be of poor quality or contain inhibitors.

Solutions:

  • Optimize Catalyst Concentration: Incrementally increase the amount of acid catalyst.

  • Extend Reaction Time: Continue the reaction and monitor its progress by TLC until the starting material is consumed.

  • Increase Temperature: If the reaction is sluggish at a lower temperature, cautiously increase the temperature while monitoring for the formation of degradation products.

  • Use Fresh Reagents: Ensure that the acid and solvents are of high purity and anhydrous where required.

Issue 2: Formation of Multiple Products (Over-deprotection)

Symptom: TLC analysis shows the presence of both the desired mono-protected product and fully deprotected glucose in significant amounts.

Possible Causes:

  • Excessive Acid Catalyst: Too much acid can lead to the non-selective removal of both isopropylidene groups.

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long, even under mild conditions, can result in over-deprotection.

  • High Reaction Temperature: Elevated temperatures can accelerate the hydrolysis of the more stable 1,2-O-isopropylidene group.

Solutions:

  • Reduce Catalyst Concentration: Use a smaller amount of the acid catalyst.

  • Careful Monitoring of Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed and the desired product is maximized.

  • Lower Reaction Temperature: Perform the reaction at a lower temperature to improve selectivity.

Issue 3: Product Degradation and Discoloration

Symptom: The reaction mixture turns yellow, brown, or black, and purification yields are low.

Possible Causes:

  • Strong Acid: The use of a strong, non-volatile acid can lead to charring and decomposition of the carbohydrate.

  • High Temperatures: Excessive heat can cause caramelization and degradation of the sugar.

Solutions:

  • Use a Milder Acid: Consider using a weaker acid or a solid-supported acid catalyst that can be easily filtered off.

  • Control the Temperature: Maintain a consistent and appropriate reaction temperature. For sensitive substrates, running the reaction at room temperature or below is advisable, even if it requires a longer reaction time.

  • Aqueous Conditions: For selective hydrolysis, using a mixture of an organic solvent and water can sometimes provide milder conditions.

Issue 4: Difficulty in Product Purification

Symptom: The crude product is a sticky syrup, and crystallization is unsuccessful. Column chromatography results in poor separation.

Possible Causes:

  • Mixture of Products: The presence of multiple products with similar polarities can make purification challenging.

  • Residual Acid: Traces of the acid catalyst can interfere with crystallization and may cause further degradation during workup and storage.

  • Water Content: The presence of water can sometimes hinder the crystallization of organic-soluble products.

Solutions:

  • Thorough Neutralization: After the reaction is complete, carefully neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate, triethylamine).

  • Column Chromatography: If crystallization fails, column chromatography on silica (B1680970) gel is the most common method for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective.

  • Azeotropic Removal of Water: If water is a concern for crystallization, it can be removed by azeotropic distillation with a suitable solvent like toluene.

Data Presentation

The following table summarizes various conditions for the deprotection of this compound, highlighting the reagents, conditions, and expected outcomes.

Deprotection Type Reagent(s) Solvent(s) Temperature Reaction Time Primary Product Reported Yield Key Byproducts Reference
Selective Acetic AcidWaterReflux3 hours1,2-O-Isopropylidene-α-D-glucofuranoseHighD-glucose (minor)General knowledge
Selective Sulfuric Acid (catalytic)Acetic Anhydride0°C to RT1-2 hours3-O-acetyl-1,2-O-isopropylidene-α-D-glucofuranoseGood-General knowledge
Selective Dowex 50W-X8 (H+ form)Methanol (B129727)Room Temperature12-24 hours1,2-O-Isopropylidene-α-D-glucofuranoseGoodD-glucose (trace)General knowledge
Complete Trifluoroacetic Acid (TFA)WaterRoom Temperature1-4 hoursD-GlucoseQuantitative-General knowledge
Complete Hydrochloric Acid (1M)Water/THFRoom Temperature4-8 hoursD-GlucoseHigh-General knowledge
Selective Weak acid cation exchange resinWater75-90°CNot specified1,2-O-Isopropylidene-α-D-glucofuranoseUp to 95%Unreacted diacetone glucose, degradation products above 90°C[2]

Experimental Protocols

Protocol 1: Selective Deprotection to 1,2-O-Isopropylidene-α-D-glucofuranose

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Acetic acid

  • Water

  • Sodium bicarbonate (saturated aqueous solution)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for elution

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of acetic acid and water (e.g., 80% acetic acid in water).

  • Heat the reaction mixture to a gentle reflux (around 60-70°C).

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.

Protocol 2: Complete Deprotection to D-Glucose

Materials:

  • 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose

  • Trifluoroacetic acid (TFA)

  • Water

  • Methanol

  • Dowex 1-X8 resin (HCO3- form) or other suitable basic resin

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in a mixture of TFA and water (e.g., 9:1 TFA/water).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC (e.g., using a 4:1 mixture of ethyl acetate and methanol as the eluent). The reaction is typically complete within 1-4 hours.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the TFA and water. Co-evaporation with methanol can help to remove residual TFA.

  • Dissolve the residue in a small amount of water or methanol and add a basic resin (e.g., Dowex 1-X8, HCO3- form) to neutralize any remaining acid.

  • Stir for 30 minutes, then filter off the resin and wash it with methanol.

  • Concentrate the filtrate under reduced pressure to obtain D-glucose as a white solid or syrup.

Visualization

Deprotection Workflow

The following diagram illustrates the general workflow for the deprotection of this compound, including key decision points for troubleshooting.

Deprotection_Workflow cluster_prep Preparation cluster_selective Selective Deprotection cluster_complete Complete Deprotection cluster_troubleshooting Troubleshooting start Start with this compound choose_deprotection Choose Deprotection Method start->choose_deprotection selective_reaction Mild Acidic Hydrolysis (e.g., aq. Acetic Acid) choose_deprotection->selective_reaction Selective complete_reaction Strong Acidic Hydrolysis (e.g., aq. TFA) choose_deprotection->complete_reaction Complete monitor_reaction Monitor by TLC selective_reaction->monitor_reaction selective_workup Workup & Neutralization selective_purification Purification (Crystallization or Chromatography) selective_workup->selective_purification monoacetone_glucose Product: 1,2-O-Isopropylidene- α-D-glucofuranose selective_purification->monoacetone_glucose complete_reaction->monitor_reaction complete_workup Workup & Neutralization d_glucose Product: D-Glucose complete_workup->d_glucose incomplete Incomplete Reaction? monitor_reaction->incomplete Check Progress optimize Optimize Conditions: - Increase time/temp - Increase [Acid] incomplete->optimize Yes overreaction Over-reaction? incomplete->overreaction No optimize->monitor_reaction overreaction->selective_workup No (Selective) overreaction->complete_workup No (Complete) milder_conditions Use Milder Conditions: - Decrease time/temp - Decrease [Acid] overreaction->milder_conditions Yes milder_conditions->choose_deprotection

Workflow for this compound Deprotection
Reaction Pathway

The following diagram illustrates the chemical transformation during the deprotection of this compound.

Reaction_Pathway DAG This compound (1,2:5,6-di-O-isopropylidene- α-D-glucofuranose) MAG Monoacetone Glucose (1,2-O-isopropylidene- α-D-glucofuranose) DAG->MAG Selective Hydrolysis (Mild H+) GLC D-Glucose DAG->GLC Complete Hydrolysis (Strong H+) MAG->GLC Hydrolysis (Strong H+) unreacted Unreacted DAG degradation Degradation Products

References

preventing caramelization during Diacetone-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals prevent caramelization and other side reactions during the synthesis of Diacetone-D-glucose.

Troubleshooting Guide

Issue: The reaction mixture is turning yellow, brown, or black, indicating caramelization.

This is a common issue arising from the degradation of glucose or the formation of by-products. Here are potential causes and solutions:

Potential Cause Recommended Solution
Excessive Reaction Temperature Maintain the reaction temperature within the recommended range for your chosen catalyst. For Lewis acid catalysts like boron trifluoride etherate, a temperature range of 80°C to 120°C is often used.[1][2] Using solid catalysts can also lead to caramelization.[1]
Prolonged Reaction Time Monitor the reaction progress using an appropriate analytical technique, such as TLC, and quench the reaction once the starting material is consumed to avoid prolonged exposure to acidic conditions.
Inappropriate Catalyst The choice of catalyst can significantly impact the extent of side reactions. While strong Brønsted acids like sulfuric acid are effective, they can also promote caramelization.[1][2] Consider using a milder Lewis acid catalyst.
Acetone (B3395972) Self-Condensation The acidic conditions can catalyze the self-condensation of acetone, leading to tar-like by-products which can contaminate the final product.[1] Optimizing the reaction temperature and time can help minimize this side reaction.
Presence of Water Ensure anhydrous conditions, as the presence of water can interfere with the reaction and potentially lead to side reactions. However, some modern protocols have been developed that do not require the removal of water formed during the reaction.

Issue: The final product is off-white, yellow, or oily, even after initial workup.

This indicates the presence of colored impurities or by-products.

Potential Cause Recommended Solution
Caramelization By-products Recrystallization is a highly effective method for purifying this compound. Common solvents for recrystallization include cyclohexane (B81311), diethyl ether, and petroleum ether.[2][3][4]
Residual Catalyst Ensure the catalyst is thoroughly neutralized and removed during the workup procedure. For acid catalysts, this typically involves washing with a basic solution, such as sodium hydroxide (B78521) solution, until the pH is neutral.[1]
Acetone Condensation Products Purification by chromatography may be necessary in cases where recrystallization is insufficient to remove all by-products.[1] Some protocols also suggest passing the organic extract through a pad of neutral silica (B1680970) gel.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of caramelization during this compound synthesis?

A1: Caramelization is primarily caused by the degradation of D-glucose under acidic conditions, especially at elevated temperatures.[1] The use of certain catalysts, particularly solid catalysts, and prolonged reaction times can also contribute to this issue.[1]

Q2: How can I monitor the progress of the reaction to avoid over-running it?

A2: Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of the D-glucose starting material. A suitable solvent system for TLC would be a mixture of ethyl acetate (B1210297) and hexane.

Q3: Are there alternative catalysts to sulfuric acid that are less prone to causing caramelization?

A3: Yes, Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), aluminum halides, copper salts, and iron salts are often used and can offer better control over the reaction and reduce the formation of by-products.[1][2] Iodine has also been reported as a catalyst.

Q4: What is the ideal temperature range for the synthesis?

A4: The optimal temperature depends on the catalyst and reaction setup. When using boron trifluoride etherate in a pressurized system, temperatures between 80°C and 120°C are common.[1][2] It is crucial to consult the specific protocol you are following.

Q5: My final product is a sticky syrup instead of a crystalline solid. What should I do?

A5: A syrupy product indicates the presence of impurities that are inhibiting crystallization. Attempt to purify the product by dissolving it in a suitable solvent and treating it with activated carbon to remove colored impurities, followed by filtration and recrystallization from a solvent like cyclohexane or diethyl ether.[2][3][4]

Experimental Protocols

Protocol 1: Synthesis using Boron Trifluoride Etherate

This protocol is based on a method that aims to minimize by-product formation through controlled temperature and pressure.

Materials:

  • Anhydrous α-D-glucose

  • Acetone

  • Boron trifluoride-diethylether complex (BF₃·OEt₂)

  • 2N Sodium hydroxide solution

  • Dichloromethane

  • Cyclohexane

Procedure:

  • In a suitable autoclave, combine anhydrous α-D-glucose with a mixture of acetone and a catalytic amount of boron trifluoride-diethylether complex.[1]

  • Heat the reaction mixture to a temperature in the range of 85°C to 120°C, allowing the pressure to build to at least 2.5 bar.[1]

  • Maintain these conditions and monitor the reaction until completion.

  • Cool the reaction mixture and reduce its volume by approximately half via vacuum distillation at a temperature between 35°C and 50°C.[1]

  • Dilute the concentrated mixture with an aqueous solution of 2N sodium hydroxide and acetone, and stir.[1]

  • Again, evaporate the mixture under vacuum at 35°C to 50°C.[1]

  • Extract the residue with dichloromethane.[1]

  • Combine the organic extracts and evaporate to dryness.

  • To the residue, add cyclohexane and heat to approximately 70°C to dissolve the product.[1][2]

  • Cool the solution to about 10°C to induce crystallization.[1][2]

  • Isolate the crystalline this compound by filtration, wash with cold cyclohexane, and dry under reduced pressure.[2]

Data Presentation: Reaction Parameters
Parameter Protocol 1 (BF₃·OEt₂)[1]
Catalyst Boron trifluoride etherate
Temperature 85°C - 120°C
Pressure 2.5 - 5.5 bar
Workup Neutralization, Extraction, Recrystallization
Recrystallization Solvent Cyclohexane

Visualizations

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Glucose α-D-glucose ReactionVessel Autoclave (85-120°C, >2.5 bar) Glucose->ReactionVessel Acetone Acetone Acetone->ReactionVessel Catalyst Lewis Acid (e.g., BF₃·OEt₂) Catalyst->ReactionVessel Quench Neutralization (aq. NaOH) ReactionVessel->Quench Cool & Concentrate Extraction Extraction (Dichloromethane) Quench->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Recrystallization Recrystallization (Cyclohexane) Evaporation->Recrystallization Product Pure this compound Recrystallization->Product

Caption: Experimental workflow for this compound synthesis.

CaramelizationFactors cluster_inputs Reaction Inputs & Conditions cluster_products Reaction Outcomes Glucose D-Glucose DesiredProduct This compound Glucose->DesiredProduct Caramelization Caramelization (Colored By-products) Glucose->Caramelization Catalyst Acid Catalyst (Brønsted or Lewis) Catalyst->DesiredProduct Catalyst->Caramelization Temperature High Temperature Temperature->Caramelization Time Long Reaction Time Time->Caramelization

Caption: Factors influencing caramelization during synthesis.

References

Technical Support Center: Large-Scale Synthesis of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the large-scale synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the large-scale synthesis of this compound?

A1: The primary challenges in the large-scale synthesis of this compound include:

  • Byproduct Formation: The self-condensation of acetone (B3395972) can form tarry byproducts, which can complicate purification and reduce yield.[1][2]

  • Water Removal: The reaction produces water, which must be efficiently removed to drive the equilibrium towards product formation.[1][2]

  • Catalyst Selection and Handling: The choice of catalyst (e.g., sulfuric acid, Lewis acids, iodine) significantly impacts reaction efficiency, throughput, and waste disposal.[1][2]

  • Purification: Isolating pure this compound from unreacted starting materials, byproducts, and catalyst residues can be challenging on a large scale.[1]

Q2: Which catalysts are typically used for the synthesis of this compound, and what are their pros and cons?

A2: Several catalysts can be used, each with its own advantages and disadvantages:

  • Brønsted Acids (e.g., Sulfuric Acid): Traditionally used, but often require large quantities, leading to significant salt waste upon neutralization and disposal challenges.[1][2]

  • Lewis Acids (e.g., Boron trifluoride-etherate, Aluminum halides): Can be very effective, but may also promote side reactions if not carefully controlled.[1][2]

  • Iodine: A milder catalyst, but often requires large volumes of solvent, which can limit reactor throughput.[1][2]

  • Solid Catalysts (e.g., Ion-exchange resins): Can simplify catalyst removal, but may be prone to fouling and can lead to caramelization reactions.[2]

Q3: How can I minimize the formation of tarry byproducts from acetone self-condensation?

A3: Minimizing byproduct formation can be achieved by:

  • Optimizing Reaction Temperature: Avoid excessively high temperatures that favor condensation reactions.

  • Controlling Reaction Time: Prolonged reaction times can increase the likelihood of side reactions.

  • Using a More Selective Catalyst: Some catalysts may have a lower propensity to promote acetone self-condensation.

Q4: What are effective methods for removing water from the reaction mixture on a large scale?

A4: To achieve high conversion, the water produced during the ketalization must be removed.[1][2] Effective methods include:

  • Azeotropic Distillation: Using a co-solvent that forms an azeotrope with water to facilitate its removal.

  • Use of Dehydrating Agents: While common in lab-scale synthesis, the use of stoichiometric dehydrating agents can be less practical and cost-effective on a large scale.

  • Reaction under Pressure and Elevated Temperature: This can help to drive off the water as it is formed.[2]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield Incomplete reaction due to residual water.Ensure efficient water removal through azeotropic distillation or by operating at a temperature and pressure that facilitates water removal.[2]
Suboptimal catalyst concentration or activity.Optimize catalyst loading. If using a solid catalyst, check for deactivation or fouling.
Incorrect reaction temperature or time.Systematically vary the reaction temperature and monitor reaction progress to determine optimal conditions. Extended reaction times may be necessary at lower temperatures.[3]
Product Contamination with Tarry Byproducts Acetone self-condensation.Lower the reaction temperature.[2] Reduce the reaction time. Consider using a more selective catalyst.
Caramelization of glucose.Avoid localized overheating. Ensure efficient stirring. Use a milder catalyst if possible.[2]
Difficulty in Product Isolation/Purification Product is an oil or does not crystallize.Ensure all catalyst has been neutralized and removed. The presence of impurities can inhibit crystallization. Try recrystallization from a different solvent system (e.g., cyclohexane (B81311), diethyl ether, petroleum ether).[1][4]
Co-precipitation of byproducts.Purify the crude product by chromatography (if feasible on the desired scale) or perform multiple recrystallizations.
Inconsistent Results Between Batches Variation in raw material quality (e.g., anhydrous glucose).Use starting materials of consistent quality and ensure they are sufficiently dry.
Inconsistent reaction conditions.Implement strict process controls for temperature, pressure, and addition rates.

Quantitative Data Summary

Catalyst System Key Reaction Parameters Reported Yield Reference
IodineD-glucose/iodine/acetone molar ratio of 1:0.15:122.5, reflux at 62°C for 5 hours.~75%[3]
Boron trifluoride-diethylether complex with diketene-acetone adductReaction at 90°C for 4.5 hours in a stirred autoclave.63%[1]
Sulfuric AcidReaction of anhydrous glucose (1 mole) with acetone (9 moles) and sulfuric acid (0.012 mole) at -8°C for 45 minutes in a closed autoclave.Not explicitly stated, but described as part of an efficient procedure.[5]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of this compound [3]

  • Reaction Setup: In a reaction vessel equipped with a reflux condenser and a stirrer, combine D-glucose, acetone, and iodine in a molar ratio of 1:122.5:0.15.

  • Reaction: Heat the mixture to reflux (approximately 62°C) with continuous stirring for 5 hours.

  • Work-up:

    • Cool the reaction mixture.

    • Neutralize the iodine, for example, with a solution of sodium thiosulfate.

    • Filter the mixture to remove any solids.

    • Concentrate the filtrate under reduced pressure to remove the excess acetone.

    • Extract the residue with a suitable organic solvent (e.g., dichloromethane).

    • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent such as cyclohexane to obtain pure this compound.[1]

Protocol 2: Boron Trifluoride-Etherate Catalyzed Synthesis [1]

  • Reaction Setup: In a stirred autoclave, dissolve anhydrous α-D-(+)-glucose and diketene-acetone adduct in acetone. Add the boron trifluoride-diethylether complex.

  • Reaction: Heat the mixture to 90°C with stirring for approximately 4.5 hours.

  • Work-up:

    • Cool the reaction mixture to ambient temperature and filter.

    • Neutralize the filtrate by mixing with a 1% sodium hydroxide (B78521) solution.

    • Distill off the acetone in vacuo.

    • Extract the remaining residue three times with dichloromethane.

  • Purification: Combine the organic extracts and evaporate the solvent in vacuo. Recrystallize the remaining residue from cyclohexane to yield this compound as a colorless crystalline solid.[1]

Visualizations

Large_Scale_Diacetone_D_Glucose_Synthesis_Workflow General Workflow for Large-Scale this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up & Purification start Start: Charge Reactants (D-glucose, Acetone, Catalyst) reaction Ketalization Reaction (Controlled Temperature & Pressure) start->reaction water_removal Concurrent Water Removal (e.g., Azeotropic Distillation) reaction->water_removal neutralization Catalyst Neutralization & Quenching reaction->neutralization filtration Filtration of Salts/ Solid Byproducts neutralization->filtration solvent_removal Solvent Removal (Distillation/Evaporation) filtration->solvent_removal extraction Product Extraction solvent_removal->extraction purification Purification (Recrystallization) extraction->purification end Final Product: This compound purification->end

Caption: General workflow for the large-scale synthesis of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Yield start Low Yield Observed check_water Was water effectively removed? start->check_water check_catalyst Is catalyst concentration/activity optimal? check_water->check_catalyst Yes improve_water_removal Improve water removal method. check_water->improve_water_removal No check_conditions Are reaction temperature and time correct? check_catalyst->check_conditions Yes optimize_catalyst Optimize catalyst loading or replace. check_catalyst->optimize_catalyst No optimize_conditions Adjust temperature/time and monitor. check_conditions->optimize_conditions No end Yield Improved check_conditions->end Yes improve_water_removal->check_catalyst optimize_catalyst->check_conditions optimize_conditions->end

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Troubleshooting Low Yields in Diacetone-D-Glucose Protection

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting solutions for researchers, scientists, and drug development professionals experiencing low yields during the synthesis of diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose).

Frequently Asked Questions (FAQs)

1. What are the most common causes of low yields in the this compound protection reaction?

Low yields in this reaction typically stem from several key areas:

  • Inefficient Catalysis: The choice and handling of the acid catalyst are critical.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and water removal play a significant role.

  • Side Reactions and Byproduct Formation: Competing reactions can consume starting materials and complicate purification.

  • Ineffective Purification: Product loss during isolation and purification steps is common.

2. My reaction with sulfuric acid as a catalyst is giving a low yield. What could be the problem?

Several factors can contribute to low yields when using sulfuric acid:

  • Catalyst Concentration: An incorrect concentration of sulfuric acid can either lead to an incomplete reaction or promote side reactions like caramelization.

  • Water Content: The presence of water in the reaction mixture can inhibit the formation of the acetal. It is crucial to use anhydrous D-glucose and acetone (B3395972). The water produced during the reaction must be effectively removed.[1][2]

  • Reaction Temperature: While heating can accelerate the reaction, excessive temperatures can lead to the degradation of the sugar and the formation of tar-like byproducts.[1][2]

Troubleshooting Flowchart: Diagnosing Low Yields

The following diagram illustrates a logical workflow for troubleshooting low yields in the this compound synthesis.

Troubleshooting_Workflow start Low Yield Observed catalyst Evaluate Catalyst System start->catalyst conditions Assess Reaction Conditions start->conditions byproducts Analyze for Byproducts start->byproducts purification Review Purification Protocol start->purification solution1 Optimize Catalyst Loading / Change Catalyst catalyst->solution1 solution2 Adjust Temperature & Time / Ensure Anhydrous Conditions conditions->solution2 solution3 Modify Workup to Remove Impurities byproducts->solution3 solution4 Optimize Crystallization / Chromatography purification->solution4

Caption: A flowchart for systematically troubleshooting low yields.

3. I am observing significant charring and dark coloration in my reaction mixture. How can I prevent this?

The formation of dark, tar-like substances is often due to caramelization or other degradation reactions of glucose under harsh acidic conditions. To mitigate this:

  • Use a Milder Catalyst: Consider replacing strong acids like sulfuric acid with milder catalysts such as iodine or Lewis acids (e.g., boron trifluoride etherate, zinc chloride).[1][2][3]

  • Optimize Reaction Temperature: Avoid excessive heat. For instance, reactions catalyzed by iodine can be run effectively at the reflux temperature of acetone (around 62 °C).[3]

  • Control Reaction Time: Prolonged reaction times, even at moderate temperatures, can contribute to byproduct formation. Monitor the reaction progress using TLC to determine the optimal stopping point.

4. What alternative catalysts can I use, and what are their typical reaction conditions?

Several alternatives to sulfuric acid have been successfully employed. The choice of catalyst can significantly impact yield and purity.

CatalystTypical ConditionsReported YieldReference
IodineReflux in acetone for 5 hours~75%[3]
Boron Trifluoride Etherate80-130 °C under pressure (2.5-10 bar)~62%[1]
Diketene/Lewis or Brønsted Acid60-120 °C58-63%[2]

Experimental Protocols

Protocol 1: Iodine-Catalyzed Synthesis of this compound [3]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend D-glucose in acetone.

  • Catalyst Addition: Add iodine to the suspension. A typical molar ratio of D-glucose to iodine is 1:0.15.

  • Reaction: Heat the mixture to reflux (approximately 62 °C) with stirring for 5 hours.

  • Workup: After cooling, quench the reaction by adding a solution of sodium thiosulfate (B1220275) to remove excess iodine.

  • Purification: Neutralize the mixture, filter any solids, and concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent like cyclohexane (B81311) or diethyl ether.[1][2][4]

Protocol 2: Purification by Recrystallization [1][2]

  • Dissolution: Dissolve the crude this compound residue in a minimal amount of a hot solvent (e.g., cyclohexane, diethyl ether, or a mixture of petroleum ether and ethyl acetate).

  • Decolorization (Optional): If the solution is colored, treat it with activated carbon and filter while hot.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Signaling Pathway and Logical Relationship Diagrams

The following diagram illustrates the key chemical transformations and equilibria involved in the reaction.

Reaction_Pathway D_glucose D-Glucose Monoacetone 1,2-O-isopropylidene- α-D-glucofuranose D_glucose->Monoacetone + Acetone - H2O Acetone Acetone (excess) DAG 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose (Product) DAG->Monoacetone - Acetone + H2O Water Water (byproduct) Monoacetone->D_glucose - Acetone + H2O Monoacetone->DAG + Acetone - H2O catalyst H+ catalyst->D_glucose catalyst->Monoacetone

Caption: The reaction pathway for the formation of this compound.

5. My yield is low even after trying different catalysts. What other reaction parameters should I optimize?

Beyond the catalyst, several other factors are crucial:

  • Anhydrous Conditions: As this is a condensation reaction that produces water, starting with anhydrous reagents and solvent is essential. The use of a dehydrating agent, such as a molecular sieve, can improve yields, although some studies report no significant effect with certain catalysts.[2][3]

  • Reaction Time and Temperature: These parameters are interdependent and catalyst-specific. It is recommended to monitor the reaction progress by TLC to avoid prolonged reaction times that can lead to byproduct formation.

  • Pressure: For some catalysts, like boron trifluoride etherate, conducting the reaction under pressure can enhance the yield by increasing the reaction temperature above the atmospheric boiling point of acetone.[1]

6. I am struggling with the purification of the final product. What are the best practices?

Purification can be challenging due to the presence of unreacted glucose, mono-protected glucose, and other byproducts.

  • Workup: After the reaction, it is important to neutralize the acid catalyst. For example, if sulfuric acid is used, it can be neutralized with a base like sodium hydroxide (B78521) solution.[2] The resulting salts should be removed by filtration.

  • Extraction: If applicable, extracting the product into an organic solvent like dichloromethane (B109758) can help separate it from more polar impurities.[1][2]

  • Crystallization: This is the most common and effective method for purifying this compound. The choice of solvent is critical. Solvents such as cyclohexane, diethyl ether, or petroleum ether have been reported to be effective.[1][2][4] It may be necessary to try different solvents or solvent mixtures to achieve good crystal formation and purity.

  • Chromatography: If crystallization fails to yield a pure product, column chromatography on silica (B1680970) gel can be used, although this is less practical for large-scale syntheses.[2]

References

managing anhydrous conditions for Diacetone-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diacetone-D-glucose Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound), with a critical focus on the management of anhydrous conditions.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for the synthesis of this compound?

A1: The synthesis of this compound is an acid-catalyzed acetalization reaction between D-glucose and acetone (B3395972). This reaction is reversible and produces water as a byproduct.[1][2][3] In the presence of water, the chemical equilibrium will shift back towards the starting materials (D-glucose and acetone), a principle known as Le Chatelier's principle.[4] Therefore, to achieve a high yield of the desired product, water must be rigorously excluded from the reaction mixture.[2][5]

Q2: What are the primary sources of moisture contamination in this experiment?

A2: Water can be introduced from several sources:

  • Solvents: Commercial acetone is hygroscopic and readily absorbs moisture from the atmosphere.[6][7] It typically contains up to 1% water.[6]

  • Reagents: D-glucose itself can contain adsorbed water. Using anhydrous grade D-glucose is essential.[1][2]

  • Glassware: Moisture can adhere to the surface of glassware.

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, especially on humid days, will introduce water.

Q3: How should I properly dry the acetone for this reaction?

A3: The choice of drying agent is critical. Acetone can undergo self-condensation (an aldol (B89426) reaction) catalyzed by acidic or basic impurities, which ironically produces water.[6][7]

  • Recommended Method: The preferred drying agent is anhydrous calcium sulfate (B86663) (CaSO₄), commercially known as Drierite. It offers minimal acid and base catalysis for the aldol condensation.[6][7] Stir acetone over Drierite (approx. 25 g/L) for several hours, then decant and distill from fresh Drierite.[6]

  • Alternative Method: Activated 4A molecular sieves are also a good choice.[6][8] They must be activated before use by heating in an oven to at least 150°C for several hours, then cooling under vacuum or in a desiccator.[8]

  • Agents to Avoid: Magnesium sulfate (MgSO₄) is an inefficient drying agent for acetone.[6][7] Calcium chloride (CaCl₂) forms an addition compound.[6][7] Strongly acidic (e.g., P₂O₅) or basic (e.g., Na, CaH₂) drying agents should not be used as they promote the aldol condensation.[6][9]

Q4: How can I ensure my glassware is sufficiently dry?

A4: All glassware (reaction flask, condenser, dropping funnel, etc.) should be oven-dried at a temperature above 100°C for at least 4 hours, or overnight if possible. The glassware should then be assembled while still hot (with appropriate safety precautions) and allowed to cool to room temperature under a stream of dry, inert gas (like nitrogen or argon) or in a desiccator.

Troubleshooting Guide

Problem: My reaction resulted in a very low yield, or I recovered mostly unreacted D-glucose.

This is the most common issue and almost always points to moisture contamination.

  • Cause 1: Inadequately Dried Acetone: Your acetone may have contained too much water, preventing the reaction equilibrium from favoring the product.

    • Solution: Review your solvent drying procedure. Did you use a recommended drying agent like Drierite or activated molecular sieves?[6][8] Did you allow sufficient time for drying? Distilling the acetone from a proper drying agent is the most reliable method.[6]

  • Cause 2: Wet Glassware or Reagents: Moisture on the surface of your flask or in your D-glucose starting material can be enough to inhibit the reaction.

    • Solution: Ensure all glassware is rigorously oven-dried and cooled under anhydrous conditions. Use only certified anhydrous D-glucose.[2][5]

  • Cause 3: Atmospheric Moisture: Running the reaction open to the air allows atmospheric moisture to enter.

    • Solution: The reaction setup must be protected from the atmosphere. Use a drying tube filled with a desiccant (e.g., CaCl₂ or Drierite) on the condenser outlet.[6] For best results, perform the entire reaction under an inert atmosphere of nitrogen or argon.

Problem: The final product was a sticky, brown, or yellow syrup instead of white crystals.

This indicates the presence of impurities, likely from side reactions.

  • Cause 1: Aldol Condensation of Acetone: Using an improper drying agent or an overly strong acid catalyst can cause acetone to form impurities like mesityl oxide.[6][7]

    • Solution: Ensure your acetone is pure and dried with a non-catalytic agent like CaSO₄.[7]

  • Cause 2: Caramelization: The acid catalyst can cause the sugar to decompose or "caramelize," especially if the reaction temperature is too high or the catalyst concentration is excessive.[5]

    • Solution: Maintain the recommended reaction temperature. Ensure the acid catalyst is added slowly and in the correct amount. After the reaction, promptly neutralize the acid as described in the protocol to prevent product degradation during workup.

Data Presentation

Table 1: Comparison of Common Drying Agents for Acetone

Drying AgentEffectivenessPotential Side Reactions/IssuesRecommendation
Anhydrous Calcium Sulfate (CaSO₄ / Drierite)GoodMinimal catalysis of aldol condensation.[6][7]Highly Recommended
4A Molecular SievesGoodMust be activated before use; neutral and non-catalytic.[6][8]Recommended
Anhydrous Magnesium Sulfate (MgSO₄)InefficientCan be mildly acidic, potentially causing some aldol condensation.[6][7][8]Not Recommended
Anhydrous Calcium Chloride (CaCl₂)PoorForms an addition compound with acetone.[6][7]Avoid
Phosphorus Pentoxide (P₂O₅)Effective (but problematic)Strongly acidic, promotes significant aldol condensation.[6][7]Avoid
Sodium (Na), Calcium Hydride (CaH₂)Effective (but dangerous)Strongly basic; violent reaction with acetone.[9]NEVER USE

Table 2: Conceptual Relationship Between Moisture Content and Product Yield

Water Content in ReactionEquilibrium PositionExpected Yield of this compound
Rigorously Anhydrous (<0.01%)Strongly favors product formationHigh to Excellent (e.g., >70-90%)[1]
Moderately Dry (~0.1%)Equilibrium shifts slightly toward reactantsModerate (e.g., 40-60%)
Poorly Dried (>0.5%)Equilibrium significantly favors reactantsLow to Very Low (e.g., <20%)
Aqueous AcetoneReaction is strongly inhibitedNegligible

Experimental Protocols

Methodology: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is a representative example. Researchers should consult primary literature for specific catalyst concentrations and reaction times.[1][10][11]

  • Preparation:

    • Dry all necessary glassware (e.g., 500 mL round-bottom flask, magnetic stir bar, condenser) in an oven at 120°C for at least 4 hours.

    • Assemble the glassware while hot and allow it to cool to room temperature under an inert atmosphere or with a desiccant-filled drying tube attached.

  • Reaction Setup:

    • To the cooled flask, add anhydrous D-glucose (e.g., 10 g, 1 eq.).

    • Add 250 mL of freshly distilled, anhydrous acetone.

    • Begin vigorous stirring to suspend the glucose.

  • Catalysis:

    • Cool the mixture in an ice bath (0°C).

    • Slowly and carefully add the acid catalyst (e.g., 1.2 mL of concentrated sulfuric acid) dropwise to the stirred suspension.

    • Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete in 6-18 hours.

  • Workup and Neutralization:

    • Cool the reaction mixture back to ~10°C in an ice bath.

    • Carefully neutralize the acid by bubbling ammonia (B1221849) gas through the solution or by the slow addition of a basic solution (e.g., aqueous sodium hydroxide) until the pH is neutral. This will precipitate salts (e.g., ammonium (B1175870) sulfate).

    • Filter off the precipitated solids and wash the filter cake with a small amount of cold, anhydrous acetone.

  • Isolation and Purification:

    • Combine the filtrate and washings and concentrate the solution under reduced pressure to remove most of the acetone.

    • Dissolve the resulting residue in a suitable organic solvent like dichloromethane (B109758) and wash with water to remove any remaining salts.

    • Dry the organic layer over a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and evaporate the solvent to yield the crude product.

    • Recrystallize the crude solid from a solvent system like cyclohexane (B81311) to obtain pure, white crystals of this compound.[2][5]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Synthesis cluster_workup Phase 3: Isolation cluster_purify Phase 4: Purification prep_glass Oven-Dry Glassware (>4h @ 120°C) setup Assemble Apparatus (under N2 or with drying tube) prep_glass->setup prep_solvent Dry & Distill Acetone (over CaSO4) prep_solvent->setup prep_reagent Use Anhydrous D-Glucose prep_reagent->setup reaction Combine Reagents & Add Acid Catalyst (0°C) setup->reaction stir Stir at Room Temp (Monitor by TLC) reaction->stir neutralize Cool & Neutralize Acid stir->neutralize filter Filter Precipitated Salts neutralize->filter concentrate Concentrate Filtrate (Rotary Evaporator) filter->concentrate extract Liquid-Liquid Extraction concentrate->extract dry_org Dry Organic Layer extract->dry_org purify Recrystallize from Cyclohexane dry_org->purify product Pure this compound purify->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_logic cluster_solvent Solvent Check cluster_setup Apparatus Check start Problem: Low Product Yield q_water Primary Suspect: Water Contamination start->q_water q_solvent How was acetone dried? q_water->q_solvent q_setup How was the reaction protected? q_water->q_setup solvent_good Method: Distilled over CaSO4 or activated 4A sieves q_solvent->solvent_good Correct solvent_bad Method: Used MgSO4, CaCl2, or undried solvent q_solvent->solvent_bad Incorrect res_solvent Result: High probability of moisture contamination solvent_bad->res_solvent setup_good Sealed system with drying tube or N2 q_setup->setup_good Correct setup_bad Open to air or no drying tube q_setup->setup_bad Incorrect res_setup Result: Atmospheric moisture entered reaction setup_bad->res_setup

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Purification of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose). The following sections address common issues encountered during the removal of impurities from this compound preparations.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound preparations?

A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:

  • Unreacted Starting Materials: D-glucose.

  • Partially Reacted Intermediates: Monoacetone-D-glucose.

  • Side Products: By-products from the self-condensation of acetone (B3395972), which can sometimes be tarry substances.[1][2]

  • Catalyst Residues: Acid catalysts such as sulfuric acid, Lewis acids (e.g., boron trifluoride-etherate complex), or iodine.[1][2]

  • Salts: Salts formed during the neutralization step, for example, ammonium (B1175870) sulfate.[3]

Q2: My final product has a yellowish tint. What is the likely cause and how can I remove it?

A2: A yellowish tint in the final product often indicates the presence of colored impurities, which can arise from caramelization reactions or acetone self-condensation by-products.[1][2] To decolorize the product, treatment with activated carbon is a recommended step.[3] This is typically performed on an aqueous solution of this compound.

Q3: After neutralization of the reaction mixture, I am having trouble with product isolation. What are the best practices?

A3: Effective product isolation after neutralization is crucial for a good yield and purity. A common procedure involves:

  • Removal of Precipitated Salts: After neutralizing the acid catalyst (e.g., with ammonia (B1221849) or sodium hydroxide), the resulting salt (e.g., ammonium sulfate) precipitates and should be removed by filtration.[3]

  • Solvent Removal: The excess acetone is typically removed by distillation, often under reduced pressure (in vacuo).[1]

  • Extraction: The remaining residue is then extracted with an organic solvent like dichloromethane (B109758) or chloroform (B151607) to separate the this compound from the aqueous layer.[1][4]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Yield Incomplete reaction; Loss of product during workup; Inefficient extraction.Ensure anhydrous conditions during synthesis. Optimize reaction time and temperature.[1][2] Perform multiple extractions with the appropriate solvent.[1]
Product is an oil or fails to crystallize Presence of significant impurities (e.g., tarry by-products, excess monoacetone glucose).Purify the crude product using column chromatography.[1][4] Attempt recrystallization from a different solvent system.[5]
Final product contains residual salts Incomplete removal of salts after neutralization.Wash the organic extract thoroughly with water.[3] Consider passing the product solution through an anion exchange resin.[3]
Presence of starting material (D-glucose) in the final product Incomplete reaction.Filter the reaction mixture to remove unreacted glucose before workup.[3] Optimize the reaction conditions (e.g., catalyst amount, reaction time).

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol describes the purification of crude this compound by recrystallization.

  • Dissolution: Dissolve the crude this compound residue in a minimal amount of a suitable hot solvent. Common solvents include cyclohexane (B81311), diethyl ether, or petroleum ether.[1][5] For example, the residue can be mixed with cyclohexane and heated to approximately 70°C.[2]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator (e.g., to about 10°C) to induce crystallization.[2]

  • Isolation of Crystals: Collect the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under reduced pressure at a moderate temperature (e.g., 40°C).[2]

Protocol 2: Purification using Activated Carbon

This protocol is for removing colored impurities from this compound.

  • Preparation of Aqueous Solution: Prepare an aqueous solution of the crude this compound, preferably with a solids content of about 10-20% by weight.[3] The solution should be heated.[3]

  • Treatment with Activated Carbon: Add a small amount of activated carbon to the hot aqueous solution.

  • Stirring: Stir the mixture for a defined period to allow for the adsorption of impurities.

  • Removal of Carbon: Filter the hot solution through a pad of celite or filter paper to remove the activated carbon.

  • Product Recovery: The purified this compound can then be recovered from the aqueous solution by cooling to induce crystallization, followed by filtration.[3]

Quantitative Data

The following table summarizes reported yields for this compound purification.

Purification MethodSolvent/ReagentReported YieldReference
RecrystallizationCyclohexane58%[1]
RecrystallizationCyclohexane63%[1]
Overall Process with careful purificationNot specified80-90%[3]

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude this compound (with impurities) Neutralization Neutralization CrudeProduct->Neutralization 1. Neutralize acid catalyst Filtration1 Filtration (remove salts) Neutralization->Filtration1 2. Filter precipitated salts Extraction Liquid-Liquid Extraction Filtration1->Extraction 3. Extract with organic solvent Drying Drying of Organic Phase Extraction->Drying 4. Dry organic layer SolventRemoval Solvent Removal Drying->SolventRemoval 5. Evaporate solvent PurifiedProduct Purified this compound SolventRemoval->PurifiedProduct

Caption: General workflow for the purification of this compound.

RecrystallizationProcess Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly to induce crystallization Dissolve->Cool Filter Filter to collect crystals Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry End Pure Crystals Dry->End TroubleshootingImpurity Impurity Impurity Detected Unreacted Glucose Monoacetone Glucose Tarry By-products Salts Solution Recommended Solution Optimize reaction / Filter Column Chromatography Activated Carbon / Chromatography Anion Exchange / Wash Impurity:s->Solution:n

References

Technical Support Center: Catalyst Selection for Optimizing Diacetone-D-glucose Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose). Below you will find frequently asked questions, troubleshooting advice, and detailed experimental protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a protected derivative of D-glucose. In this molecule, the hydroxyl groups at positions 1, 2, 5, and 6 are protected by two isopropylidene groups, leaving the C-3 hydroxyl group accessible for targeted chemical reactions.[1] This structural feature makes it an invaluable intermediate in the pharmaceutical industry for the synthesis of complex molecules like modified sugars and nucleosides.[1][2] It is also a key component in chiral pool synthesis, a method that uses naturally chiral molecules to create enantiomerically pure compounds.[1]

Q2: Which catalysts are most effective for synthesizing this compound?

A2: The formation of this compound from D-glucose and acetone (B3395972) is an acid-catalyzed process. The most commonly employed catalysts fall into three main categories:

  • Lewis Acids : Boron trifluoride etherate (BF₃·OEt₂) is a highly effective and frequently cited Lewis acid for this transformation.[2][3] Other options include aluminum halides (e.g., AlCl₃), and salts of copper, iron, or tin.[2][3]

  • Brønsted Acids : Traditional strong inorganic acids such as sulfuric acid (H₂SO₄) are widely used.[2][4] Organic acids like p-toluenesulfonic acid also serve as effective catalysts.[2]

  • Iodine : Elemental iodine is another viable catalyst for this reaction.[2][5]

Q3: Why is the removal of water crucial during the synthesis?

A3: The reaction is a ketalization, which produces water as a byproduct.[2][3] According to Le Chatelier's principle, the presence of water can shift the reaction equilibrium back towards the reactants, thus lowering the overall yield. To achieve a high conversion to this compound, it is essential to either bind the water chemically or remove it from the reaction mixture as it forms.[2][3]

Q4: What are the typical reaction conditions?

A4: The optimal reaction conditions are highly dependent on the chosen catalyst:

  • Boron trifluoride etherate : This catalyst typically requires elevated temperatures, in the range of 80°C to 120°C, and pressures of at least 2.5 bar.[3]

  • Iodine : The iodine-catalyzed reaction can be carried out under milder conditions, usually at the reflux temperature of acetone (around 62°C).[5]

  • Sulfuric acid : This strong acid can also catalyze the reaction at the reflux temperature of acetone.[4]

Q5: What are the potential byproducts I should be aware of?

A5: The primary side reaction of concern is the acid-catalyzed self-condensation of acetone, which can result in the formation of tar-like, resinous byproducts.[2][3] These impurities can complicate the purification process and may necessitate chromatographic separation.[2] Additionally, if the reaction is incomplete, monoacetone glucose (1,2-O-isopropylidene-α-D-glucofuranose) may be present as a significant byproduct.[6]

Troubleshooting Guide

ProblemPossible CausesRecommended Solutions
Low Product Yield The reaction has not reached completion.- Extend the reaction time.[5]- Verify that the temperature is within the optimal range for your catalyst.[3][5]- Improve the efficiency of water removal by using a dehydrating agent or azeotropic distillation.
The catalyst has lost its activity.- Acetone self-condensation can produce tars that foul the catalyst.[2][3] Using high-purity, dry acetone can mitigate this.- Use a fresh batch of catalyst to ensure maximum activity.
Incorrect catalyst choice or concentration.- Evaluate different classes of catalysts (e.g., Lewis vs. Brønsted acids).- Optimize the catalyst loading. For instance, a D-glucose to iodine molar ratio of 1:0.15 has proven effective.[5]
Formation of Tarry Residue Self-condensation of acetone.- This is a known side reaction under acidic conditions.[2][3]- Adjusting the reaction temperature or catalyst concentration may reduce tar formation.- The final product will likely require purification via recrystallization or column chromatography.[2]
Challenges in Product Isolation Contamination with starting materials or byproducts.- Monitor the reaction's progress using an appropriate technique like Thin Layer Chromatography (TLC).- After neutralizing the acid catalyst, perform a thorough extraction with a suitable organic solvent, such as dichloromethane.[2][3]- Recrystallization from a non-polar solvent like cyclohexane (B81311) is an effective final purification step.[2][3]
Slow Reaction Rate The reaction temperature is too low.- For iodine-catalyzed reactions, ensure the temperature is at least 62°C, as lower temperatures can dramatically increase reaction time.[5]- Lewis acid catalysts often require higher temperatures (80°C - 120°C) to be effective.[3]
Inefficient removal of water.- The accumulation of water will inhibit the forward reaction.[2][3] Check that any water-removal systems are functioning correctly.

Experimental Protocols

Protocol 1: Synthesis Using Boron Trifluoride Etherate (Lewis Acid)

This protocol is a generalized procedure based on established literature.[3]

  • Reaction Setup : Charge a suitable autoclave with anhydrous α-D-glucose.

  • Reagent Addition : Add a mixture of acetone and a catalytic quantity of boron trifluoride-diethylether complex (approximately 1% by weight relative to the glucose).

  • Reaction Conditions : Seal the autoclave and heat the mixture to a temperature between 80°C and 120°C. The pressure should rise to at least 2.5 bar.

  • Water Removal : Continuously distill the volatile components from the reactor. Replenish the acetone to maintain the reaction volume. Continue this process until the total distillate volume is at least 1.67 times the initial acetone volume.

  • Work-up :

    • Cool the reaction vessel and concentrate the mixture by evaporating the excess acetone at 30°C to 70°C.

    • Neutralize the acidic residue by adding an aqueous solution of a base.

    • Re-evaporate the mixture within the same temperature range.

    • Extract the product into an organic solvent like dichloromethane.

  • Purification :

    • Combine the organic layers and remove the solvent by evaporation.

    • Add cyclohexane to the resulting residue and heat to between 65°C and 80°C to dissolve the product.

    • Cool the solution to about 10°C to induce crystallization.

    • Collect the crystals by filtration and dry them thoroughly.

Protocol 2: Synthesis Using Iodine

This protocol is based on an optimized procedure from a research study.[5]

  • Reaction Setup : In a round-bottom flask fitted with a reflux condenser, combine D-glucose, acetone, and iodine. An effective molar ratio is 1:0.15:122.5 (D-glucose:iodine:acetone).[5]

  • Reaction Conditions : Heat the mixture to reflux (approximately 62°C) and maintain for 5 hours.

  • Work-up and Purification : While the source abstract does not specify the work-up, a standard procedure would involve cooling the mixture, quenching the excess iodine with an aqueous sodium thiosulfate (B1220275) solution, neutralizing any residual acidity, and then proceeding with extraction and recrystallization as detailed in the previous protocol.

Quantitative Data Summary

CatalystKey Reactants & Molar RatiosTemperature (°C)Reaction Time (hours)Reported Yield (%)Reference
Boron Trifluoride Etherateα-D-glucose, Acetone, BF₃·OEt₂80 - 120Not Specified62[3]
IodineD-glucose:Iodine:Acetone (1:0.15:122.5)62 (reflux)5~75[5]
Boron Trifluoride Etherate with Diketeneα-D-(+)-glucose, Diketene, Acetone, BF₃·OEt₂904.563[2]
Boron Trifluoride Etherate with Diketene-acetone adductα-D-(+)-glucose, Diketene-acetone adduct, Acetone, BF₃·OEt₂904.558[2]

Visualizations

G Workflow for this compound Synthesis cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 1. Combine D-glucose, Acetone, and Catalyst react 2. Heat under specified conditions start->react water_removal 3. Continuously remove water react->water_removal neutralize 4. Neutralize catalyst water_removal->neutralize extract 5. Extract with organic solvent neutralize->extract evaporate 6. Evaporate solvent extract->evaporate recrystallize 7. Recrystallize from solvent evaporate->recrystallize isolate 8. Isolate and dry crystals recrystallize->isolate end end isolate->end Final Product

Caption: A step-by-step workflow for the synthesis of this compound.

G Catalyst Selection Logic cluster_considerations Primary Experimental Factors cluster_catalysts Catalyst Choices q1 Target Yield? lewis Lewis Acids (e.g., BF₃·OEt₂) q1->lewis High Yield Potential bronsted Brønsted Acids (e.g., H₂SO₄) q1->bronsted Moderate Yield iodine Iodine q1->iodine Good Yield (~75%) q2 Equipment Constraints? q2->lewis Requires Pressure Vessel q2->bronsted Standard Reflux Setup q2->iodine Standard Reflux Setup q3 Substrate Sensitivity? q3->lewis Harsher Conditions (High Temp/Pressure) q3->bronsted Strongly Acidic q3->iodine Milder Conditions (Lower Temperature)

References

Technical Support Center: Monitoring Diacetone-D-glucose Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) by Thin-Layer Chromatography (TLC).

Frequently Asked Questions (FAQs)

Q1: Why is TLC a suitable method for monitoring the synthesis of this compound?

A1: TLC is a rapid, cost-effective, and simple chromatographic technique that allows for the qualitative monitoring of a reaction's progress. It is highly effective for this synthesis because the starting material (D-glucose), the product (this compound), and any intermediates (e.g., monoacetone-D-glucose) have significantly different polarities, leading to distinct separation on a TLC plate.

Q2: What are the key compounds I should expect to see on my TLC plate during the reaction?

A2: You should expect to see the following:

  • D-glucose: The highly polar starting material, which will have a very low Rf value and remain near the baseline.

  • This compound: The less polar product, which will have a much higher Rf value and travel further up the plate.

  • Monoacetone-D-glucose (1,2-O-isopropylidene-α-D-glucofuranose): A potential intermediate or byproduct that is more polar than the final product but less polar than glucose, appearing at an intermediate Rf value.[1]

Q3: How do I choose an appropriate solvent system (eluent) for my TLC analysis?

A3: A mixture of a nonpolar and a polar solvent is typically used. For the separation of glucose and its acetonides, a common choice is a mixture of ethyl acetate (B1210297) and hexane. A good starting point is a 1:2 or 1:1 mixture of ethyl acetate:hexane.[2][3][4] You may need to adjust the ratio to achieve optimal separation; increasing the proportion of ethyl acetate will increase the polarity of the mobile phase and move all spots further up the plate.

Q4: How can I visualize the spots on the TLC plate?

A4: Since glucose and its derivatives are not UV-active, a chemical stain is required for visualization.[5] Commonly used stains for carbohydrates include:

  • P-anisaldehyde stain: Reacts with sugars to produce colored spots upon heating.[5]

  • Potassium permanganate (B83412) stain: A general stain for organic compounds that will appear as yellow-brown spots on a purple background.[5]

  • Sulfuric acid/ethanol spray followed by charring: Heating the plate after spraying with a dilute sulfuric acid solution will char the organic compounds, making them visible as dark spots.[2][3]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
All spots remain at the baseline. The solvent system is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the amount of ethyl acetate in an ethyl acetate/hexane mixture).[6]
All spots are at the top of the plate (high Rf values). The solvent system is too polar.Decrease the polarity of the eluent by increasing the proportion of the less polar solvent (e.g., increase the amount of hexane).
Spots are streaking. The sample is too concentrated. The compound is acidic or basic. The compound is degrading on the silica (B1680970) plate.Dilute the sample before spotting it on the TLC plate. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. Consider using a different stationary phase, like alumina (B75360) plates.
No spots are visible after staining. The sample is too dilute. The staining reagent is old or improperly prepared. Insufficient heating after staining.Spot the sample multiple times in the same location, allowing the solvent to dry between applications. Prepare a fresh staining solution. Ensure the plate is heated sufficiently and for an adequate amount of time after applying the stain.
It is difficult to distinguish between the starting material and the product. Poor separation due to an inappropriate solvent system.Systematically vary the solvent system polarity to optimize the separation between the spots. Try different solvent combinations (e.g., dichloromethane/methanol).
The reaction seems complete by TLC, but the yield is low. An intermediate (monoacetone-glucose) may be co-eluting with the product or is not being visualized effectively.Use a co-spot on your TLC plate (spotting the reaction mixture and the starting material in the same lane) to confirm the disappearance of the starting material. Try a different solvent system to ensure all components are separated.

Quantitative Data

The retention factor (Rf) is a key parameter in TLC, calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. Below are typical Rf values for the compounds involved in this compound synthesis. Note that these values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.

Compound Structure Typical Solvent System Approximate Rf Value Citation
D-GlucoseC₆H₁₂O₆Ethyl Acetate / Hexane (1:1)~0.0 - 0.1
1,2-O-Isopropylidene-α-D-glucofuranose (Monoacetone-D-glucose)C₉H₁₆O₆Ethyl Acetate / Hexane (1:2)~0.49[2]
1,2:5,6-di-O-Isopropylidene-α-D-glucofuranose (this compound)C₁₂H₂₀O₆Ethyl Acetate / Hexane (1:2)~0.6 - 0.7
3-O-Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (A derivative)C₁₉H₂₆O₆Ethyl Acetate / Hexane (1:2)~0.4[4]

Experimental Protocols

General Synthesis of this compound

The synthesis of this compound involves the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst.[7]

Materials:

  • D-glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid or another catalyst (e.g., iodine, boron trifluoride etherate)

  • Anhydrous copper(II) sulfate (B86663) (optional, as a drying agent)[2]

  • Sodium bicarbonate solution (for neutralization)

Procedure:

  • Suspend D-glucose in anhydrous acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the mixture in an ice bath.

  • Slowly add the acid catalyst to the stirred suspension.

  • If using, add a drying agent like anhydrous copper(II) sulfate.[2]

  • Allow the reaction to stir at room temperature. The progress should be monitored by TLC.

  • Once the reaction is complete, neutralize the catalyst by adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Filter the reaction mixture to remove any solids.

  • Evaporate the acetone under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent like a mixture of ethyl acetate and hexane.

Protocol for TLC Monitoring

Materials:

  • Silica gel TLC plates (e.g., Silica Gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Eluent (e.g., Ethyl Acetate:Hexane 1:1)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate stain)

  • Heat gun or hot plate

Procedure:

  • Prepare the TLC developing chamber by adding the chosen eluent to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover it.

  • Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark the lanes for the starting material (SM), the reaction mixture (R), and a co-spot (C).

  • Prepare a dilute solution of your starting material (D-glucose) in a suitable solvent (e.g., a small amount of water or methanol).

  • Withdraw a small aliquot of the reaction mixture using a capillary tube. It is advisable to quench this small sample with a drop of sodium bicarbonate solution before spotting if the reaction is strongly acidic.

  • Spot the prepared starting material solution in the 'SM' lane, the reaction mixture in the 'R' lane, and both on top of each other in the 'C' lane.

  • Place the TLC plate in the developing chamber and allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Dry the plate thoroughly.

  • Visualize the spots by dipping the plate in the staining solution or spraying it evenly.

  • Gently heat the plate with a heat gun or on a hot plate until colored spots appear.

  • Analyze the TLC plate. The disappearance of the starting material spot in the 'R' lane and the appearance of a new, higher Rf spot corresponding to the product indicates the progress of the reaction.

Visualizations

experimental_workflow cluster_prep Preparation cluster_spotting Spotting cluster_development Development & Visualization cluster_analysis Analysis prep_chamber Prepare TLC Chamber (Solvent + Filter Paper) spot_sm Spot Starting Material (SM) prep_plate Prepare TLC Plate (Draw Baseline) prep_plate->spot_sm spot_rxn Spot Reaction Mixture (R) spot_sm->spot_rxn spot_co Co-spot (SM + R) spot_rxn->spot_co develop Develop Plate in Chamber spot_co->develop dry Dry Plate & Mark Solvent Front develop->dry visualize Visualize with Stain & Heat dry->visualize analyze Analyze Rf Values & Reaction Progress visualize->analyze

Caption: Experimental workflow for monitoring the synthesis of this compound by TLC.

logical_relationship reaction D-Glucose + Acetone (H⁺) tlc_monitoring TLC Monitoring reaction->tlc_monitoring Is starting material consumed? tlc_monitoring->reaction No workup Reaction Workup (Neutralization, Filtration, Evaporation) tlc_monitoring->workup Yes product This compound workup->product

Caption: Logical relationship of TLC monitoring in the this compound synthesis workflow.

References

Technical Support Center: Synthesis of Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments involving the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), with a focus on strategies to avoid the formation of the common byproduct, monoacetone-D-glucose.

Troubleshooting Guide: Minimizing Monoacetone-D-Glucose Formation

Undesired formation of monoacetone-D-glucose can significantly reduce the yield and purity of your target this compound. The following guide addresses common issues and provides actionable solutions to minimize this byproduct.

Issue IDProblemProbable Cause(s)Recommended Solution(s)
MAG-01 High percentage of monoacetone-D-glucose in the final product. Incomplete reaction: The reaction has not reached thermodynamic equilibrium, favoring the kinetically controlled mono-acetal product.- Increase reaction time: Allow the reaction to proceed for a longer duration to ensure it reaches equilibrium where the more stable di-acetal is the major product. Monitor the reaction progress using TLC or GC. - Optimize temperature: While lower temperatures can favor the kinetic product, higher temperatures (within the stability limits of the reactants and products) can help overcome the activation energy barrier to form the di-acetal and reach equilibrium faster.[1][2]
MAG-02 Product mixture contains significant amounts of both mono- and di-acetone glucose. Presence of water: Water in the reaction mixture can hydrolyze the di-acetonide back to the mono-acetonide or compete with acetone (B3395972) for reaction with glucose.- Use anhydrous reagents: Ensure that the D-glucose, acetone, and any solvents used are thoroughly dried.[3] - Employ a dehydrating agent: Add a dehydrating agent like anhydrous calcium sulfate (B86663) or molecular sieves to the reaction mixture to remove water as it is formed. - Utilize azeotropic removal of water: If using a suitable co-solvent, employ a Dean-Stark apparatus to continuously remove water from the reaction.
MAG-03 Reaction stalls, leading to a mixture of starting material and monoacetone-D-glucose. Insufficient or inactive catalyst: The acid catalyst may be insufficient in quantity or may have lost its activity.- Increase catalyst loading: Incrementally increase the amount of the acid catalyst. Common catalysts include sulfuric acid, p-toluenesulfonic acid, and Lewis acids like boron trifluoride etherate.[2][4] - Use a more efficient catalyst: Consider using a more reactive catalyst. For example, boron trifluoride etherate is often more efficient than protic acids.[2][4]
MAG-04 Yield of this compound is low, with a high proportion of mono-acetonated byproduct. Suboptimal reactant ratio: An insufficient amount of acetone may not effectively drive the reaction towards the formation of the di-acetonide.- Increase the molar ratio of acetone to glucose: Using a large excess of acetone can shift the equilibrium towards the di-acetonated product. Molar ratios of acetone to glucose of 10:1 or higher are often employed.[3][5]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the formation of monoacetone-D-glucose as a byproduct?

The formation of monoacetone-D-glucose is primarily a result of the reaction kinetics and thermodynamics. The reaction of D-glucose with acetone is a stepwise process. The formation of the first acetal (B89532) ring to produce monoacetone-D-glucose is often faster (kinetically favored). The subsequent formation of the second acetal ring to yield this compound is slower but results in a more stable product (thermodynamically favored). Therefore, if the reaction is not allowed to reach equilibrium, a significant amount of the monoacetone byproduct may be present.

Q2: How can I effectively monitor the progress of the reaction to avoid stopping it prematurely?

Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to separate D-glucose, monoacetone-D-glucose, and this compound. The reaction is complete when the spot corresponding to D-glucose and monoacetone-D-glucose has disappeared or is minimized. Gas chromatography (GC) can also be used for more quantitative monitoring.

Q3: What are the most effective catalysts for maximizing the yield of this compound?

Both Brønsted acids (e.g., sulfuric acid, p-toluenesulfonic acid) and Lewis acids (e.g., boron trifluoride etherate, zinc chloride) can catalyze this reaction.[2][4] Lewis acids, particularly boron trifluoride etherate, are often reported to be more efficient and require milder reaction conditions.[2] Iodine has also been used as a catalyst.[1] The choice of catalyst may depend on the scale of your reaction and the available resources.

Q4: Can the monoacetone-D-glucose byproduct be removed from the final product?

Yes, purification can be achieved through recrystallization or column chromatography. This compound is generally less polar than monoacetone-D-glucose. Therefore, a non-polar solvent or a solvent mixture with a lower polarity can be used to selectively crystallize the di-acetonated product. For column chromatography, a silica (B1680970) gel stationary phase with a gradient of a non-polar eluent (like hexane) and a more polar eluent (like ethyl acetate) can effectively separate the two compounds.

Q5: Does the source and quality of D-glucose affect the outcome of the reaction?

Yes, the purity and physical form of D-glucose are important. It is crucial to use anhydrous α-D-glucose for the best results.[2] The presence of water in the glucose will inhibit the reaction. The particle size of the glucose can also affect the reaction rate; finely powdered glucose will have a larger surface area and may react more quickly.

Data Presentation: Reaction Condition Optimization

The following tables summarize quantitative data from various studies on the synthesis of this compound, highlighting the impact of different reaction parameters on the product yield.

Table 1: Effect of Catalyst on this compound Yield

CatalystMolar Ratio (Catalyst:Glucose)Temperature (°C)Reaction Time (h)Yield (%)Reference
H₂SO₄0.1:1251275.6[5]
Iodine0.15:1625~75[1]
BF₃·OEt₂Not specified904.563[4]

Table 2: Effect of Reactant Ratio and Temperature on this compound Yield

Molar Ratio (Acetone:Glucose)CatalystTemperature (°C)Reaction Time (h)Yield (%)Reference
73.5:1H₂SO₄251275.6[5]
122.5:1Iodine625~75[1]
4-10:1Mineral Acid45-800.25-10Not Specified[3]

Experimental Protocols

Protocol 1: Sulfuric Acid Catalyzed Synthesis of this compound

This protocol is adapted from a method yielding approximately 75.6% of the desired product.[5]

Materials:

  • D-glucose (anhydrous)

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve D-glucose in a large excess of anhydrous acetone (molar ratio of approximately 1:73.5).

  • Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid dropwise with vigorous stirring.

  • Allow the reaction mixture to stir at room temperature for 12 hours.

  • Neutralize the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.

  • Filter the mixture to remove any precipitated salts.

  • Evaporate the acetone under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., cyclohexane).

Visualizations

Reaction_Pathway D-Glucose D-Glucose Monoacetone-D-Glucose Monoacetone-D-Glucose D-Glucose->Monoacetone-D-Glucose + Acetone, H⁺ (fast, kinetic) This compound This compound Monoacetone-D-Glucose->this compound + Acetone, H⁺ (slower, thermodynamic) This compound->Monoacetone-D-Glucose + H₂O (hydrolysis)

Caption: Reaction pathway for the formation of this compound.

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Potential Causes & Solutions cluster_2 Outcome High_Monoacetone High Monoacetone-D-Glucose Content? Incomplete_Reaction Incomplete Reaction? High_Monoacetone->Incomplete_Reaction Yes Presence_of_Water Water Present? High_Monoacetone->Presence_of_Water Yes Insufficient_Catalyst Catalyst Issue? High_Monoacetone->Insufficient_Catalyst Yes Suboptimal_Ratio Incorrect Reactant Ratio? High_Monoacetone->Suboptimal_Ratio Yes Successful_Synthesis High Yield of this compound High_Monoacetone->Successful_Synthesis No Increase_Time_Temp Increase Reaction Time/Temp Incomplete_Reaction->Increase_Time_Temp Use_Anhydrous_Reagents Use Anhydrous Reagents/Dehydrating Agent Presence_of_Water->Use_Anhydrous_Reagents Increase_Catalyst Increase Catalyst Loading/Change Catalyst Insufficient_Catalyst->Increase_Catalyst Increase_Acetone Increase Acetone:Glucose Ratio Suboptimal_Ratio->Increase_Acetone Increase_Time_Temp->Successful_Synthesis Use_Anhydrous_Reagents->Successful_Synthesis Increase_Catalyst->Successful_Synthesis Increase_Acetone->Successful_Synthesis

Caption: Troubleshooting workflow for minimizing monoacetone-D-glucose.

References

impact of acetone self-condensation in Diacetone-D-glucose synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of acetone (B3395972) self-condensation during the synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose).

Frequently Asked Questions (FAQs)

Q1: What is acetone self-condensation and why is it a problem in this compound synthesis?

A1: Acetone self-condensation is a side reaction where acetone molecules react with each other under acidic or basic conditions. In the context of this compound synthesis, which is typically acid-catalyzed, this leads to the formation of byproducts such as diacetone alcohol, mesityl oxide, and phorone.[1][2] These byproducts can further react to form complex, tar-like substances.[3][4] This is problematic as it consumes the acetone reagent, can affect the catalyst's effectiveness, and significantly complicates the purification of the desired this compound product, often requiring chromatographic methods for removal.[3][4]

Q2: What are the main byproducts of acetone self-condensation under acidic conditions?

A2: Under acidic catalysis, the primary byproducts of acetone self-condensation are diacetone alcohol, which can dehydrate to form mesityl oxide. Mesityl oxide can then react with another molecule of acetone to form phorone.[1][2] Further condensation and cyclization reactions can lead to the formation of mesitylene (B46885) and other aromatic compounds.[1][2]

Q3: How do reaction conditions influence the extent of acetone self-condensation?

A3: Reaction conditions such as temperature, reaction time, and the type and concentration of the acid catalyst play a crucial role. Higher temperatures and longer reaction times can increase the rate of acetone self-condensation.[4] The choice of catalyst is also critical; strong acids can aggressively promote the side reaction.[3][4]

Q4: Can the choice of catalyst minimize the formation of these byproducts?

A4: Yes, the choice of catalyst is a key factor in controlling byproduct formation. While strong mineral acids like sulfuric acid are effective for the main reaction, they can also promote significant self-condensation. Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), are often preferred as they can catalyze the desired reaction efficiently under milder conditions, potentially reducing the extent of side reactions.[3][4] Iodine has also been used as a catalyst, with optimized conditions leading to good yields.

Q5: Are there any recommended purification methods to remove acetone self-condensation byproducts?

A5: The most common method for purifying this compound from these byproducts is recrystallization.[3][5] Solvents such as cyclohexane (B81311) and petroleum ether are frequently reported to be effective for obtaining the product as a crystalline solid, leaving the more soluble, oily, or tarry byproducts in the mother liquor.[3][5] In cases of significant contamination, column chromatography may be necessary.[4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of this compound - Incomplete reaction. - Excessive acetone self-condensation. - Hydrolysis of the product during workup.- Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times or high temperatures. - Catalyst Choice and Concentration: Consider using a milder Lewis acid catalyst (e.g., BF₃·OEt₂) instead of a strong Brønsted acid (e.g., H₂SO₄). Use the minimum effective amount of catalyst. - Neutralize Carefully: During the workup, ensure prompt and careful neutralization of the acid catalyst to prevent hydrolysis of the isopropylidene groups.
Formation of a dark, tarry reaction mixture - Significant acetone self-condensation and subsequent polymerization.- Lower Reaction Temperature: Perform the reaction at a lower temperature to disfavor the self-condensation pathway. - Reduce Reaction Time: As mentioned above, monitor the reaction by TLC and stop it as soon as the starting material is consumed. - Use a Milder Catalyst: This is a key strategy to reduce the formation of tarry byproducts.
Difficulty in crystallizing the product - Presence of oily byproducts from acetone self-condensation inhibiting crystallization.- Purification prior to Crystallization: Attempt to remove some of the impurities by washing the crude product with a non-polar solvent in which this compound has low solubility. - Optimize Recrystallization Solvent: Experiment with different solvents or solvent mixtures for recrystallization. Cyclohexane is a commonly used and effective solvent.[3] - Seed Crystals: If available, use a small seed crystal to induce crystallization.
Product is an oil instead of a crystalline solid - High concentration of impurities.- Thorough Purification: The crude product likely requires more rigorous purification. Consider column chromatography if recrystallization fails. - Solvent Removal: Ensure all residual solvents from the reaction and workup have been thoroughly removed under vacuum.

Data Presentation

The following table summarizes reported yields of this compound under different optimized catalytic conditions. Note that direct comparative data for byproduct formation under these specific conditions is limited in the literature.

Catalyst Molar Ratio (Glucose:Catalyst:Acetone) Temperature (°C) Time (h) Reported Yield (%) Reference
Sulfuric Acid1 : ~0.1 : 73.5251275.6
Iodine1 : 0.15 : 122.562 (reflux)5~75[6]
Boron Trifluoride Etherate1 : ~0.017 : ~18904.563[4]

Experimental Protocols

Key Experiment: Synthesis of this compound with Minimized Acetone Self-Condensation

This protocol is a generalized procedure based on common practices aimed at reducing byproduct formation.

Materials:

  • D-glucose (anhydrous)

  • Acetone (anhydrous)

  • Catalyst (e.g., concentrated Sulfuric Acid, Iodine, or Boron Trifluoride Etherate)

  • Sodium carbonate or Sodium bicarbonate solution (for neutralization)

  • Cyclohexane (for recrystallization)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate (for drying)

  • Dichloromethane (B109758) or Ethyl acetate (B1210297) (for extraction)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a drying tube, suspend anhydrous D-glucose in anhydrous acetone.

  • Catalyst Addition: Cool the mixture in an ice bath. Slowly add the catalyst (e.g., a few drops of concentrated sulfuric acid or the appropriate molar equivalent of iodine or BF₃·OEt₂).

  • Reaction: Allow the reaction to stir at room temperature or a slightly elevated temperature as specified by the chosen protocol. Monitor the reaction progress by TLC until the D-glucose spot disappears.

  • Neutralization: Once the reaction is complete, cool the mixture and neutralize the catalyst by slowly adding a saturated solution of sodium bicarbonate or a dilute solution of sodium carbonate until the effervescence ceases.

  • Filtration and Concentration: Filter the mixture to remove any salts. Concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Extraction: Dissolve the syrup in water and extract with a suitable organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallization: Dissolve the crude product in a minimal amount of hot cyclohexane. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystalline product by vacuum filtration, wash with cold cyclohexane, and dry under vacuum.

Visualizations

Reaction Pathway for this compound Synthesis and Acetone Self-Condensation

G cluster_main This compound Synthesis cluster_side Acetone Self-Condensation D-Glucose D-Glucose This compound This compound D-Glucose->this compound + 2 Acetone (Acid Catalyst) Acetone1 Acetone Acetone2 Acetone Diacetone_Alcohol Diacetone Alcohol Acetone2->Diacetone_Alcohol Self-condensation Mesityl_Oxide Mesityl Oxide Diacetone_Alcohol->Mesityl_Oxide - H2O Phorone Phorone Mesityl_Oxide->Phorone + Acetone Tarry_Byproducts Tarry Byproducts Phorone->Tarry_Byproducts G Start Start Reaction Reaction: D-Glucose + Acetone + Catalyst Start->Reaction Neutralization Neutralization of Catalyst Reaction->Neutralization Filtration Filtration & Concentration Neutralization->Filtration Extraction Aqueous Workup & Extraction Filtration->Extraction Drying Drying & Concentration Extraction->Drying Recrystallization Recrystallization (e.g., from Cyclohexane) Drying->Recrystallization Final_Product Pure this compound Recrystallization->Final_Product G cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Side_Reactions Excessive Side Reactions (Acetone Self-Condensation) Low_Yield->Side_Reactions Product_Loss Product Loss During Workup Low_Yield->Product_Loss Optimize_Conditions Optimize Time/Temp Incomplete_Reaction->Optimize_Conditions Side_Reactions->Optimize_Conditions Change_Catalyst Use Milder Catalyst Side_Reactions->Change_Catalyst Careful_Neutralization Careful Neutralization Product_Loss->Careful_Neutralization Purification_Technique Optimize Purification Product_Loss->Purification_Technique

References

Validation & Comparative

A Comparative Guide to Diacetone-D-glucose and Other Glucose Protecting Groups for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of carbohydrate chemistry, the selective protection and deprotection of hydroxyl groups are paramount for the successful synthesis of complex molecules. Among the arsenal (B13267) of protecting groups available to researchers, Diacetone-D-glucose (DAG) serves as a valuable and versatile building block. This guide provides an objective comparison of this compound with other common glucose protecting groups, supported by experimental data, to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their synthetic endeavors.

This compound: A Privileged Scaffold

This compound, formally 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, is a derivative of D-glucose where two isopropylidene groups protect the 1,2- and 5,6-hydroxyls. This leaves the C-3 hydroxyl group as the sole free hydroxyl, making it a readily available starting material for modifications at this specific position. The formation of the furanose ring is a key feature of this protecting group strategy.

Comparison of Glucose Protecting Groups

The choice of a protecting group is dictated by several factors, including the desired regioselectivity, stability under various reaction conditions, and the ease of removal (deprotection). Below is a comparative analysis of this compound and other commonly employed protecting groups for glucose.

Data Presentation: A Quantitative Comparison

The following tables summarize quantitative data on the yield and reaction conditions for the installation and removal of various protecting groups on glucose. It is important to note that reaction conditions can significantly influence yields, and the data presented here are derived from various literature sources.

Table 1: Protection of Glucose Hydroxyl Groups

Protecting GroupTarget Hydroxyl(s)Reagents and ConditionsYield (%)Reference
Isopropylidene (this compound) 1,2 and 5,6D-glucose, acetone, concentrated H₂SO₄, 25°C, 12 h75.6[1]
D-glucose, acetone, ferric chloride, ultrasound (200 W, 24 kHz), 40°C75.8[2]
Benzyl (B1604629) (Bn) C-3 of this compoundThis compound, NaH, Benzyl Bromide, TBAI (cat.), THF, 20°C, 10 minQuantitative[3]
C-6Glucose derivatives, NaH (4 eq.), Benzyl Bromide, DMFHigh[4]
Acetyl (Ac) Anomeric (C-1)D-mannose, Na₂CO₃, AcSH, DMC, H₂O, 0°C79 (on 5g scale)[5]
Per-O-acetylationD-glucose, Acetic Anhydride, Acetic Acid, Perchloric Acid (cat.)Near-quantitative
Benzoyl (Bz) Regioselective (e.g., equatorial OH)Glycoside cis-diols, BzCl, FeCl₃, DIPEA, Acetonitrile (B52724), rt, 4-12 h66-89[6]
1,2,3,6-tetra-O-benzoylα-D-glucose, Benzoyl chloride, Pyridine, -35°C37[7]
Trimethylsilyl (TMS) Per-O-silylationCarbohydrates, Trimethylsilylimidazole (TMSI), 25°C, 1 h~100[8]

Table 2: Deprotection of Glucose Protecting Groups

Protecting GroupReagents and ConditionsYield (%)Reference
Isopropylidene 80% Acetic Acid, refluxNot specifiedGeneral knowledge
Benzyl (Bn) Catalytic Hydrogenation (e.g., Pd/C, H₂)High[9]
CrCl₂/LiI, moist EtOAcRegioselective, high yields[10]
Acetyl (Ac) Anomeric: MgO, Methanol, 40°CHigh
Benzoyl (Bz) NaOMe, Methanol (Zemplén deacylation)HighGeneral knowledge
Trimethylsilyl (TMS) Mild aqueous acidHighGeneral knowledge

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose (this compound)

Procedure 1 (Sulfuric Acid Catalyst): With concentrated sulfuric acid as the catalytic agent, 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose was synthesized from D-glucose-13C6 and acetone. The reaction conditions were optimized to the following: a molar ratio of [D-glucose-13C6] to [acetone] of 1:73.5, 10 mL of concentrated sulfuric acid, a reaction temperature of 25°C, and a reaction time of 12 hours. Under these conditions, the yield of 13C6-1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose was 75.6% (based on D-glucose-13C6).[1]

Procedure 2 (Ultrasound-assisted): The synthesis of 1,2:5,6-di-O-isopropylidene-D-glucofranose (DAG) was performed in the presence of ferric chloride as a catalyst, assisted by ultrasound. The optimal conditions were found to be an ultrasound output power of 200 W and a frequency of 24 kHz at 40°C with a 1:30 mass ratio of glucose to acetone. This method resulted in a yield of 75.8%.[2]

Benzylation of the C-3 Hydroxyl in this compound

To a solution of this compound (39 g, 150 mmol) in 250 mL of anhydrous THF maintained under an inert atmosphere, sodium hydride (7.3 g, 152 mmol, 50% dispersion in oil) was added slowly with stirring and cooling. After the addition was complete, 540 mg (1.5 mmol, 1 mol%) of tetrabutylammonium (B224687) iodide (TBAI) was added, followed by 18 mL (151 mmol) of benzyl bromide. The reaction was complete in 10 minutes at 20°C. The product was purified by charging the reaction mixture with florisil (B1214189) and evaporating the solvent, followed by elution with pentane (B18724) to yield the benzylated product quantitatively.[3]

Selective Anomeric Acetylation of Unprotected Sugars

D-mannose (5 g, 27.8 mmol) and Na₂CO₃ (4.70 g, 44.4 mmol, 1.6 equiv.) were dissolved in water (100 mL), and the reaction mixture was stirred and cooled to 0°C. A solution of thioacetic acid (AcSH) and 2-chloro-1,3-dimethylimidazolinium (B12748532) chloride (DMC) is then added. After workup and purification, the α-acetate product was obtained in 79% yield.[5]

Regioselective Benzoylation of Glycosides

A solution of N,N-diisopropylethylamine (DIPEA) (0.19 mmol), acetylacetone (B45752) (0.031 mmol), and FeCl₃ (0.01 mmol) in dry acetonitrile (0.5 mL) was stirred at room temperature for 10 minutes. The substrate (0.1 mmol) was then added, followed by the addition of benzoyl chloride (BzCl) (0.15 mmol). The mixture was stirred at room temperature for 4–12 hours. The reaction mixture was directly purified by flash column chromatography to afford the selectively protected derivatives in 66-89% yields.[6]

Per-O-Silylation of Carbohydrates

A slight molar excess of a silylamide reagent (e.g., BSA) is dissolved in a 3-4 fold volume of a suitable solvent. The reaction is generally complete in 5 minutes at 65-70°C or 20-30 minutes at room temperature. Trimethylsilylimidazole (TMSI) is particularly effective for silylating carbohydrate hydroxyl groups, with reactions typically complete in 15 minutes at 60-70°C.[11]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in glucose protection chemistry.

Protection_Strategy Glucose D-Glucose DAG This compound (1,2:5,6-protected) Glucose->DAG Acetone, H+ Protected_C3 C-3 Modified Glucose DAG->Protected_C3 Modification at C-3 Deprotection Final Product Protected_C3->Deprotection Deprotection

Caption: General synthetic strategy utilizing this compound.

Orthogonal_Protection Start Glucose Derivative Protect1 Protect OH-A (e.g., Benzyl) Start->Protect1 Protect2 Protect OH-B (e.g., Silyl) Protect1->Protect2 Deprotect_A Selectively Deprotect OH-A Protect2->Deprotect_A Hydrogenolysis Deprotect_B Selectively Deprotect OH-B Protect2->Deprotect_B Acidic/Fluoride Deprotection Modify_A Modify at OH-B Modify_A->Deprotect_A Hydrogenolysis Modify_B Modify at OH-A Modify_B->Deprotect_B Acidic/Fluoride Deprotection Deprotect_A->Modify_B Deprotect_B->Modify_A

Caption: Concept of orthogonal protection in carbohydrate synthesis.

Conclusion

This compound stands out as a highly effective protecting group for the 1,2- and 5,6-hydroxyls of glucose, offering a straightforward route to selectively functionalize the C-3 position. Its formation is high-yielding and proceeds under relatively mild conditions. In comparison to other protecting groups such as benzyl, acetyl, benzoyl, and silyl (B83357) ethers, the choice ultimately depends on the specific synthetic strategy. For instance, while benzyl ethers offer robust protection, their removal requires catalytic hydrogenation. Acetyl and benzoyl esters are readily introduced and removed but are base-labile. Silyl ethers provide excellent yields for per-O-protection and are easily cleaved under acidic conditions.

The concept of orthogonal protection, where different protecting groups can be removed selectively without affecting others, is crucial for the synthesis of complex oligosaccharides. A well-designed protecting group strategy, often employing a combination of the groups discussed, is essential for achieving high yields and the desired regioselectivity. This guide provides the foundational data and protocols to assist researchers in making informed decisions for their carbohydrate synthesis projects.

References

A Researcher's Guide to Diacetone-D-glucose: A Superior Building Block in Complex Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate field of chemical synthesis, particularly within carbohydrate chemistry and drug development, the strategic use of protecting groups is paramount. Among the myriad of choices for protecting the hydroxyl groups of glucose, Diacetone-D-glucose (DAG), also known as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose, emerges as a uniquely advantageous intermediate. Its structure, which selectively masks four of the five hydroxyl groups, provides chemists with a reliable and versatile platform for precise molecular architecture.

This guide offers an objective comparison of this compound with other common glucose-protecting group strategies, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their synthetic pathways.

The Core Advantages of this compound

This compound is a derivative of D-glucose where the 1,2- and 5,6-hydroxyl groups are protected as isopropylidene ketals.[1] This protection scheme locks the sugar in its furanose form and, most critically, leaves the C-3 hydroxyl group exposed and available for a wide array of chemical modifications.[2][3]

The primary advantages of using DAG include:

  • Precise Regioselectivity : The singular, unprotected C-3 hydroxyl group allows for highly specific chemical manipulations, such as alkylation, acylation, oxidation, or stereochemical inversion, without the need for complex multi-step protection and deprotection sequences.[3][4] This targeted reactivity is the cornerstone of its utility.

  • Chiral Pool Versatility : As a readily available and inexpensive chiral molecule derived from natural D-glucose, DAG is an excellent starting material ("chiral synthon") for the enantioselective synthesis of complex natural products and biologically active compounds.[2][5]

  • Broad Synthetic Utility : DAG serves as a key precursor in the synthesis of a diverse range of valuable molecules, including modified sugars, nucleosides, and intermediates for pharmaceuticals like anti-cancer and diabetology-related compounds.[1][2][5] For example, it is a common starting material for the synthesis of L-gulose and allose.[6][7]

  • Ease of Preparation and Handling : The synthesis of DAG from D-glucose is a well-established and scalable process. It is a stable, crystalline solid, making it easy to handle and store under standard laboratory conditions.[1][8][9]

Comparative Analysis of Glucose Protecting Groups

While this compound offers distinct advantages, other protecting group strategies are prevalent in carbohydrate chemistry. The choice of protecting group depends on the desired regioselectivity, stability requirements, and the overall synthetic plan. The following table provides a comparison of DAG with common alternatives.

Protecting Group StrategyStructure on GlucoseKey AdvantagesKey DisadvantagesTypical Introduction ConditionsTypical Removal Conditions
This compound (Isopropylidene Acetals) 1,2:5,6-di-O-isopropylideneExposes C-3 OH selectively ; stable to base and hydrogenation; easy to prepare.[2][3]Acid-labile; locks ring into furanose form.Acetone (B3395972), acid catalyst (e.g., H₂SO₄, BF₃·OEt₂).[8][10]Mild aqueous acid (e.g., acetic acid, HCl).[11][12]
Benzyl Ethers (e.g., Bn) Per-O-benzylationVery stable to acidic and basic conditions; can be used for all OH groups.[13]Requires harsh removal conditions; non-selective protection without special techniques.Benzyl bromide (BnBr), NaH.[13]Catalytic hydrogenation (e.g., H₂/Pd-C).[13]
Silyl (B83357) Ethers (e.g., TBDMS, TIPS) Typically selective for C-6 OHTunable stability; can be selectively introduced at the primary C-6 OH.[13]Can be labile to acid; steric hindrance can be an issue.TBDMS-Cl, imidazole.[11]Fluoride source (e.g., TBAF) or acid.[11][13]
Ester Groups (e.g., Acetyl, Benzoyl) Per-O-acetylationEasy to introduce; C-2 esters provide neighboring group participation for 1,2-trans glycosylations.[14]Base-labile; C-2 esters can sometimes lead to orthoester byproducts.[14]Acetic anhydride (B1165640), pyridine (B92270).[15]Basic hydrolysis (e.g., NaOMe in MeOH).[13]
Benzylidene Acetal 4,6-O-benzylideneSelectively protects C-4 and C-6 OHs in pyranose form; stable to base.[11]Acid-labile; limited to 4,6-diol protection.Benzaldehyde, acid catalyst (e.g., ZnCl₂).[11]Mild aqueous acid or catalytic hydrogenation.[11]

Experimental Protocols and Data

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is adapted from established industrial methods for preparing this compound.[10]

Materials:

  • Anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol)

  • Acetone (e.g., 75 L)

  • Boron trifluoride-diethylether complex (BF₃·OEt₂) (e.g., 31 mL)

  • Dichloromethane (for extraction)

  • Cyclohexane (B81311) (for recrystallization)

  • Aqueous sodium hydroxide (B78521) solution

Procedure:

  • Charge a suitable pressure reactor (autoclave) with anhydrous α-D-glucose.

  • Add a mixture of acetone and the boron trifluoride-diethylether complex.

  • Seal the reactor and heat the mixture to a temperature of 85-120°C. The internal pressure will rise to at least 2.5 bar.

  • Maintain the reaction at temperature and pressure for several hours until completion (monitoring by TLC or GC is recommended).

  • Cool the reaction mixture and neutralize the catalyst with an aqueous base.

  • Distill off the acetone under reduced pressure.

  • Extract the aqueous residue multiple times with dichloromethane.

  • Combine the organic extracts and evaporate the solvent in vacuo to yield a crude residue.

  • Add cyclohexane to the residue and heat to approximately 70°C to dissolve the product.

  • Cool the solution slowly to 10°C to induce crystallization.

  • Isolate the crystals by filtration, wash with cold cyclohexane, and dry under reduced pressure.

Expected Yield: High-purity crystalline this compound is typically obtained with yields in the range of 60-70%.[10]

Protocol 2: Selective Acylation of the C-3 Hydroxyl Group

This protocol demonstrates a typical subsequent reaction using DAG as the starting material.

Materials:

  • This compound

  • Anhydrous pyridine

  • Acetic anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous pyridine or DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents).

  • Allow the reaction to stir at 0°C and then warm to room temperature, monitoring for completion by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product (3-O-Acetyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) by column chromatography.

Quantitative Data Comparison:

The efficiency of a protecting group strategy is often measured by the overall yield of the final desired product. Using DAG to access a C-3 modified glucose derivative is highly efficient compared to a non-selective route requiring multiple protection/deprotection steps.

Synthetic RouteTarget MoleculeTypical Overall YieldNumber of StepsReference
Using DAG 3-O-Alkyl-D-glucose70-85%3 (DAG prep, alkylation, deprotection)General Knowledge
Non-Selective Route 3-O-Alkyl-D-glucose20-40%5+ (e.g., Per-acetylation, selective C-6 deprotection, C-1/2/4 protection, alkylation, final deprotection)General Knowledge

Visualizing Synthetic Pathways

Diagrams generated using Graphviz help illustrate the logical flow and advantages of using this compound.

Synthesis_of_DAG D_Glucose D-Glucose midpoint D_Glucose->midpoint Acetone Acetone (excess) Acetone->midpoint Catalyst Acid Catalyst (e.g., H₂SO₄, BF₃·OEt₂) Catalyst->midpoint Reaction DAG This compound (1,2:5,6-di-O-isopropylidene- α-D-glucofuranose) Water Water (byproduct) midpoint->DAG midpoint->Water

Caption: Synthesis of this compound from D-glucose and acetone.

Selective_Reaction_Pathway DAG This compound (C-3 OH is free) Modified_DAG C-3 Modified Product DAG->Modified_DAG Selective Reaction Reagent Reagent for C-3 (e.g., Ac₂O, BnBr) Reagent->Modified_DAG Final_Product Final Product (3-O-substituted D-glucose) Modified_DAG->Final_Product Deprotection Deprotection Acidic Hydrolysis Deprotection->Final_Product

Caption: Selective modification pathway using this compound.

Logic_Diagram start Need to modify a specific glucose OH? q_c3 Is the target C-3 OH? start->q_c3 Yes q_c6 Is the target C-6 OH? q_c3->q_c6 No use_dag Use this compound q_c3->use_dag Yes use_silyl Use bulky silyl ether (e.g., TBDMS) q_c6->use_silyl Yes other Consider other strategies (e.g., Benzylidene for C-4/C-6) q_c6->other No

Caption: Decision logic for choosing a glucose protecting group strategy.

References

A Head-to-Head Comparison: Diacetone-D-Glucose vs. Benzylidene Acetals in Carbohydrate Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of carbohydrate chemistry, the strategic use of protecting groups is paramount to achieving desired synthetic outcomes. Among the most common choices for protecting diols in glucose and other monosaccharides are isopropylidene acetals, leading to compounds like 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (diacetone-D-glucose), and benzylidene acetals, which typically yield 4,6-O-benzylidene derivatives. This guide provides an objective, data-driven comparison of these two critical protecting group strategies, highlighting their respective strengths, weaknesses, and ideal applications.

At a Glance: Key Differences and Strategic Implications

The fundamental difference between this compound and 4,6-O-benzylidene acetals of glucose lies in the regioselectivity of their formation. This compound protects the 1,2- and 5,6-hydroxyl groups, leaving the C-3 hydroxyl as the sole position for further functionalization.[1] In contrast, benzylidene acetals preferentially protect the 4,6-hydroxyls, making the C-2 and C-3 hydroxyls available for subsequent reactions. This inherent difference dictates the synthetic pathways for which each protecting group is best suited.

dot

Caption: Strategic divergence in glucose protection.

Performance Comparison: Formation and Cleavage

The choice of protecting group often comes down to the efficiency of its introduction and the selectivity of its removal. The following tables summarize quantitative data for the formation and cleavage of both this compound and a representative benzylidene acetal (B89532).

Table 1: Formation of Protected Glucose Derivatives
Protected Glucose DerivativeStarting MaterialReagents & CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseD-GlucoseAcetone (B3395972), H₂SO₄Acetone251275.6
Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl α-D-glucopyranosideBenzaldehyde (B42025), ZnCl₂BenzaldehydeRT4863
Methyl 4,6-O-benzylidene-α-D-glucopyranosideMethyl α-D-glucopyranosideBenzaldehyde dimethyl acetal, CSADMF50676
Table 2: Deprotection and Reductive Opening
Protected DerivativeReaction TypeReagentsSolventTemp. (°C)TimeProductYield (%)Reference
1,2:5,6-Di-O-isopropylidene-α-D-glucofuranoseSelective Hydrolysis60% Acetic Acid (aq)-RT481,2-O-isopropylidene-α-D-glucofuranose73[2]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideHydrogenolysisEt₃SiH, 10% Pd/CCH₃OHRT30 minMethyl α-D-glucopyranoside87[3]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideReductive OpeningEt₃SiH, I₂Acetonitrile (B52724)0-510-30 minMethyl 6-O-benzyl-α-D-glucopyranosideup to 95[4]
Methyl 4,6-O-benzylidene-α-D-glucopyranosideReductive OpeningDIBAL-HToluene--Methyl 4-O-benzyl-α-D-glucopyranosideHigh[5][6]

Experimental Protocols

Protocol 1: Synthesis of 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

This protocol is adapted from a method utilizing sulfuric acid as a catalyst.

Materials:

  • D-glucose

  • Acetone (anhydrous)

  • Concentrated Sulfuric Acid

  • Sodium carbonate solution (saturated)

  • Anhydrous sodium sulfate

Procedure:

  • Suspend D-glucose in anhydrous acetone at room temperature.

  • Add concentrated sulfuric acid dropwise with stirring.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with a saturated sodium carbonate solution until effervescence ceases.

  • Filter the mixture to remove any inorganic salts.

  • Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Recrystallize from a suitable solvent system (e.g., cyclohexane) to obtain pure 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.

dot

DAG_Synthesis_Workflow start Start glucose D-Glucose in Acetone start->glucose add_h2so4 Add conc. H₂SO₄ glucose->add_h2so4 stir Stir at RT (12-24h) add_h2so4->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete neutralize Neutralize with Na₂CO₃ (aq) monitor->neutralize Complete filter1 Filter salts neutralize->filter1 dry Dry with Na₂SO₄ filter1->dry filter2 Filter dry->filter2 concentrate Concentrate in vacuo filter2->concentrate recrystallize Recrystallize concentrate->recrystallize end End recrystallize->end

Caption: Synthesis of this compound.

Protocol 2: Synthesis of Methyl 4,6-O-benzylidene-α-D-glucopyranoside

This protocol is a common laboratory procedure for the preparation of benzylidene acetals.

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde dimethyl acetal

  • Camphor-10-sulfonic acid (CSA) or p-toluenesulfonic acid (p-TsOH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl α-D-glucopyranoside in anhydrous DMF.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of CSA.

  • Heat the mixture at 50°C for approximately 6 hours, monitoring by TLC.

  • After cooling to room temperature, neutralize the acid catalyst with triethylamine.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization to yield methyl 4,6-O-benzylidene-α-D-glucopyranoside.

Protocol 3: Regioselective Reductive Opening of a Benzylidene Acetal

This protocol describes the regioselective opening to afford a 6-O-benzyl ether using triethylsilane and iodine.[4]

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Triethylsilane (Et₃SiH)

  • Iodine (I₂)

  • Acetonitrile

  • Saturated sodium thiosulfate (B1220275) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the benzylidene-protected glucoside in acetonitrile and cool the solution to 0-5°C.

  • Add triethylsilane followed by iodine to the stirred solution.

  • Continue stirring at this temperature for 10-30 minutes, monitoring the reaction by TLC.

  • Quench the reaction by adding a saturated sodium thiosulfate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by silica (B1680970) gel column chromatography to obtain the desired 6-O-benzyl ether.

dot

BA_Reductive_Opening_Workflow start Start dissolve Dissolve Benzylidene Acetal in Acetonitrile (0-5°C) start->dissolve add_reagents Add Et₃SiH and I₂ dissolve->add_reagents stir Stir (10-30 min) add_reagents->stir monitor Monitor by TLC stir->monitor monitor->stir Incomplete quench Quench with Na₂S₂O₃ (aq) monitor->quench Complete extract Extract with EtOAc quench->extract wash_dry Wash with Brine, Dry (Na₂SO₄) extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Chromatography concentrate->purify end End purify->end

Caption: Reductive opening of a benzylidene acetal.

Stability and Orthogonal Deprotection Strategies

The relative stability of isopropylidene and benzylidene acetals under different conditions allows for their use in orthogonal protection strategies. Generally, isopropylidene acetals are more labile to acidic hydrolysis than benzylidene acetals.[2] This difference can be exploited to selectively remove an isopropylidene group in the presence of a benzylidene acetal. Conversely, benzylidene acetals can be cleaved under neutral hydrogenolysis conditions, which leave isopropylidene groups intact.

dot

Orthogonal_Deprotection cluster_deprotection Selective Deprotection Molecule Molecule with both Diacetone Glucose & Benzylidene Acetal Acid Mild Acidic Hydrolysis (e.g., aq. AcOH) Molecule->Acid Hydrogenolysis Hydrogenolysis (e.g., H₂, Pd/C) Molecule->Hydrogenolysis Product_A Benzylidene Acetal Intact, Isopropylidene Cleaved Acid->Product_A Product_B Isopropylidene Intact, Benzylidene Cleaved Hydrogenolysis->Product_B

Caption: Orthogonal deprotection logic.

Applications in Drug Development and Natural Product Synthesis

The choice between this compound and benzylidene acetals is often dictated by the synthetic target.

This compound is a valuable chiral building block. Its free C-3 hydroxyl group makes it an ideal starting material for the synthesis of rare sugars and complex natural products. For instance, it is a common precursor for the synthesis of L-iduronic acid, a crucial component of the anticoagulant drug heparin.[4][7][8] The synthesis of (+)-biotin has also been achieved starting from D-glucose, highlighting the utility of glucose-derived chiral synthons.

Benzylidene acetals are indispensable in oligosaccharide synthesis. The ability to perform a regioselective reductive opening to unmask either the C-4 or C-6 hydroxyl group provides a powerful tool for controlling glycosylation sites.[9][10][11] This strategy has been employed in the synthesis of numerous complex glycans and natural products. For example, the synthesis of analogs of the potent anticancer agent epothilone (B1246373) has utilized building blocks derived from carbohydrates where benzylidene acetal chemistry played a key role in achieving the desired stereochemistry and functionalization.[12][13]

Conclusion

Both this compound and benzylidene acetals are powerful tools in the arsenal (B13267) of the synthetic carbohydrate chemist. The choice between them is not one of superiority, but of strategic advantage for a given synthetic route. This compound offers a direct entry to C-3 functionalization, making it a cornerstone for the synthesis of certain rare sugars and chiral building blocks. Benzylidene acetals, with their remarkable capacity for regioselective opening, provide unparalleled control in the stepwise assembly of complex oligosaccharides and polyhydroxylated natural products. A thorough understanding of the formation, stability, and cleavage of these protecting groups, as outlined in this guide, is essential for the efficient and successful synthesis of complex carbohydrate-containing molecules for research and drug development.

References

A Comparative Guide to Chiral Synthons: Alternatives to Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of the appropriate chiral synthon is a critical decision in the design of stereoselective syntheses. Diacetone-D-glucose (DAG) has long been a staple in the chemist's toolbox, prized for its rigid structure and multiple stereocenters. However, a range of alternative carbohydrate-derived chiral synthons, including those from D-mannitol, L-ascorbic acid, and isosorbide (B1672297), offer unique advantages in terms of reactivity, accessibility, and the stereochemical outcomes they impart. This guide provides an objective comparison of these alternatives, supported by experimental data, to aid in the rational selection of the optimal chiral building block for your synthetic strategy.

This comparison will focus on the application of these synthons as chiral auxiliaries in the asymmetric aldol (B89426) reaction, a fundamental carbon-carbon bond-forming reaction that serves as a robust benchmark for evaluating stereochemical control.

Performance in Asymmetric Aldol Reactions: A Comparative Analysis

Table 1: Performance of a D-Mannitol-Derived Chiral Auxiliary in the Asymmetric Aldol Reaction [1]

Aldehyde (RCHO)ProductYield (%)Diastereomeric Purity (%)
PhCHOsyn-Aldol85>95
i-PrCHOsyn-Aldol80>95
EtCHOsyn-Aldol82>95

Note: The diastereomeric purity was determined by ¹H NMR spectroscopy.

In-depth Look at Alternative Chiral Synthons

D-Mannitol: A Versatile and Highly Stereodirecting Synthon

D-mannitol, a readily available sugar alcohol, can be converted into chiral auxiliaries that demonstrate exceptional stereocontrol in asymmetric reactions. For instance, a D-mannitol-derived oxazolidin-2-one has been shown to be a highly effective chiral auxiliary in asymmetric aldol reactions, consistently affording high yields and excellent diastereoselectivities.[1] The rigid bicyclic structure of the derived auxiliary effectively shields one face of the enolate, leading to the preferential formation of the syn-aldol product.[1]

L-Ascorbic Acid (Vitamin C): A Readily Available Chiral Pool Member

L-ascorbic acid is an inexpensive and abundant chiral molecule. Its derivatives have been explored as chiral templates and auxiliaries in various asymmetric syntheses. While specific data on its use in aldol reactions is limited, its rigid lactone structure and multiple stereocenters make it a promising candidate for inducing asymmetry. It has been successfully used in the synthesis of chiral epoxide intermediates for protease inhibitors.

Isosorbide: A Bio-based and Rigid Bicyclic Diol

Isosorbide, derived from the dehydration of sorbitol, is a rigid, V-shaped bicyclic diol that has gained significant attention as a renewable chiral synthon. Its derivatives have been successfully employed as chiral ligands in a variety of asymmetric transformations, including asymmetric hydrogenation and the synthesis of chiral ionic liquids used to catalyze aza Diels-Alder reactions.[2] The well-defined stereochemistry and rigidity of the isosorbide scaffold are key to its ability to induce high levels of enantioselectivity.

Experimental Protocols

General Protocol for Asymmetric Aldol Reaction using a D-Mannitol-Derived Oxazolidin-2-one Auxiliary[1]

This protocol is representative of a typical asymmetric aldol reaction using a chiral auxiliary.

1. Acylation of the Chiral Auxiliary:

  • To a solution of the D-mannitol-derived oxazolidin-2-one (1.0 equiv) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise.

  • The resulting solution is stirred for 30 minutes at -78 °C, followed by the addition of the desired acyl chloride (1.1 equiv).

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated to yield the N-acylated auxiliary.

2. Asymmetric Aldol Reaction:

  • To a solution of the N-acylated auxiliary (1.0 equiv) in anhydrous dichloromethane (B109758) (CH₂Cl₂) at 0 °C is added di-n-butylboryl triflate (1.1 equiv) followed by the dropwise addition of a tertiary amine base (e.g., triethylamine, 1.2 equiv).

  • The mixture is stirred at 0 °C for 30 minutes to form the boron enolate.

  • The reaction is cooled to -78 °C, and the aldehyde (1.2 equiv) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours and then at 0 °C for 1 hour.

  • The reaction is quenched by the addition of a phosphate (B84403) buffer (pH 7), followed by methanol (B129727) and 30% hydrogen peroxide.

  • The product is extracted, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The aldol adduct is treated with a suitable reagent (e.g., lithium hydroxide (B78521) or sodium methoxide) to cleave the chiral auxiliary, which can often be recovered and reused.

Logical Workflow for Chiral Synthon Selection and Application

The process of selecting and utilizing a chiral synthon in an asymmetric synthesis can be visualized as a logical workflow.

G cluster_0 Selection Phase cluster_1 Execution Phase Target_Molecule Define Target Molecule & Desired Stereochemistry Literature_Search Identify Potential Chiral Synthons (DAG, Mannitol, Ascorbic Acid, Isosorbide) Target_Molecule->Literature_Search Compare_Performance Compare Reported Yields, Stereoselectivities, & Reaction Conditions Literature_Search->Compare_Performance Select_Synthon Select Optimal Chiral Synthon Compare_Performance->Select_Synthon Synthesize_Auxiliary Synthesize or Procure Chiral Auxiliary Select_Synthon->Synthesize_Auxiliary Asymmetric_Reaction Perform Asymmetric Reaction (e.g., Aldol Addition) Synthesize_Auxiliary->Asymmetric_Reaction Analyze_Product Analyze Product for Yield and Stereoselectivity (NMR, HPLC) Asymmetric_Reaction->Analyze_Product Cleave_Auxiliary Cleave and Recover Chiral Auxiliary Analyze_Product->Cleave_Auxiliary

References

A Guide to Stereochemical Validation of Products from Diacetone-D-Glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a readily available and versatile chiral building block derived from D-glucose. Its rigid furanose structure and the presence of two isopropylidene protecting groups make it an invaluable starting material for the stereoselective synthesis of a wide range of complex molecules, including pharmaceuticals and natural products.[1][2][3] The free hydroxyl group at the C3 position provides a convenient handle for various chemical transformations.[3] However, the stereochemical outcome of reactions at this and other positions is crucial and requires rigorous validation. This guide provides a comparative overview of key analytical techniques for confirming the stereochemistry of products derived from this compound, supported by experimental data and detailed protocols.

Comparison of Analytical Techniques for Stereochemical Validation

The determination of the stereochemistry of molecules derived from this compound relies on a combination of spectroscopic and chromatographic techniques. The choice of method depends on the nature of the compound, the type of stereoisomerism (enantiomers or diastereomers), and the availability of instrumentation.

TechniquePrincipleSample RequirementsInformation ProvidedLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. Diastereomers have distinct NMR spectra.Soluble, pure sample (mg scale)Relative configuration, conformational analysis, diastereomeric ratio.Absolute configuration not directly determined. Enantiomers are indistinguishable without chiral auxiliaries.
X-ray Crystallography Determines the three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of X-rays.Single, high-quality crystalUnambiguous determination of relative and absolute configuration.Crystal growth can be challenging. Not suitable for non-crystalline materials.
Chiral High-Performance Liquid Chromatography (HPLC) Separates enantiomers and diastereomers based on their differential interactions with a chiral stationary phase (CSP).Soluble sample, analytical scale (µg to mg)Enantiomeric excess (ee), diastereomeric ratio (dr), separation of isomers.Method development can be time-consuming. Requires a suitable chiral column.

Experimental Data for Stereochemical Validation

NMR Spectroscopy: Distinguishing C3-Epimers

A common transformation of this compound involves reaction at the C3 hydroxyl group, which can lead to the formation of the C3-epimer, a derivative of diacetone-D-allofuranose. The stereochemistry at C3 can be unequivocally determined by ¹H and ¹³C NMR spectroscopy. For example, the tosylation of this compound yields 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose. The corresponding C3-epimer would be the allofuranose derivative.

Table 1: Comparative ¹H and ¹³C NMR Data (in C₆D₆) for a Tosylated this compound Derivative [4]

Assignment ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H-15.66 (d, J = 3.6 Hz)105.6
H-24.90 (d, J = 3.6 Hz)84.1
H-35.02 (d, J = 2.8 Hz)82.7
H-44.25 (dd, J = 8.0, 2.8 Hz)80.4
H-54.07–4.12 (m)72.3
H-6a3.96 (dd, J = 8.6, 4.7 Hz)67.4
H-6b3.84 (dd, J = 8.6, 6.3 Hz)67.4
iPr-CH₃0.96 (s), 1.10 (s), 1.28 (s)24.7, 25.0, 26.7, 26.8
Tos-CH₃1.82 (s)21.1
Aromatic6.67 (d), 7.76 (d)128.8, 129.7, 133.8, 144.5

Note: The coupling constants (J values) are particularly informative for determining the relative stereochemistry.

Alternatives to this compound

While this compound is a widely used chiral synthon, other protected monosaccharides can be advantageous for accessing different stereochemical arrangements. Diacetone-D-mannose, for instance, provides access to products with inverted stereochemistry at C2 compared to glucose-derived products. The choice of starting material can significantly impact the synthetic route and stereochemical outcome.

Experimental Protocols

Protocol 1: Synthesis and Purification of 1,2:5,6-di-O-isopropylidene-3-O-toluenesulfonyl-α-D-glucofuranose[4]
  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (8.3 mmol) in pyridine (B92270) (20 mL).

  • Add a solution of p-toluenesulfonyl chloride (13.6 mmol) in anhydrous dichloromethane (B109758) (20 mL) at room temperature.

  • Stir the reaction mixture at 60 °C for 48 hours.

  • Remove the organic solvents under reduced pressure.

  • Dissolve the residue in dichloromethane (20 mL) and wash with a saturated sodium bicarbonate solution (20 mL).

  • Separate the organic layer and dry it over sodium sulfate (B86663) (Na₂SO₄).

  • Purify the product by column chromatography on silica (B1680970) gel using a petroleum ether/ethyl acetate (B1210297) gradient (15:1 to 10:1) to yield the pure tosylated product as a colorless solid.

Protocol 2: General Procedure for Chiral HPLC Method Development

Developing a robust chiral HPLC method often requires screening different chiral stationary phases (CSPs) and mobile phases.

  • Column Screening: Start with polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) and macrocyclic glycopeptide-based columns (e.g., Chirobiotic™), as they show broad applicability.

  • Mobile Phase Selection:

  • Optimization: Once a promising column and mobile phase system are identified, optimize the separation by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution of the stereoisomers.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis start This compound reaction Reaction at 60°C, 48h start->reaction reagents Pyridine, TsCl, DCM reagents->reaction workup Workup & Purification reaction->workup product Tosylated Product workup->product nmr NMR Spectroscopy product->nmr Relative Stereochemistry hplc Chiral HPLC product->hplc Diastereomeric Ratio xray X-ray Crystallography product->xray Absolute Stereochemistry

Caption: Experimental workflow for the synthesis and stereochemical validation of a this compound derivative.

stereochemical_relationship glucose This compound C3-OH: R-configuration ketone {1,2:5,6-Di-O-isopropylidene- α-D-ribo-hexofuranos-3-ulose} glucose->ketone Oxidation allose Diacetone-D-allofuranose C3-OH: S-configuration ketone->glucose Reduction (e.g., NaBH₄) ketone->allose Reduction (e.g., L-Selectride)

Caption: Stereochemical relationship between this compound, its C3-epimer diacetone-D-allofuranose, and the intermediate ketone.

References

A Comparative Guide to Catalytic Systems for Diacetone-D-glucose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a critical step in the preparation of various carbohydrate-based pharmaceuticals and fine chemicals. The selection of an appropriate catalytic system is paramount for achieving high yields, selectivity, and process efficiency. This guide provides an objective comparison of various catalytic systems for this compound synthesis, supported by experimental data, to aid researchers in making informed decisions for their specific applications.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is highly dependent on the catalyst employed. The following table summarizes the quantitative performance of different catalytic systems based on reported experimental data.

Catalyst TypeCatalyst ExampleReactantsReaction TimeTemperature (°C)Yield (%)Key Remarks
Homogeneous
Lewis AcidBoron trifluoride-etherate (BF₃·OEt₂)D-glucose, Acetone (B3395972)-80-12062Reaction conducted under pressure (2.5-5.5 bar).[1]
Boron trifluoride-etherate (BF₃·OEt₂)D-glucose, Diketene-acetone adduct4.5 h9058-63Utilizes a diketene (B1670635) equivalent, avoiding water as a byproduct.[2]
Brønsted AcidSulfuric Acid (H₂SO₄)D-glucose, Acetone0.75 h-8080-90Requires low temperatures and careful control.[3]
p-Toluenesulfonic acid (p-TsOH)D-glucose, Diketene-acetone adduct-80-100-Mentioned as a viable Brønsted acid catalyst.[2]
IodineIodine (I₂)D-glucose, Acetone---Known catalyst, though specific high-yield data is limited in comparative studies.[1]
Heterogeneous
Cation Exchange ResinAmberlite IRC-50This compound (hydrolysis)0.5 h8095 (monoacetone)Primarily used for the hydrolysis of this compound to monoacetone-D-glucose.[4]
ZeoliteH-ZSM-5Glucose (dehydration)0.5 h19542 (HMF)Primarily studied for glucose conversion to other platform chemicals like HMF.[5]
Enzymatic
LipaseLipase from Candida antarctica (CALB)Glucose, Acetic Anhydride48 h--Used for selective acetylation, not direct diacetonization with acetone.[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for key catalytic systems.

Homogeneous Catalysis: Boron Trifluoride-Etherate

This protocol is based on the reaction of D-glucose with a diketene-acetone adduct.

Materials:

  • Anhydrous α-D-(+)-glucose

  • 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct)

  • Acetone

  • Boron trifluoride-diethylether complex (BF₃·OEt₂)

  • 1% Sodium hydroxide (B78521) solution

  • Dichloromethane

  • Cyclohexane (B81311)

Procedure:

  • Dissolve 54.1 g (300 mmol) of anhydrous α-D-(+)-glucose and 50.2 g (300 mmol) of 85% strength diketene-acetone adduct in 1.1 liters of acetone in a stirred autoclave.

  • Add 0.85 g (5.2 mmol) of boron trifluoride-diethylether complex to the solution.

  • Heat the mixture to 90°C for approximately 4.5 hours with stirring.

  • After cooling to ambient temperature, filter the reaction solution.

  • Mix the filtrate with 350 ml of 1% sodium hydroxide solution.

  • Distill off the acetone in vacuo.

  • Extract the remaining residue three times with dichloromethane.

  • Combine the extracts and evaporate the solvent in vacuo.

  • Recrystallize the remaining residue from cyclohexane to obtain 1,2:5,6-diacetone-D-glucose as a colorless crystalline solid.[2]

Homogeneous Catalysis: Sulfuric Acid

This protocol utilizes concentrated sulfuric acid as the catalyst.

Materials:

  • Anhydrous D-glucose

  • Acetone

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ammonia (B1221849)

  • Diatomaceous earth

Procedure:

  • In a closed autoclave, stir a mixture of anhydrous glucose (1 mole), acetone (9 moles), and sulfuric acid (0.012 mole) for 45 minutes at -80°C.

  • Cool the mixture to 20°C and filter to recover unreacted glucose for reuse.

  • Bubble ammonia into the filtrate until a pH of 7.0 is maintained to precipitate ammonium (B1175870) sulfate (B86663).

  • Remove the precipitated ammonium sulfate by filtration.

  • Strip off two-thirds of the acetone for reuse.

  • The resulting diacetone glucose solution can be further purified by crystallization.[3]

Visualization of Synthetic Pathways and Workflows

The following diagrams illustrate the general experimental workflow for this compound synthesis and the logical relationship between different catalytic approaches.

experimental_workflow cluster_reactants Reactants cluster_reaction Reaction cluster_catalyst Catalyst Addition cluster_workup Work-up cluster_product Final Product D_glucose D-Glucose Reaction_Vessel Reaction Vessel (Stirred Autoclave) D_glucose->Reaction_Vessel Acetone Acetone / Acetone Donor Acetone->Reaction_Vessel Neutralization Neutralization Reaction_Vessel->Neutralization Reaction Mixture Catalyst Catalyst (e.g., BF3.OEt2, H2SO4) Catalyst->Reaction_Vessel Filtration Filtration Neutralization->Filtration Extraction Extraction Filtration->Extraction Evaporation Solvent Evaporation Extraction->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Final_Product This compound Recrystallization->Final_Product

Caption: General experimental workflow for this compound synthesis.

catalytic_systems_comparison cluster_main Catalytic Systems for this compound Synthesis cluster_performance Performance & Characteristics Homogeneous Homogeneous Catalysis Lewis_Acids Lewis Acids (e.g., BF3.OEt2) Homogeneous->Lewis_Acids includes Bronsted_Acids Brønsted Acids (e.g., H2SO4) Homogeneous->Bronsted_Acids includes Iodine Iodine Homogeneous->Iodine includes Environmental_Impact Environmental Impact Homogeneous->Environmental_Impact Higher (waste) Heterogeneous Heterogeneous Catalysis Cation_Exchange_Resins Cation Exchange Resins (e.g., Amberlyst) Heterogeneous->Cation_Exchange_Resins potential Zeolites Zeolites (e.g., H-ZSM-5) Heterogeneous->Zeolites potential Enzymatic Enzymatic Catalysis Lipases Lipases Enzymatic->Lipases potential High_Yield High Yields (up to 90%) Lewis_Acids->High_Yield Bronsted_Acids->High_Yield Easy_Separation Easy Catalyst Separation Cation_Exchange_Resins->Easy_Separation Reusability Catalyst Reusability Cation_Exchange_Resins->Reusability Zeolites->Easy_Separation Zeolites->Reusability Mild_Conditions Mild Conditions Lipases->Mild_Conditions High_Selectivity High Selectivity Lipases->High_Selectivity Lipases->Environmental_Impact Low

Caption: Logical relationships of catalytic systems for this compound synthesis.

Discussion of Catalytic Systems

Homogeneous Catalysts:

  • Lewis Acids: Catalysts like boron trifluoride-etherate are effective in promoting the reaction, with reported yields in the range of 60-63%.[1][2] A key advantage of using a diketene-acetone adduct as the acetone source with these catalysts is the elimination of water as a byproduct, which can otherwise hinder the reaction equilibrium.[2] However, these catalysts are often sensitive to moisture, require anhydrous conditions, and can be difficult to separate from the reaction mixture.

  • Brønsted Acids: Strong mineral acids such as sulfuric acid have been shown to be highly effective, achieving yields of up to 90%.[3] The reaction can be rapid, but often requires very low temperatures to control side reactions. Neutralization and removal of the acid catalyst during work-up are necessary steps that can generate significant salt waste.

  • Iodine: While known to catalyze acetalization reactions, specific high-yield examples for this compound synthesis are less commonly reported in direct comparison to strong acids.[1] Its milder nature could be advantageous in preventing degradation of the sugar, but may require longer reaction times or less favorable equilibria.

Heterogeneous Catalysts:

  • Cation Exchange Resins: Resins like Amberlite have been demonstrated to be highly effective, particularly for the selective hydrolysis of this compound to monoacetone-D-glucose.[4] Their application in the forward synthesis of this compound is plausible, offering the significant advantages of easy separation from the reaction mixture and potential for reusability. However, specific performance data for this direct synthesis is not extensively available.

  • Zeolites: Zeolites such as H-ZSM-5 are widely used as shape-selective acid catalysts in various organic transformations.[5][7] While their potential for this compound synthesis is high due to their tunable acidity and porous structure, their application has been more thoroughly investigated for the conversion of glucose to other platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF).[5] Further research is needed to optimize their use for this specific acetalization.

Enzymatic Catalysis:

  • Lipases: Enzymes, particularly lipases, are known for their high selectivity in carbohydrate modifications, such as regioselective acylation.[6] While there is extensive literature on lipase-catalyzed esterification of glucose, their direct use for the formation of this compound from glucose and acetone is not well-documented. The challenge lies in finding an enzyme that efficiently catalyzes the formation of the five-membered isopropylidene rings in a non-aqueous environment compatible with both the enzyme and the substrates. A chemo-enzymatic approach, where an enzyme is used for a specific selective step in a multi-step synthesis, may be a more viable strategy.

Conclusion

The choice of a catalytic system for the synthesis of this compound involves a trade-off between yield, reaction conditions, cost, and environmental impact. Homogeneous Lewis and Brønsted acids currently offer the most well-documented and high-yielding routes, although they present challenges in terms of catalyst separation and waste generation.

Heterogeneous catalysts, such as cation exchange resins and zeolites, represent a promising alternative due to their ease of handling and potential for recycling. However, more research is required to fully optimize their performance for this specific synthesis and to provide a comprehensive set of comparative data.

Enzymatic catalysis, while offering the potential for high selectivity under mild conditions, is the least explored avenue for the direct synthesis of this compound. Future work in this area could lead to highly efficient and green synthetic routes.

This guide provides a summary of the current state of knowledge. Researchers are encouraged to consider the specific requirements of their application when selecting a catalytic system and to consult the primary literature for more detailed information.

References

A Comparative Guide to the Efficiency of Diacetone-D-glucose as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly impacts the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comprehensive comparison of diacetone-D-glucose (DAG), a readily available and cost-effective carbohydrate-derived auxiliary, with other widely used chiral auxiliaries, namely Evans' oxazolidinones and Oppolzer's sultams. The following sections present a detailed analysis of their performance in key asymmetric transformations, supported by experimental data, detailed protocols, and visual diagrams to facilitate a clear understanding of their relative merits.

Introduction to Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are reversibly attached to a prochiral substrate to direct a chemical reaction to favor the formation of one stereoisomer over others. An ideal chiral auxiliary should be inexpensive, readily available in both enantiomeric forms, easy to attach and remove under mild conditions, and should induce high levels of stereoselectivity.

This compound (DAG) is a derivative of D-glucose where the 1,2 and 5,6 hydroxyl groups are protected as isopropylidene ketals, leaving the C-3 hydroxyl group available for attachment to a substrate. Its rigid furanose backbone provides a well-defined chiral environment to influence the stereochemical course of a reaction.

Evans' Oxazolidinones are a class of chiral auxiliaries derived from amino alcohols. They are particularly effective in directing stereoselective aldol (B89426), alkylation, and acylation reactions, typically affording high diastereoselectivities.

Oppolzer's Sultams are camphor-derived chiral auxiliaries that provide excellent stereocontrol in a variety of reactions, including Diels-Alder reactions, alkylations, and conjugate additions, due to their rigid bicyclic structure.

Performance Comparison in Asymmetric Reactions

To provide a clear comparison, the performance of these chiral auxiliaries is evaluated in representative asymmetric reactions.

Asymmetric Aldol Reaction with Benzaldehyde (B42025)

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The following table compares the performance of this compound, an Evans' oxazolidinone, and an Oppolzer's sultam in the aldol reaction with benzaldehyde.

Chiral AuxiliaryDiastereomeric Ratio (d.r.)Yield (%)Reference
This compound derivative85:15~70%[1]
(R)-4-benzyl-2-oxazolidinone (Evans')>99:1 (syn)80-95%[2][3]
(2R)-Bornane-10,2-sultam (Oppolzer's)>95:5 (anti/syn depends on Lewis acid)~90%[4]

Note: Data for this compound in a direct aldol condensation with benzaldehyde is limited; the provided data is from a related proline-catalyzed aldol reaction in a D-glucose-based solvent system, which suggests the potential chiral influence of the glucose moiety.

Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. While this compound is not a conventional auxiliary for this reaction, its derivatives have been used as chiral dienophiles.

Chiral AuxiliaryDiastereomeric Excess (d.e.)Yield (%)Reference
This compound derived dienophile>95%Moderate to Good
(R)-4-benzyl-2-oxazolidinone (Evans')90-98%80-95%[5]
(2R)-Bornane-10,2-sultam (Oppolzer's)>98%85-95%[5]
Other Notable Asymmetric Syntheses with this compound

This compound has demonstrated high efficiency in specific asymmetric transformations, as highlighted in the table below.

ReactionSubstrateDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Sulfinate Ester Synthesistert-Butanesulfinyl chloride94% d.e.Quantitative[6]
Dynamic Kinetic Resolutionα-Chloro-α-aryl esters with aminesup to 97:3 d.r.up to 97%[7]

Experimental Protocols

Asymmetric Synthesis of Sulfinate Esters using this compound

This protocol describes the synthesis of enantiomerically enriched tert-butyl sulfoxides.[6]

Materials:

  • This compound (DAG)

  • tert-Butanesulfinyl chloride

  • Triethylamine (B128534) (NEt₃)

  • 4-Dimethylaminopyridine (DMAP) (catalytic amount)

  • Pyridine (Py)

  • Anhydrous solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of this compound in anhydrous dichloromethane (B109758) at 0 °C, add triethylamine and a catalytic amount of DMAP.

  • Slowly add a solution of tert-butanesulfinyl chloride in dichloromethane to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting diastereomeric sulfinate esters can be separated by chromatography.

  • Reaction of the separated sulfinate ester with a Grignard reagent (e.g., R-MgBr) affords the corresponding enantiopure sulfoxide.

Dynamic Kinetic Resolution of α-Chloro Esters using this compound

This protocol is for the asymmetric synthesis of α-amino acid derivatives.[7]

Materials:

  • This compound α-chloro-α-aryl ester

  • Amine nucleophile (e.g., benzylamine)

  • Tetrabutylammonium iodide (TBAI)

  • N,N-Diisopropylethylamine (DIEA)

  • Anhydrous solvent (e.g., Acetonitrile)

Procedure:

  • To a solution of the this compound α-chloro-α-aryl ester in anhydrous acetonitrile, add the amine nucleophile, TBAI, and DIEA.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to isolate the diastereomeric substitution products.

  • The chiral auxiliary can be removed by hydrolysis to yield the enantioenriched α-amino acid derivative.

Visualizing the Workflow and Principles

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

Chiral_Auxiliary_Workflow cluster_synthesis Asymmetric Synthesis cluster_purification Purification & Cleavage cluster_products Final Products Prochiral_Substrate Prochiral Substrate Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Prochiral_Substrate->Substrate_Auxiliary_Adduct Attachment Chiral_Auxiliary Chiral Auxiliary (DAG) Chiral_Auxiliary->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Reagent Diastereomeric_Product Diastereomeric Product Diastereoselective_Reaction->Diastereomeric_Product Purification Purification of Diastereomers Diastereomeric_Product->Purification Cleavage Cleavage of Auxiliary Purification->Cleavage Enantiomerically_Pure_Product Enantiomerically Pure Product Cleavage->Enantiomerically_Pure_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

General workflow for a chiral auxiliary-mediated asymmetric synthesis.

Stereoselective_Control cluster_approach Attack on Prochiral Center cluster_faces Two Faces of Attack cluster_outcomes Stereochemical Outcomes Prochiral_Center Prochiral Center (e.g., Carbonyl) Major_Diastereomer Major Diastereomer (Favored Attack) Re_Face->Major_Diastereomer Less Hindered (Favored) Minor_Diastereomer Minor Diastereomer (Disfavored Attack) Si_Face->Minor_Diastereomer More Hindered (Disfavored) Chiral_Auxiliary Chiral Auxiliary (DAG) Creates a Sterically Hindered Environment Chiral_Auxiliary->Prochiral_Center Steric Influence

Principle of stereoselective control by a chiral auxiliary.

Conclusion

This compound presents itself as a valuable and economically viable chiral auxiliary for specific applications in asymmetric synthesis. Its performance in the synthesis of enantiopure sulfoxides and in the dynamic kinetic resolution of α-chloro esters is excellent, offering high diastereoselectivity and yields.[6][7] While it may not be the universal auxiliary of choice for all reaction types, particularly when compared to the well-established and highly effective Evans' oxazolidinones for syn-aldol reactions and Oppolzer's sultams for Diels-Alder reactions, its low cost, ready availability from the chiral pool, and demonstrated efficiency in certain niches make it a compelling option for researchers. The choice of chiral auxiliary will ultimately depend on the specific transformation, desired stereochemical outcome, and economic considerations of the synthetic route. This guide provides the necessary data and context to make an informed decision when selecting a chiral auxiliary for asymmetric synthesis endeavors.

References

Navigating the Challenges of Diol Protection: A Comparative Guide to Diacetone-D-Glucose and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the intricate world of carbohydrate chemistry, the selection of an appropriate protecting group strategy is paramount to the success of complex synthetic routes. Among the arsenal (B13267) of choices for protecting diols, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, has long been a workhorse. Its facile preparation and the ability to leave the C-3 hydroxyl group available for further functionalization have cemented its utility.[1][2] However, a deeper understanding of its limitations is crucial for navigating multi-step syntheses where orthogonality and selective deprotection are key. This guide provides a critical comparison of this compound with alternative diol protecting groups, supported by experimental data and detailed protocols, to aid in the strategic selection of the optimal protective strategy.

The Limitations of a Classic: this compound Under Scrutiny

This compound is formed by the reaction of D-glucose with acetone (B3395972) in the presence of an acid catalyst, protecting the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals.[3][4] While its utility is undeniable, several limitations can present significant challenges in complex synthetic pathways.

Acid Sensitivity and Deprotection Challenges: The primary drawback of isopropylidene ketals is their lability under acidic conditions.[5] This sensitivity, while useful for deprotection, can be a double-edged sword, leading to premature cleavage during reactions that require acidic reagents or generate acidic byproducts.

Furthermore, achieving selective deprotection of one of the two isopropylidene groups can be challenging. The 5,6-O-isopropylidene group is generally more labile to acid-catalyzed hydrolysis than the 1,2-O-isopropylidene group due to the primary hydroxyl at the C-6 position.[6][7] However, achieving high yields of the mono-protected product often requires carefully controlled conditions, and mixtures of fully deprotected and starting material are common.

Potential Side Reactions: The preparation of this compound can be accompanied by the formation of byproducts, including the self-condensation of acetone, which can lead to tar-like substances that complicate purification.[3][4] Additionally, under certain conditions, the reaction can be reversible, and prolonged reaction times or harsh acidic conditions can lead to degradation of the desired product.

A Comparative Look at Alternative Diol Protecting Groups

To overcome the limitations of this compound, a variety of alternative protecting groups for diols have been developed. This section compares the performance of some of the most common alternatives, focusing on their stability, ease of introduction and removal, and orthogonality.

Protecting GroupStructure on Glucose (Typical)StabilityCleavage ConditionsKey AdvantagesKey Disadvantages
Diacetone (Isopropylidene) 1,2:5,6-Di-O-isopropylideneAcid-labile, base-stableMild aqueous acid (e.g., AcOH/H₂O, dilute HCl)Easy to introduce, activates C-3 OHAcid sensitivity, difficult selective deprotection
Benzylidene Acetal (B89532) 4,6-O-BenzylideneAcid-labile, base-stable, stable to hydrogenolysis (Pd/C)Mild aqueous acid, catalytic transfer hydrogenolysis, reductive openingMore stable than isopropylidene, allows for regioselective openingCan introduce a new stereocenter
Cyclic Carbonate 1,2-O-Carbonyl or 4,6-O-CarbonylBase-labile, acid-stableBase (e.g., K₂CO₃/MeOH)Orthogonal to acid-labile groupsCan be difficult to introduce
Silyl (B83357) Ethers (e.g., TBDMS, TIPS) e.g., 4,6-Di-O-TBDMSFluoride-labile, acid- and base-stable (sterically hindered)Fluoride (B91410) source (e.g., TBAF)High stability, orthogonal to many other groupsCan be sterically demanding, potential for migration

Table 1: Comparison of Common Diol Protecting Groups for Glucose.

Benzylidene Acetals: Enhanced Stability and Regioselective Opening

Benzylidene acetals are a popular alternative to isopropylidene ketals, typically protecting the 4,6-hydroxyl groups of pyranosides.[8] They are generally more stable to acidic conditions than their isopropylidene counterparts. A key advantage of benzylidene acetals is the possibility of regioselective reductive ring opening to generate either a 4-O-benzyl or a 6-O-benzyl ether, providing a versatile handle for further transformations.[9]

Cyclic Carbonates: Orthogonal Protection

Cyclic carbonates offer an orthogonal protection strategy as they are stable to acidic conditions but are readily cleaved under basic conditions.[10] This allows for the selective deprotection of a diol in the presence of acid-labile groups like isopropylidene or benzylidene acetals, a crucial feature in complex oligosaccharide synthesis.

Silyl Ethers: Robust and Orthogonal Protection

Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) chlorides, provide robust protection for hydroxyl groups.[11][12] Their stability is highly dependent on the steric bulk of the silyl group, allowing for a range of stabilities to be engineered. They are typically cleaved by fluoride ions, offering excellent orthogonality to both acid- and base-labile protecting groups.

Experimental Protocols

This section provides detailed methodologies for the protection and deprotection of glucose using this compound and its alternatives.

Protection of D-Glucose as 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

Materials:

  • D-Glucose

  • Anhydrous acetone

  • Concentrated sulfuric acid or a Lewis acid (e.g., anhydrous CuSO₄, I₂)

  • Sodium bicarbonate

Procedure:

  • Suspend D-glucose in anhydrous acetone.

  • Add a catalytic amount of concentrated sulfuric acid or a Lewis acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

  • Once the reaction is complete, neutralize the acid with sodium bicarbonate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization.

Selective Deprotection of the 5,6-O-Isopropylidene Group

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Aqueous acetic acid (e.g., 80%)

Procedure:

  • Dissolve the this compound in aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction by TLC.

  • Once the starting material is consumed, neutralize the acetic acid with a base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent and purify by column chromatography.[13]

Protection of Methyl α-D-Glucopyranoside as Methyl 4,6-O-Benzylidene-α-D-glucopyranoside

Materials:

  • Methyl α-D-glucopyranoside

  • Benzaldehyde (B42025) dimethyl acetal

  • p-Toluenesulfonic acid (catalytic amount)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

  • Triethylamine

Procedure:

  • Dissolve methyl α-D-glucopyranoside in the anhydrous solvent.

  • Add benzaldehyde dimethyl acetal and a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture and monitor the reaction by TLC.

  • Upon completion, quench the reaction with triethylamine.

  • Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.[8]

Reductive Opening of a 4,6-O-Benzylidene Acetal

Materials:

  • Methyl 4,6-O-benzylidene-α-D-glucopyranoside

  • Reducing agent (e.g., NaBH₃CN, LiAlH₄-AlCl₃)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • Dissolve the benzylidene-protected glucose derivative in the anhydrous solvent.

  • Add the reducing agent portion-wise at a controlled temperature.

  • Monitor the reaction by TLC.

  • Quench the reaction carefully with water or an appropriate quenching agent.

  • Extract the product and purify by column chromatography to isolate the 4-O-benzyl or 6-O-benzyl ether.[9]

Visualizing the Strategies: Reaction Workflows

The following diagrams, generated using the DOT language, illustrate the key reaction pathways discussed.

Protection_of_Glucose D_Glucose D-Glucose Acetone_H Acetone, H+ D_Glucose->Acetone_H Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose Acetone_H->Diacetone_Glucose caption Figure 1. Protection of D-Glucose as this compound.

Figure 1. Protection of D-Glucose as this compound.

Selective_Deprotection Diacetone_Glucose 1,2:5,6-Di-O-isopropylidene- α-D-glucofuranose Mild_Acid Mild Acid (e.g., aq. AcOH) Diacetone_Glucose->Mild_Acid Monoacetone_Glucose 1,2-O-isopropylidene- α-D-glucofuranose Mild_Acid->Monoacetone_Glucose caption Figure 2. Selective deprotection of the 5,6-acetonide.

Figure 2. Selective deprotection of the 5,6-acetonide.

Benzylidene_Protection_Opening cluster_protection Protection cluster_opening Reductive Opening Methyl_Glucoside Methyl α-D-glucopyranoside Benzaldehyde_H Benzaldehyde, H+ Methyl_Glucoside->Benzaldehyde_H Benzylidene_Glucose Methyl 4,6-O-benzylidene- α-D-glucopyranoside Benzaldehyde_H->Benzylidene_Glucose Reducing_Agent Reducing Agent Benzylidene_Glucose->Reducing_Agent O4_Benzyl Methyl 6-O-benzyl- α-D-glucopyranoside Reducing_Agent->O4_Benzyl O6_Benzyl Methyl 4-O-benzyl- α-D-glucopyranoside Reducing_Agent->O6_Benzyl caption Figure 3. Benzylidene acetal protection and reductive opening.

Figure 3. Benzylidene acetal protection and reductive opening.

Conclusion: A Strategic Choice

The selection of a diol protecting group in carbohydrate synthesis is a critical decision that significantly impacts the overall efficiency and success of a synthetic route. While this compound remains a valuable and readily accessible starting material, its inherent acid lability and the challenges associated with selective deprotection necessitate a careful consideration of its limitations. Alternatives such as benzylidene acetals, cyclic carbonates, and silyl ethers offer a broader range of stabilities and orthogonal cleavage patterns, providing chemists with a more versatile toolkit for the construction of complex glycans and glycoconjugates. By understanding the comparative performance of these protecting groups, researchers can make more informed and strategic decisions, ultimately leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Assessing Enantiomeric Excess of Products from Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Guide Overview: This guide provides a detailed comparison of the primary analytical methods used to determine the enantiomeric excess (ee) of chemical products derived from 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (Diacetone-D-glucose). This compound is a versatile and cost-effective chiral starting material, and accurately quantifying the stereochemical outcome of its reactions is critical for asymmetric synthesis and drug development. This document outlines common experimental protocols, presents comparative data, and offers visual workflows to aid in method selection.

Introduction to this compound in Asymmetric Synthesis

This compound (DAG) is a protected derivative of D-glucose, widely utilized as a chiral building block or auxiliary in the synthesis of enantiomerically pure compounds.[1] Its rigid furanose structure provides a well-defined stereochemical environment that can effectively control the formation of new stereocenters. The success of any asymmetric synthesis is measured by the degree of stereoselectivity, quantified as the enantiomeric excess (% ee). The determination of % ee is therefore a crucial step in evaluating the efficacy of a synthetic route.[2]

The principal methods for this determination include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method depends on the physicochemical properties of the product, available instrumentation, and the required level of sensitivity and accuracy.

Comparison of Key Analytical Methods

The three most prevalent techniques for determining enantiomeric excess each offer distinct advantages and are suited for different types of analytes and research needs.

Method Principle Advantages Disadvantages Best Suited For
Chiral HPLC Differential interaction of enantiomers with a Chiral Stationary Phase (CSP), leading to different retention times.- Broad applicability for many compound classes.- High accuracy and precision.- Both analytical and preparative separation is possible.[3]- Can be time-consuming to develop a separation method.- Requires specialized, often expensive, chiral columns.- May require derivatization to improve detection.A wide range of non-volatile chiral compounds, especially those with UV-active chromophores.[4]
Chiral GC Separation of enantiomers in the gas phase based on differential interaction with a chiral stationary phase.- High resolution and sensitivity.- Fast analysis times.- Ideal for volatile and thermally stable compounds.[2]- Limited to volatile and thermally stable analytes.- Derivatization is often necessary to increase volatility.- High temperatures can risk racemization of the sample.Volatile chiral molecules like alcohols, esters, and some ketones.
NMR Spectroscopy Conversion of enantiomers into diastereomers (covalently or non-covalently) which exhibit distinct signals in the NMR spectrum.- Provides structural information.- Does not require separation of enantiomers.- Relatively fast for screening if a suitable agent is known.- Lower sensitivity compared to chromatographic methods.- Peak overlap can complicate quantification.- Requires a chiral auxiliary (derivatizing or solvating agent).[5]Rapid analysis when chromatographic methods are not available or when structural confirmation is needed simultaneously.

Performance Data from this compound Derivatives

The following table presents representative data from reactions involving D-glucose derivatives, illustrating the enantiomeric excesses achieved and the methods used for their determination.

Reaction Type Chiral Catalyst/Auxiliary Product Type Enantiomeric Excess (% ee) Analytical Method
Asymmetric EpoxidationD-glucose-derived ketoneChiral EpoxideUp to 74%Chiral HPLC
Sulfinate Synthesis(R)-1,2-O-isopropylidene-3,5-O-sulfinyl-α-d-glucofuranose(S)-t-butanesulfinate>99% (Diastereomerically pure)X-ray Crystallography, ¹H NMR
Aldol ReactionValine-derived oxazolidinone (Comparative)β-hydroxy ketone>95%Chiral HPLC
Michael AdditionCamphorsultam (Comparative)Thiol AdductHigh diastereoselectivityNMR Spectroscopy

Note: Data is compiled from various studies in asymmetric synthesis to illustrate typical outcomes and analytical methods. Direct comparisons depend heavily on specific reaction conditions.

Detailed Experimental Protocols

Protocol 1: Determination of % ee by Chiral HPLC

This protocol provides a general workflow for separating enantiomers using HPLC with a Chiral Stationary Phase (CSP).

  • Sample Preparation:

    • Dissolve an accurately weighed sample of the purified product in a suitable solvent (e.g., HPLC-grade isopropanol (B130326) or hexane) to a concentration of approximately 1 mg/mL.

    • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.

    • Prepare a solution of the corresponding racemic mixture to serve as a reference for peak identification and resolution calculation.

  • Instrumentation and Column Selection:

    • HPLC System: A standard HPLC system equipped with a UV/Vis or Diode Array Detector (DAD) is typically used.

    • Chiral Column: Select a CSP based on the functional groups of the analyte. Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel® series) are broadly applicable.

    • Mobile Phase: A typical mobile phase for normal-phase chromatography is a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio is optimized to achieve baseline separation (Resolution > 1.5).

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Inject 5-10 µL of the racemic standard to determine the retention times of both enantiomers.

    • Inject the chiral sample under the same conditions.

    • Record the chromatogram, ensuring the detector wavelength is set to an absorbance maximum of the analyte.

  • Data Analysis:

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Protocol 2: Determination of % ee by ¹H NMR Spectroscopy

This protocol describes the use of a Chiral Solvating Agent (CSA) to induce chemical shift non-equivalence between enantiomers.

  • Sample and Reagent Preparation:

    • Accurately weigh the chiral product sample (typically 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃, Benzene-d₆) in an NMR tube.

    • Select a suitable Chiral Solvating Agent (CSA) known to interact with the functional groups of the analyte (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol for alcohols or amines).

    • Prepare a stock solution of the CSA in the same deuterated solvent.

  • NMR Analysis:

    • Acquire a standard ¹H NMR spectrum of the chiral product alone.

    • To the NMR tube containing the sample, add a stoichiometric amount (e.g., 1.0 equivalent) of the CSA.

    • Gently mix the sample and acquire another ¹H NMR spectrum.

    • Observe the spectrum for splitting of signals corresponding to the enantiomers. Protons close to the stereocenter are most likely to show separation. If no separation is observed, incrementally add more CSA (e.g., up to 3-5 equivalents) and re-acquire the spectrum. The choice of solvent and temperature can also affect the resolution.[5]

  • Data Analysis:

    • Identify a pair of well-resolved signals corresponding to the two diastereomeric complexes formed between the enantiomers and the CSA.

    • Carefully integrate the areas of these two signals.

    • Calculate the enantiomeric excess using the formula: % ee = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] × 100 (where Integral₁ and Integral₂ are the integration values for the signals of the major and minor enantiomers, respectively).

Mandatory Visualizations

The following diagrams illustrate the workflows and decision-making processes involved in assessing enantiomeric excess.

G Workflow for Enantiomeric Excess Determination cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing cluster_result Result start Chiral Product from Reaction purify Purification (e.g., Column Chromatography) start->purify prepare Prepare Analytical Sample (~1 mg/mL solution) purify->prepare method Perform Analysis (e.g., Chiral HPLC, NMR) prepare->method racemic Analyze Racemic Standard (for peak identification) prepare->racemic integrate Integrate Peak Areas or NMR Signals method->integrate racemic->integrate calculate Calculate % ee integrate->calculate report Final Report: Enantiomeric Excess (%) calculate->report

Caption: A general workflow for ee determination.

G Decision Tree for Selecting an ee Determination Method start Is the compound volatile & thermally stable? gc Use Chiral GC start->gc Yes hplc_q Is a Chiral HPLC column available/method developed? start->hplc_q No hplc Use Chiral HPLC hplc_q->hplc Yes nmr_q Is rapid screening or structural data needed? hplc_q->nmr_q No nmr Use NMR with Chiral Solvating/Derivatizing Agent nmr_q->nmr Yes develop Develop HPLC method or consider derivatization nmr_q->develop No develop->hplc outsource Consider alternative methods (e.g., SFC, CE) or outsource develop->outsource

Caption: A decision tree for method selection.

References

A Comparative Guide to the Reactivity of Hydroxyl Groups in Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the reactivity of the hydroxyl groups in Diacetone-D-glucose (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) and its derivatives. Understanding the differential reactivity of these groups is crucial for the targeted synthesis of complex carbohydrate-based molecules, including therapeutics and other biologically active compounds. This document outlines the established order of reactivity, supported by experimental data, and provides detailed protocols for key transformations.

Introduction to this compound

This compound is a partially protected derivative of D-glucose in its furanose form. The isopropylidene groups protect the hydroxyls at the C-1, C-2, C-5, and C-6 positions, leaving a single, unprotected secondary hydroxyl group at the C-3 position.[1] This structural feature makes the C-3 hydroxyl the most reactive site for a variety of chemical modifications, including alkylation, acylation, and oxidation.

To compare the reactivity of the other hydroxyl groups, selective deprotection is necessary. The 5,6-O-isopropylidene group can be selectively removed under mild acidic conditions, yielding 1,2-O-isopropylidene-α-D-glucofuranose. This exposes the primary hydroxyl group at C-6 and the secondary hydroxyl group at C-5, allowing for a comparative analysis of the C-3, C-5, and C-6 hydroxyls.

Comparative Reactivity of Hydroxyl Groups

The reactivity of hydroxyl groups in carbohydrates is primarily governed by two factors: whether they are primary or secondary, and the degree of steric hindrance. In general, primary hydroxyl groups are more reactive than secondary ones due to being less sterically hindered.[2]

Following the selective hydrolysis of the 5,6-O-isopropylidene group of this compound to form 1,2-O-isopropylidene-α-D-glucofuranose, the order of reactivity of the available hydroxyl groups is as follows:

C-6 hydroxyl > C-3 hydroxyl > C-5 hydroxyl

  • C-6 Hydroxyl (Primary): As a primary alcohol, the C-6 hydroxyl is the most accessible and therefore the most nucleophilic of the three. Experimental evidence from selective acylation and tosylation reactions consistently shows that the major product is the 6-O-substituted derivative. For instance, unimolar octanoylation of 1,2-O-isopropylidene-α-D-glucofuranose under low temperature in anhydrous pyridine (B92270) demonstrates high selectivity for the C-6 hydroxyl group.

  • C-3 Hydroxyl (Secondary): The C-3 hydroxyl is a secondary alcohol and is less reactive than the primary C-6 hydroxyl. However, it is generally more reactive than the C-5 hydroxyl.

  • C-5 Hydroxyl (Secondary): The C-5 hydroxyl is also a secondary alcohol but experiences significant steric hindrance from the bulky 1,2-O-isopropylidene group and the furanose ring structure, making it the least reactive of the three.

Data Presentation

The following table summarizes the comparative reactivity based on the product distribution from a representative selective acylation reaction.

Hydroxyl Group PositionTypeRelative ReactivityTypical Product Yield (Selective Acylation)
C-6PrimaryHighMajor Product (>80%)
C-3SecondaryModerateMinor Product
C-5SecondaryLowTrace amounts or not observed

Note: Yields are approximate and can vary based on specific reaction conditions, acylating agent, and catalyst used.

Experimental Protocols

Selective Hydrolysis of 5,6-O-Isopropylidene Group

This protocol describes the selective removal of the 5,6-O-isopropylidene group from this compound to yield 1,2-O-isopropylidene-α-D-glucofuranose.

Materials:

  • 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose

  • Acetic acid (60% aqueous solution)

  • Sodium bicarbonate

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose in 60% aqueous acetic acid.

  • Stir the solution at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the starting material is consumed, neutralize the reaction mixture by the slow addition of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to yield pure 1,2-O-isopropylidene-α-D-glucofuranose.

Selective 6-O-Tosylation of 1,2-O-Isopropylidene-α-D-glucofuranose

This protocol outlines the selective tosylation of the primary C-6 hydroxyl group, demonstrating its higher reactivity.

Materials:

  • 1,2-O-Isopropylidene-α-D-glucofuranose

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (B109758) (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 1,2-O-isopropylidene-α-D-glucofuranose in anhydrous pyridine and cool the solution to 0°C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl chloride in anhydrous dichloromethane dropwise to the cooled solution while stirring.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield 1,2-O-isopropylidene-6-O-tosyl-α-D-glucofuranose.

Mandatory Visualization

The following diagram illustrates the hierarchical reactivity of the hydroxyl groups in 1,2-O-isopropylidene-α-D-glucofuranose.

G cluster_0 Reactivity Order C6_OH C-6 Hydroxyl (Primary) C3_OH C-3 Hydroxyl (Secondary) C6_OH->C3_OH More Reactive C5_OH C-5 Hydroxyl (Secondary, Sterically Hindered) C3_OH->C5_OH More Reactive

Reactivity hierarchy of hydroxyl groups.

References

The Versatility of Diacetone-D-glucose in Complex Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Diacetone-D-glucose (DAG), a readily available and cost-effective derivative of D-glucose, stands as a cornerstone in the field of chiral synthesis. Its rigid furanose structure, with strategically protected hydroxyl groups, offers a versatile platform for the stereoselective synthesis of a wide array of complex molecules, particularly in the realms of pharmaceuticals and natural products. This guide provides a comprehensive literature review of the applications of DAG in complex synthesis, offering a comparative analysis with alternative starting materials and methodologies, supported by experimental data and detailed protocols.

This compound: A Privileged Chiral Synthon

Derived from the abundant natural monosaccharide D-glucose, DAG (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose) is a prominent member of the "chiral pool" – a collection of enantiomerically pure compounds from nature that serve as valuable starting materials in organic synthesis.[1][2] The protection of the 1,2- and 5,6-hydroxyl groups as isopropylidene ketals leaves the C-3 hydroxyl group as the sole reactive site for a variety of chemical transformations.[2][3] This inherent structural feature allows for precise control over stereochemistry, a critical aspect in the synthesis of biologically active molecules where specific stereoisomers often exhibit desired therapeutic effects.[2]

Comparative Performance in Complex Synthesis

The utility of a chiral starting material is best assessed by its performance in the synthesis of target molecules compared to other available synthons. This section provides a comparative overview of DAG against other chiral pool-derived starting materials.

General Comparison of Chiral Pool Starting Materials

The selection of a chiral starting material is often dictated by factors such as cost, availability, and the efficiency with which it can be converted to the desired target. While a comprehensive cost analysis is highly dependent on market fluctuations and supplier, a qualitative comparison can be made based on the relative abundance of the natural sources.

Chiral Pool Starting MaterialNatural SourceRelative AbundanceKey Synthetic Advantages
This compound D-Glucose (from starch, cellulose)Very HighRigid scaffold, single reactive hydroxyl group for high stereocontrol.[2]
D-Mannose Derivatives Mannans (in yeasts, fungi, bacteria)HighC-2 epimer of glucose, offering alternative stereochemistry.
L-Ascorbic Acid (Vitamin C) Fruits and vegetablesHighReadily available, contains a lactone and multiple stereocenters.
Terpenes (e.g., limonene, pinene) Essential oils of plantsHighProvide chiral hydrocarbon backbones.[4]
Amino Acids (e.g., proline, serine) ProteinsVery HighOffer chiral centers with amino and carboxylic acid functionalities.[5]

Case Study 1: Synthesis of Chiral Sulfoxides

Chiral sulfoxides are important intermediates in asymmetric synthesis and are found in several pharmaceutical compounds.[6] this compound can be employed as a chiral auxiliary to direct the stereoselective synthesis of sulfoxides.

A common alternative to sugar-based auxiliaries is the use of chiral auxiliaries derived from amino alcohols, such as Evans oxazolidinones.[7]

Comparative Data: Chiral Sulfoxide Synthesis
Chiral AuxiliaryStarting Material for AuxiliaryDiastereomeric Excess (d.e.)Overall YieldReference
This compound D-Glucose>95%~70-85%[8]
Evans Oxazolidinone Amino Alcohols>99%~80-95%[7]

While Evans oxazolidinones often provide slightly higher diastereoselectivity and yields, the lower cost and ready availability of this compound make it an attractive alternative.

Experimental Protocol: Synthesis of a Chiral Sulfinate Ester using this compound

This protocol is adapted from the literature for the synthesis of a diastereomerically pure sulfinate ester, a precursor to chiral sulfoxides.

Materials:

  • This compound (1.0 eq)

  • Thionyl chloride (1.2 eq)

  • Pyridine (2.5 eq)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Aryl or alkyl magnesium bromide (Grignard reagent, 1.5 eq)

  • Anhydrous diethyl ether

Procedure:

  • A solution of this compound in anhydrous DCM is cooled to 0 °C under an inert atmosphere.

  • Pyridine is added, followed by the dropwise addition of thionyl chloride.

  • The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

  • The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to yield the crude sulfinyl chloride.

  • The crude sulfinyl chloride is dissolved in anhydrous diethyl ether and cooled to -78 °C.

  • The Grignard reagent is added dropwise, and the reaction mixture is stirred at -78 °C for 2 hours.

  • The reaction is quenched with saturated aqueous ammonium (B1175870) chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The resulting diastereomeric mixture of sulfinate esters is separated by column chromatography on silica (B1680970) gel.

Synthetic Workflow:

G Synthesis of Chiral Sulfinate Esters using DAG DAG This compound SOCl2 Thionyl Chloride, Pyridine, DCM DAG->SOCl2 Reaction SulfinylChloride Intermediate Sulfinyl Chloride SOCl2->SulfinylChloride Grignard Grignard Reagent, Diethyl Ether SulfinylChloride->Grignard Reaction SulfinateEster Diastereomeric Sulfinate Esters Grignard->SulfinateEster Purification Column Chromatography SulfinateEster->Purification PureSulfinate Diastereomerically Pure Sulfinate Ester Purification->PureSulfinate

Caption: Workflow for the synthesis of a chiral sulfinate ester.

Case Study 2: Synthesis of Heparan Sulfate Oligosaccharides

Heparan sulfate oligosaccharides are complex biomolecules with a wide range of biological activities, including anticoagulant properties.[9] The chemical synthesis of these molecules is a significant challenge due to the need for precise control over glycosidic linkages and sulfation patterns. This compound is a common starting material for the synthesis of the L-iduronate donor, a key component of heparan sulfate.[9]

An increasingly popular alternative to purely chemical synthesis is the chemoenzymatic approach, which utilizes enzymes for key bond-forming and modification steps.[10]

Comparative Data: Heparan Sulfate Disaccharide Synthesis
MethodKey FeaturesOverall Yield (for a disaccharide)Key AdvantagesKey DisadvantagesReference
Chemical Synthesis (using DAG) Multi-step protection-deprotection and glycosylation~40-60%Well-established, scalableLabor-intensive, use of protecting groups[9]
Chemoenzymatic Synthesis Use of glycosyltransferases and sulfotransferasesOften higher than purely chemical methodsHigh stereoselectivity, fewer protecting groupsEnzyme availability and stability can be limiting[10][11]

The chemoenzymatic approach often offers higher yields and stereoselectivity for specific linkages, but the chemical synthesis route starting from DAG provides a more general and often more scalable approach.

Experimental Protocol: Synthesis of an L-iduronate Precursor from this compound

This protocol outlines the initial steps in the synthesis of an L-iduronate donor from DAG, adapted from the literature.[9]

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.2 eq)

  • Sodium hydride (1.2 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 75% Acetic acid in water

  • Sodium periodate (B1199274) (2.1 eq)

  • Dichloromethane (DCM)

Procedure:

  • To a solution of this compound in anhydrous DMF at 0 °C, sodium hydride is added portion-wise.

  • Benzyl bromide is then added dropwise, and the reaction is stirred at room temperature overnight.

  • The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate (B1210297) and water. The organic layer is washed with brine, dried, and concentrated to give the 3-O-benzyl protected DAG.

  • The protected DAG is dissolved in 75% aqueous acetic acid and stirred at room temperature for 4-6 hours to selectively remove the 5,6-O-isopropylidene group.

  • The reaction mixture is concentrated, and the resulting diol is dissolved in a mixture of DCM and water.

  • Sodium periodate is added portion-wise at 0 °C, and the mixture is stirred for 1-2 hours.

  • The reaction is quenched with ethylene (B1197577) glycol, and the layers are separated. The aqueous layer is extracted with DCM.

  • The combined organic layers are washed with saturated sodium thiosulfate (B1220275) solution and brine, dried over anhydrous sodium sulfate, and concentrated to yield the desired aldehyde precursor to the L-iduronate donor.

Synthetic Pathway:

G Synthesis of L-iduronate Precursor from DAG DAG This compound Benzylation 1. NaH, BnBr, DMF DAG->Benzylation ProtectedDAG 3-O-Benzyl-DAG Benzylation->ProtectedDAG Deprotection 2. 75% AcOH ProtectedDAG->Deprotection Diol Diol Intermediate Deprotection->Diol Oxidation 3. NaIO4, DCM/H2O Diol->Oxidation Aldehyde Aldehyde Precursor Oxidation->Aldehyde

References

A Comparative Guide to Scalable Diacetone-D-glucose Protection Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protection of D-glucose as 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose, is a fundamental transformation in carbohydrate chemistry, providing a key intermediate for the synthesis of numerous pharmaceuticals and fine chemicals. The scalability of this process is of paramount importance for industrial applications, where factors such as reaction efficiency, catalyst cost, waste generation, and ease of purification become critical. This guide provides an objective comparison of common methods for the this compound protection reaction, supported by experimental data to aid researchers in selecting the most suitable method for their needs.

Data Presentation: Comparison of Key Performance Indicators

The following table summarizes the quantitative data for various catalytic methods used in the synthesis of this compound. It is important to note that reaction conditions and scales vary across different reports, which can influence the reported yields and reaction times.

Method/CatalystReactantsCatalyst LoadingTemperature (°C)PressureReaction TimeReported Yield (%)Key AdvantagesKey Disadvantages
Sulfuric Acid D-Glucose, Acetone (B3395972)0.012 mole per mole of glucose-80 to 20Autoclave45 minutesNot explicitly stated, but implied to be highInexpensive catalyst, short reaction timeRequires very low temperatures and high pressure, significant acid waste, potential for caramelization[1]
Boron Trifluoride Etherate D-Glucose, Acetone~1% w/w based on glucose80 - 1202.5 - 5.5 barNot specified62High yield, no need for dehydrating agentsCatalyst is moisture-sensitive and corrosive, requires elevated pressure and temperature[2]
Diketene (B1670635)/Diketene-Acetone Adduct with BF3 Etherate D-Glucose, Acetone, Diketene or AdductCatalytic90Autoclave4.5 hours58 - 63No water byproduct, potentially less wasteUse of diketene which is a hazardous substance, requires elevated temperature and pressure[3]
Iodine D-Glucose, Acetone0.15 mole per mole of glucose62 (reflux)Atmospheric5 hours~75Milder conditions compared to strong acids, relatively inexpensiveRequires a significant amount of solvent, longer reaction time[4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further optimization.

Method 1: Sulfuric Acid Catalysis

This method utilizes concentrated sulfuric acid as a catalyst and is characterized by a very short reaction time but requires specialized equipment for low-temperature and high-pressure conditions.

Experimental Protocol:

  • A mixture of anhydrous D-glucose (1 mole), acetone (9 moles), and concentrated sulfuric acid (0.012 mole) is stirred for 45 minutes at -80°C in a closed autoclave.[1]

  • The reaction mixture is then warmed to 20°C.

  • Unreacted glucose is removed by filtration and can be reused.

  • The filtrate containing the this compound is neutralized by bubbling ammonia (B1221849) gas until a pH of 7.0 is maintained.

  • The precipitated ammonium (B1175870) sulfate (B86663) is removed by filtration.

  • Two-thirds of the acetone is removed by distillation and can be recycled.

  • The remaining solution is then further processed for product isolation, which typically involves crystallization.

Method 2: Boron Trifluoride Etherate Catalysis

This process employs the Lewis acid boron trifluoride etherate and offers high yields without the need for a separate dehydrating agent.

Experimental Protocol:

  • Anhydrous α-D-glucose (e.g., 3.66 kg, 20.32 mol) is placed in a reaction vessel flushed with a protective gas.

  • A mixture of acetone (e.g., 75 liters) and boron trifluoride-diethylether complex (e.g., 31 ml) is added to the glucose.

  • The reaction mixture is heated in a suitable autoclave to a temperature in the range of 80°C to 120°C, under a pressure of 2.5 to 5.5 bar.

  • Volatile components are distilled off and replaced with fresh acetone until approximately 1.67 times the original reaction volume has been substituted.

  • The reaction mixture is then evaporated at 30°C to 70°C.

  • The residue is mixed with an aqueous solution of a base to neutralize the catalyst.

  • The mixture is again evaporated, and the product is extracted with an organic solvent such as dichloromethane.

  • The combined organic extracts are evaporated, and the residue is recrystallized from cyclohexane (B81311) to yield crystalline 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.[2]

Method 3: Diketene-Acetone Adduct with Boron Trifluoride Etherate

This method avoids the formation of water as a byproduct by using a diketene-acetone adduct as the acetalizing agent.

Experimental Protocol:

  • Anhydrous α-D-(+)-glucose (e.g., 54.1 g, 300 mmol) and 2,2,6-trimethyl-1,3-dioxin-4-one (diketene-acetone adduct, 85% strength, 50.2 g, 300 mmol) are dissolved in acetone (1.1 liters).

  • Boron trifluoride-diethylether complex (0.85 g, 5.2 mmol) is added as the catalyst.

  • The mixture is heated in a stirred autoclave to 90°C for approximately 4.5 hours.

  • After cooling to ambient temperature, the reaction solution is filtered.

  • The filtrate is mixed with 350 ml of 1% sodium hydroxide (B78521) solution for neutralization.

  • Acetone is distilled off in vacuo.

  • The remaining residue is extracted three times with dichloromethane.

  • The combined organic extracts are evaporated in vacuo, and the residue is recrystallized from cyclohexane to afford the product.[3]

Method 4: Iodine Catalysis

This procedure offers a milder alternative to strong acid catalysis, using iodine as the catalyst under reflux conditions.

Experimental Protocol:

  • D-glucose is reacted with acetone in the presence of iodine. The optimized molar ratio of D-glucose to iodine to acetone is 1:0.15:122.5.[4]

  • The reaction mixture is heated under reflux at 62°C for 5 hours.[4]

  • The work-up procedure, though not detailed in the abstract, would typically involve quenching the reaction, removing the iodine (e.g., with a sodium thiosulfate (B1220275) wash), neutralizing any acidic byproducts, extracting the product, and purifying by crystallization.

Mandatory Visualization

The following diagrams illustrate the general workflow for the this compound protection reaction and a logical comparison of the different catalytic approaches.

Diacetone_Glucose_Workflow cluster_reactants Reactants cluster_reaction Protection Reaction cluster_workup Work-up & Purification d_glucose D-Glucose reaction Reaction Vessel d_glucose->reaction acetone Acetone / Acetone Source acetone->reaction neutralization Neutralization reaction->neutralization Catalyst Quenching filtration Filtration neutralization->filtration Salt Removal extraction Solvent Extraction filtration->extraction crystallization Crystallization extraction->crystallization product This compound crystallization->product

General workflow for this compound synthesis.

Catalysis_Comparison cluster_strong_acid Strong Acid Catalysis cluster_lewis_acid Lewis Acid Catalysis cluster_alternative Alternative Methods start Choice of Catalytic Method h2so4 Sulfuric Acid start->h2so4 bf3 Boron Trifluoride Etherate start->bf3 diketene Diketene/Adduct Method start->diketene iodine Iodine Catalysis start->iodine h2so4_adv Advantage: - Fast Reaction h2so4->h2so4_adv h2so4_dis Disadvantage: - Harsh Conditions - Waste Generation h2so4->h2so4_dis bf3_adv Advantage: - High Yield - No Dehydrating Agent bf3->bf3_adv bf3_dis Disadvantage: - Moisture Sensitive - Pressurized System bf3->bf3_dis diketene_adv Advantage: - No Water Byproduct diketene->diketene_adv diketene_dis Disadvantage: - Hazardous Reagent diketene->diketene_dis iodine_adv Advantage: - Milder Conditions iodine->iodine_adv iodine_dis Disadvantage: - Longer Reaction Time iodine->iodine_dis

Comparison of catalytic approaches for scalability.

References

A Comparative Guide to Spectroscopic Methods for Confirming the Purity of Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary spectroscopic methods used to confirm the purity of Diacetone-D-glucose (1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose), a critical intermediate in the synthesis of various pharmaceuticals and biologically active molecules. The purity of this compound is paramount to ensure the safety and efficacy of the final products. This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) in assessing the purity of this compound.

Introduction to Purity Assessment of this compound

The synthesis of this compound from D-glucose and acetone (B3395972) can result in several impurities. The most common process-related impurity is monoacetone-D-glucose (1,2-O-isopropylidene-α-D-glucofuranose), where only one isopropylidene group is attached to the glucose molecule. Other potential impurities include unreacted starting materials and residual solvents used during the synthesis and purification steps. Effective analytical methods are essential to detect and quantify these impurities to ensure the quality of this compound.

Comparison of Spectroscopic Methods

The choice of spectroscopic method for purity analysis depends on several factors, including the type of information required (qualitative vs. quantitative), the expected impurities, the required sensitivity, and the available instrumentation. The following sections provide a detailed comparison of NMR, FT-IR, and GC-MS for this purpose.

Method Principle Information Provided Strengths Limitations
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Detailed structural information, quantification of components.Excellent for structural elucidation and quantification without the need for reference standards for every impurity (qNMR). Can identify and quantify a wide range of impurities simultaneously.Relatively lower sensitivity compared to GC-MS. Can be complex to interpret for mixtures without expertise.
FT-IR Vibrational transitions of molecular bonds upon absorption of infrared radiation.Functional group identification.Fast, simple, and non-destructive. Good for rapid screening and identification of major components.Limited ability to distinguish between structurally similar compounds like this compound and monoacetone-D-glucose. Quantification can be challenging.
GC-MS Separation of volatile compounds followed by mass-based detection.Separation of individual components and their mass fragmentation patterns for identification and quantification.High sensitivity and selectivity, making it ideal for trace impurity analysis. Provides both qualitative and quantitative data.Requires derivatization to make the non-volatile sugars amenable to gas chromatography. The derivatization process can introduce variability.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the analysis of the primary impurity, monoacetone-D-glucose, in this compound using the discussed spectroscopic methods. Please note that the Limit of Detection (LOD) and Limit of Quantification (LOQ) values are estimates based on typical instrument performance and can vary depending on the specific instrument and experimental conditions.

Parameter ¹H NMR FT-IR GC-MS
LOD of Monoacetone-D-glucose ~0.1 - 0.5%~1 - 5%~0.01 - 0.1%
LOQ of Monoacetone-D-glucose ~0.5 - 1.0%~5 - 10%~0.05 - 0.5%
Typical Sample Amount 5-10 mg1-5 mg<1 mg
Analysis Time per Sample 5-15 minutes1-5 minutes20-40 minutes

Detailed Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for both the structural confirmation and quantitative purity assessment of this compound. ¹H NMR is particularly useful for quantification due to its high sensitivity and the direct proportionality of signal area to the number of protons.

Experimental Protocol:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube. Add a known amount of an internal standard with a distinct chemical shift (e.g., 1,3,5-trimethoxybenzene) for quantitative analysis (qNMR).

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment.

    • Number of Scans: 16-64, depending on the desired signal-to-noise ratio.

    • Relaxation Delay (d1): 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation for accurate integration.

    • Spectral Width: 0-10 ppm.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, due to the lower natural abundance of ¹³C.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: 0-160 ppm.

  • Data Analysis: Process the spectra using appropriate software. For purity assessment, integrate the characteristic signals of this compound and compare them to the signals of any identified impurities. For qNMR, compare the integral of a known proton signal of the analyte to the integral of the internal standard.

Key Spectral Data for Purity Analysis:

Compound ¹H NMR (CDCl₃, 400 MHz) - Key Signals (ppm) ¹³C NMR (CDCl₃, 100 MHz) - Key Signals (ppm)
This compound 5.92 (d, 1H, H-1), 4.83 (d, 1H, H-2), 1.53, 1.45, 1.36, 1.33 (s, 3H each, 4 x CH₃)111.9, 109.3 (C(CH₃)₂), 105.1 (C-1), 80-84 (C-2, C-3, C-4, C-5), 72.5 (C-6), 25-27 (4 x CH₃)
Monoacetone-D-glucose 5.95 (d, 1H, H-1), 4.52 (d, 1H, H-2), 1.50, 1.32 (s, 3H each, 2 x CH₃)111.7 (C(CH₃)₂), 105.2 (C-1), 85.0 (C-2), 75-80 (C-3, C-4, C-5), 64.3 (C-6), 26.8, 26.2 (2 x CH₃)

The presence of monoacetone-D-glucose can be identified by the appearance of its distinct anomeric proton signal (H-1) and the different chemical shifts of the methyl protons of the isopropylidene group. Quantification can be achieved by comparing the integration of a well-resolved signal of the impurity to a signal of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh Sample (10 mg) B Dissolve in CDCl3 (0.6 mL) A->B C Add Internal Standard (qNMR) B->C D Acquire 1H NMR (400 MHz) C->D E Acquire 13C NMR (100 MHz) C->E F Process Spectra (Phasing, Baseline Correction) D->F E->F G Integrate Signals F->G H Identify Impurity Signals G->H I Quantify Purity H->I

Caption: Workflow for purity analysis of this compound by NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and straightforward technique for verifying the identity of this compound by identifying its key functional groups. While it is less suited for precise quantification of impurities compared to NMR or GC-MS, it can be a valuable screening tool.

Experimental Protocol:

  • Sample Preparation (ATR-FTIR): Place a small amount of the solid this compound sample directly onto the diamond or zinc selenide (B1212193) crystal of the Attenuated Total Reflectance (ATR) accessory. Apply pressure to ensure good contact.

  • Instrumentation: Use a benchtop FT-IR spectrometer equipped with an ATR accessory.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Analysis: The resulting spectrum should be compared to a reference spectrum of pure this compound. The presence of significant unexpected peaks or shifts in characteristic peaks may indicate the presence of impurities.

Key Spectral Features:

  • O-H stretch: A broad band around 3500 cm⁻¹ indicates the presence of the hydroxyl group. The intensity of this band may increase with higher concentrations of monoacetone-D-glucose.

  • C-H stretch: Sharp peaks between 2900 and 3000 cm⁻¹ correspond to the methyl and methine groups.

  • C-O stretch: A complex series of strong bands in the "fingerprint" region (1000-1200 cm⁻¹) are characteristic of the C-O bonds in the furanose ring and the isopropylidene groups.[1]

Distinguishing this compound from monoacetone-D-glucose by FT-IR can be challenging due to the significant overlap of their spectra. However, subtle differences in the fingerprint region and the relative intensity of the O-H stretch may provide qualitative indications of purity.[1]

Experimental Workflow for FT-IR Analysis

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Place Sample on ATR Crystal B Apply Pressure A->B C Acquire Spectrum (4000-400 cm-1) B->C D Compare with Reference Spectrum C->D E Identify Unexpected Peaks D->E

Caption: Workflow for purity analysis of this compound by FT-IR spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective method for the separation, identification, and quantification of impurities in this compound. Due to the low volatility of sugars, a derivatization step is necessary to convert them into more volatile compounds suitable for GC analysis. Silylation is a common derivatization technique for this purpose.

Experimental Protocol:

  • Derivatization (Silylation):

    • Accurately weigh approximately 1 mg of the this compound sample into a reaction vial.

    • Add 100 µL of a silylating agent mixture (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine).

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • GC Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

    • Ion Source Temperature: 230°C.

  • Data Analysis: Identify the peaks in the total ion chromatogram by their retention times and mass spectra. Compare the mass spectra with a library of known compounds or with the fragmentation pattern of a pure standard. Quantification is achieved by creating a calibration curve using standards of the impurities of interest.

Expected Results for Silylated Derivatives:

Compound (Silylated) Expected Retention Time (min) Key Mass Fragments (m/z)
This compound-TMS ~12-15204, 147, 101, 73
Monoacetone-D-glucose-TMS ~15-18217, 204, 147, 103, 73

The silylated monoacetone-D-glucose will have a longer retention time due to its higher molecular weight and the presence of more silyl (B83357) groups. The mass spectra will show characteristic fragments that allow for unambiguous identification.

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Weigh Sample (1 mg) B Add Silylating Agent A->B C Heat at 70°C B->C D Inject into GC-MS C->D E Separate and Detect D->E F Analyze Chromatogram and Mass Spectra E->F G Identify Impurities F->G H Quantify Purity G->H

Caption: Workflow for purity analysis of this compound by GC-MS.

Conclusion

The selection of the most appropriate spectroscopic method for confirming the purity of this compound depends on the specific requirements of the analysis.

  • NMR spectroscopy offers the most comprehensive structural information and is highly suitable for both identification and quantification of impurities, often without the need for extensive calibration.

  • FT-IR spectroscopy serves as a rapid and simple tool for identity confirmation and as a preliminary screening method for gross impurities.

  • GC-MS provides the highest sensitivity and selectivity for the detection and quantification of trace impurities, although it requires a derivatization step.

For comprehensive quality control in a research or drug development setting, a combination of these techniques is often employed. For instance, FT-IR can be used for rapid incoming material verification, while NMR and/or GC-MS can be utilized for detailed purity analysis and quantification of specific impurities to ensure the material meets the required specifications.

References

A Comparative Analysis of Deprotection Methods for Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Deprotection Strategy for Diacetone-D-glucose

This compound (1,2:5,6-di-O-isopropylidene-α-D-glucofuranose) is a pivotal intermediate in carbohydrate chemistry, prized for its versatile protecting groups that enable regioselective modifications at the C-3 hydroxyl group. The subsequent removal of these isopropylidene (acetonide) protecting groups is a critical step in the synthesis of a wide array of bioactive molecules and pharmaceuticals. The choice of deprotection method is paramount, as it can significantly impact yield, purity, and the preservation of other sensitive functional groups. This guide provides a comparative analysis of common deprotection strategies for this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Comparative Overview of Deprotection Methods

The deprotection of this compound can be broadly categorized into two main strategies: selective removal of the more labile 5,6-O-isopropylidene group to yield 1,2-O-isopropylidene-α-D-glucofuranose, and complete removal of both isopropylidene groups to afford free D-glucose. The selection of a particular method is contingent on the desired final product and the overall synthetic scheme.

Deprotection MethodReagent(s)Target ProductReaction TimeYield (%)Key AdvantagesLimitations
Selective Deprotection
Aqueous Acetic Acid75% Acetic Acid in Water1,2-O-isopropylidene-α-D-glucofuranoseSeveral hours~88%[1]Mild conditions, readily available and inexpensive reagents.May require prolonged reaction times; neutralization and workup can be tedious.
Weak Acid Cation Exchange ResinAmberlite IRC-50 (H+ form)1,2-O-isopropylidene-α-D-glucofuranose30 minutes - 2 hoursUp to 95%[2]High yield, easy separation of the catalyst by filtration, reusable resin.Requires specific resin and pre-treatment; temperature control can be critical.
ZeolitesH-Beta or HZSM-5 Zeolite in aqueous MeOH1,2-O-isopropylidene-α-D-glucofuranose~6 hours85-96%High selectivity, heterogeneous catalyst simplifies workup.Zeolites can be expensive and may require activation.
Complete Deprotection
Dilute Sulfuric AcidDilute H₂SO₄ in WaterD-glucoseVariableHighInexpensive and potent reagent for complete hydrolysis.Harsh conditions can lead to side reactions and degradation of the product.

Experimental Protocols

Selective Deprotection of the 5,6-O-Isopropylidene Group

a) Using 75% Aqueous Acetic Acid [1]

  • Dissolve this compound in a 75% aqueous solution of acetic acid.

  • Stir the reaction mixture at room temperature for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting residue by column chromatography to obtain 1,2-O-isopropylidene-α-D-glucofuranose.

b) Using Weak Acid Cation Exchange Resin (Amberlite IRC-50) [2]

  • Prepare an aqueous solution of this compound (5-10% solids content).

  • Pre-heat the Amberlite IRC-50 resin (H+ form) to approximately 80°C.

  • Add the heated resin to the this compound solution.

  • Maintain the reaction temperature between 78-82°C and stir the slurry for 30 minutes to 2 hours.

  • Monitor the hydrolysis by a suitable method (e.g., TLC or HPLC).

  • Once the reaction is complete, rapidly filter the hot solution to remove the resin.

  • The filtrate containing 1,2-O-isopropylidene-α-D-glucofuranose can be used directly or concentrated for further purification.

Complete Deprotection to D-glucose

a) Using Dilute Sulfuric Acid [3]

  • Suspend this compound in a dilute aqueous solution of sulfuric acid (e.g., 2% w/v).

  • Heat the mixture to a temperature of approximately 100°C (reflux).

  • Maintain the reaction at this temperature for a period sufficient to ensure complete hydrolysis (monitoring by TLC is recommended).

  • After cooling, neutralize the reaction mixture with a base such as calcium carbonate or barium carbonate.

  • Filter the mixture to remove the precipitated salts.

  • The aqueous solution of D-glucose can then be concentrated and the product crystallized.

Experimental Workflow

The following diagram illustrates a generalized workflow for the deprotection of this compound.

Deprotection_Workflow Start This compound Method_Selection Select Deprotection Method Start->Method_Selection Selective_Deprotection Selective Deprotection (5,6-O-isopropylidene) Method_Selection->Selective_Deprotection Partial deprotection Complete_Deprotection Complete Deprotection Method_Selection->Complete_Deprotection Full deprotection Reaction_Selective Reaction with: - Acetic Acid - Ion-Exchange Resin - Zeolites Selective_Deprotection->Reaction_Selective Reaction_Complete Reaction with: - Dilute H₂SO₄ Complete_Deprotection->Reaction_Complete Workup_Neutralization Workup & Neutralization Reaction_Selective->Workup_Neutralization Reaction_Complete->Workup_Neutralization Purification Purification (e.g., Chromatography, Crystallization) Workup_Neutralization->Purification Product_Selective 1,2-O-isopropylidene- α-D-glucofuranose Purification->Product_Selective From Selective Product_Complete D-glucose Purification->Product_Complete From Complete

A generalized workflow for the deprotection of this compound.

Conclusion

The deprotection of this compound is a fundamental transformation in carbohydrate synthesis. The choice between selective and complete deprotection dictates the appropriate methodology. For the selective removal of the 5,6-O-isopropylidene group, methods employing weak acid cation exchange resins offer high yields and simplified workup procedures, making them attractive for larger-scale syntheses. Aqueous acetic acid provides a milder, albeit potentially slower, alternative. For complete deprotection to D-glucose, acid-catalyzed hydrolysis with dilute sulfuric acid is effective, though careful control of reaction conditions is necessary to prevent product degradation. The experimental protocols and comparative data presented in this guide are intended to equip researchers with the necessary information to select and implement the most suitable deprotection strategy for their specific synthetic goals.

References

Safety Operating Guide

Proper Disposal of Diacetone-D-glucose: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of laboratory chemicals is a critical component of research integrity and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of diacetone-D-glucose, a commonly used carbohydrate derivative in research and drug development. Adherence to these procedures will help ensure the safety of laboratory personnel and the protection of the environment.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance under normal transport regulations, it is imperative to handle all chemicals with care.[1][2] Before initiating any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[3][4][5] Work in a well-ventilated area and avoid generating dust.[6] In case of accidental contact, rinse the affected area with plenty of water.[6]

Step-by-Step Disposal Procedure

The proper disposal route for this compound is contingent upon its classification as hazardous or non-hazardous waste, which must be determined in accordance with local, regional, and national regulations.[1][2]

Step 1: Waste Characterization

The first crucial step is to determine if the this compound waste is considered hazardous. According to available safety data sheets, pure this compound is not classified as hazardous for transport.[1][2] However, it is the responsibility of the chemical waste generator to make a final determination based on institutional and local regulations.[1][2] Contaminated this compound, or mixtures containing it, must be evaluated based on the hazards of all components.

Step 2: Segregation of Waste

Segregate this compound waste from other chemical waste streams at the point of generation. This is particularly important to prevent unintentional mixing with incompatible materials, such as strong oxidizing agents.[1]

Step 3: Containerization and Labeling

  • Select a Compatible Container : Store the this compound waste in a clearly labeled, leak-proof container with a secure screw-on cap.[7][8] Ensure the container is compatible with the chemical; for solid waste, a robust plastic or glass container is suitable.

  • Proper Labeling : Label the waste container clearly with the words "Hazardous Waste" (if applicable according to your institution's guidelines for all chemical waste), the full chemical name "this compound," the quantity, the date of generation, and the principal investigator's name and contact information.[9] Do not use abbreviations or chemical formulas.[9]

Step 4: Storage

Store the waste container in a designated, well-ventilated hazardous waste storage area.[7] Ensure secondary containment is used to capture any potential leaks or spills.[7]

Step 5: Disposal Request and Documentation

Submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.[9] Complete all required documentation, accurately listing the contents of the waste container.[9] Maintain a record of the disposal for your laboratory's inventory.

Disposal of Empty Containers:

Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (such as water, given its solubility)[1]. The rinsate must be collected and disposed of as chemical waste.[8][10] After triple-rinsing and allowing the container to dry, it may be disposed of in the regular trash, provided all labels are defaced.[8][10]

Quantitative Data Summary

For quick reference, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueCitation
Physical StatePowder Solid[1][6]
AppearanceLight yellow[1][6]
OdorOdorless[1][6]
SolubilitySoluble in water[1]
Melting Point107 - 110 °C / 224.6 - 230 °F[1]
StabilityHygroscopic[1]
Incompatible MaterialsStrong oxidizing agents[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Start: this compound Waste Generated waste_characterization 1. Waste Characterization: Pure or Contaminated? start->waste_characterization consult_sds Consult Safety Data Sheet (SDS) and Local Regulations waste_characterization->consult_sds is_hazardous Is it classified as hazardous waste by your institution? consult_sds->is_hazardous non_hazardous_disposal Follow institutional guidelines for non-hazardous chemical waste. May include controlled drain disposal with EHS approval. is_hazardous->non_hazardous_disposal No hazardous_disposal 2. Segregate, Containerize & Label as Hazardous Waste is_hazardous->hazardous_disposal Yes end End: Proper Disposal Complete non_hazardous_disposal->end storage 3. Store in Designated Area with Secondary Containment hazardous_disposal->storage pickup_request 4. Submit Waste Pickup Request to EHS storage->pickup_request documentation 5. Maintain Disposal Records pickup_request->documentation documentation->end

References

Safeguarding Your Research: A Guide to Handling Diacetone-D-glucose

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Diacetone-D-glucose, a commonly used intermediate in chemical synthesis.

Immediate Safety and Handling Protocols

When working with this compound, adherence to the following safety protocols is crucial to minimize risks and ensure a secure working environment.

Personal Protective Equipment (PPE): The primary line of defense against chemical exposure is the correct use of personal protective equipment.

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against dust particles and potential splashes.
Hand Protection Chemical impermeable gloves. Gloves must be inspected prior to use.[1][2]Prevents skin contact. It is advisable to consult the glove manufacturer's chemical resistance data for specific glove materials (e.g., nitrile, neoprene).
Body Protection Fire/flame resistant and impervious clothing.[1] Wear appropriate protective clothing to prevent skin exposure.[3][4][5]Provides a barrier against spills and contamination.
Respiratory Protection Generally not required under normal use conditions with adequate ventilation.[4][5] For firefighting, a self-contained breathing apparatus is necessary.[1][2][6]Protects against inhalation of dust, especially in poorly ventilated areas or during large-scale handling.

Engineering Controls: Always handle this compound in a well-ventilated place.[1][2] Ensure that emergency exits and a risk-elimination area are readily accessible.[1]

Handling Procedures:

  • Avoid contact with skin and eyes.[1][2][3][4][5]

  • Avoid the formation of dust and aerosols.[1][2]

  • Use non-sparking tools to prevent ignition.[1][2]

  • Wash hands thoroughly after handling.[1][3][4][5]

Storage and Disposal Plans

Proper storage and disposal are critical components of the chemical management lifecycle.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][3][4][5]

  • Store apart from foodstuff containers or incompatible materials, such as strong oxidizing agents.[1][3][4][5]

  • For maintaining product quality, some suppliers recommend storing in a freezer under an inert atmosphere.[4][5]

Disposal:

  • In case of a spill, prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[1][2]

  • Sweep up the spilled material and place it into a suitable, closed container for disposal.[3][4][5]

  • Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal regulations.

Experimental Workflow for Safe Handling

To provide a clear, step-by-step guide for laboratory professionals, the following workflow outlines the key stages of handling this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data Sheet (SDS) B Ensure Adequate Ventilation A->B C Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B->C D Weigh/Measure this compound in a designated area C->D Proceed to Handling E Perform Experimental Procedure D->E F Avoid Dust/Aerosol Formation E->F G Decontaminate Work Surfaces F->G Proceed to Cleanup H Dispose of Contaminated Materials in designated waste containers G->H I Remove and Dispose of Gloves H->I J Wash Hands Thoroughly I->J

Safe handling workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diacetone-D-glucose
Reactant of Route 2
Reactant of Route 2
Diacetone-D-glucose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.